L-Gluconic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O7 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChI Key |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Gluconic Acid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the L-gluconic acid biosynthesis pathway, a cornerstone of various industrial processes in the food, pharmaceutical, and chemical sectors. This document details the core metabolic routes, key enzymatic players, and regulatory mechanisms. It further presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and application of this knowledge in research and development.
Introduction to this compound
This compound (C6H12O7) is a mild organic acid derived from the oxidation of glucose.[1] Its non-corrosive, non-toxic, and biodegradable nature, coupled with its ability to chelate metals, makes it a valuable compound in numerous applications.[2] Industrially, this compound is predominantly produced through microbial fermentation, a process that offers high yields and specificity.[2][3] The most commercially significant microorganisms employed for this purpose are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[4][5]
Biosynthesis Pathways of this compound
The microbial production of this compound from glucose is primarily a single-step oxidation reaction. However, the enzymatic machinery and its cellular location differ significantly between the key producing organisms, Aspergillus niger and Gluconobacter oxydans.
Fungal Biosynthesis in Aspergillus niger
In Aspergillus niger, the biosynthesis of this compound is an extracellular process mediated by the enzyme glucose oxidase (GOD) .[1] This flavoprotein catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with the concomitant reduction of molecular oxygen to hydrogen peroxide. The D-glucono-δ-lactone is then spontaneously or enzymatically hydrolyzed to this compound. The hydrogen peroxide byproduct is typically degraded into water and oxygen by the action of catalase, another enzyme produced by the fungus.
The overall reaction can be summarized as follows:
D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂ D-glucono-δ-lactone + H₂O → this compound H₂O₂ → H₂O + ½ O₂
Bacterial Biosynthesis in Gluconobacter oxydans
Gluconobacter oxydans utilizes a different enzymatic system and cellular compartmentalization for this compound production. The primary enzyme is a membrane-bound glucose dehydrogenase (GDH) , a quinoprotein that employs pyrroloquinoline quinone (PQQ) as a cofactor. This enzyme is located in the periplasmic space, where it oxidizes glucose to D-glucono-δ-lactone.[5] The subsequent hydrolysis to this compound also occurs in the periplasm. A key feature of this pathway is the direct transfer of electrons from the substrate to the respiratory chain, which contributes to the generation of a proton motive force.
G. oxydans can further oxidize this compound to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid, which can be a challenge in industrial production aiming for high-purity this compound.[5]
Quantitative Data on this compound Biosynthesis
The efficiency of this compound production is influenced by various factors, including the microbial strain, fermentation conditions, and the kinetic properties of the key enzymes.
Kinetic Parameters of Key Enzymes
| Enzyme | Organism | Substrate | K_m (mM) | V_max (U/mg) | Reference |
| Glucose Oxidase | Aspergillus niger | β-D-Glucose | 2.56 - 10.07 | 43.5 - 470.36 |
Comparative Fermentation Parameters for this compound Production
| Parameter | Aspergillus niger | Gluconobacter oxydans |
| Optimal pH | 4.5 - 6.5 | 4.0 - 6.0 |
| Optimal Temperature | 30 - 35 °C | 28 - 32 °C |
| Aeration | High, critical for GOD activity | High, for GDH and respiration |
| Typical Substrate | Glucose syrups | Glucose, sorbitol |
| Product Yield | >90% | ~80-95% |
| Key Byproducts | Citric acid, Oxalic acid | 2-keto & 5-keto-gluconic acid |
| Process Sensitivity | Less sensitive to high glucose | Sensitive to high glucose |
Industrial Production Comparison: A. niger vs. G. oxydans
| Feature | Aspergillus niger | Gluconobacter oxydans |
| Genetic Status | Generally Recognized as Safe (GRAS) | Non-pathogenic |
| Enzyme System | Extracellular Glucose Oxidase | Periplasmic Glucose Dehydrogenase |
| Product Purity | High, minimal byproducts | Potential for keto-acid byproducts |
| Cultivation | Well-established submerged fermentation | Requires specific media components |
| Downstream Processing | Relatively straightforward | May require separation of keto-acids |
| Overall Efficiency | Very high conversion rates | High productivity |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound biosynthesis.
Assay of Glucose Oxidase (GOD) Activity
This protocol is based on a coupled enzyme assay where the hydrogen peroxide produced by GOD is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
o-Dianisidine solution (1% w/v in ethanol)
-
Horseradish peroxidase (HRP) solution (1 mg/mL in phosphate buffer)
-
β-D-Glucose solution (10% w/v in phosphate buffer)
-
Enzyme sample (cell-free extract or purified enzyme)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
2.5 mL of 0.1 M phosphate buffer (pH 6.0)
-
0.3 mL of 10% β-D-Glucose solution
-
0.1 mL of HRP solution
-
0.1 mL of o-dianisidine solution
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme sample.
-
Monitor the increase in absorbance at 460 nm for 5 minutes.
-
Calculate the enzyme activity based on the rate of change in absorbance. One unit of GOD activity is typically defined as the amount of enzyme that oxidizes 1 µmol of β-D-glucose per minute under the specified conditions.
Assay of Glucose Dehydrogenase (GDH) Activity
This protocol measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), by the membrane-bound GDH.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
DCPIP solution (1 mM in water)
-
Phenazine methosulfate (PMS) solution (10 mM in water)
-
β-D-Glucose solution (1 M in water)
-
Membrane fraction of G. oxydans
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing:
-
2.6 mL of 50 mM Tris-HCl buffer (pH 7.5)
-
0.1 mL of 1 mM DCPIP solution
-
0.1 mL of 10 mM PMS solution
-
0.1 mL of the membrane fraction suspension
-
-
Equilibrate the mixture at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding 0.1 mL of 1 M β-D-glucose solution.
-
Monitor the decrease in absorbance at 600 nm for 5 minutes.
-
Calculate the enzyme activity based on the rate of DCPIP reduction. One unit of GDH activity is defined as the amount of enzyme that reduces 1 µmol of DCPIP per minute.
Submerged Fermentation of Aspergillus niger for this compound Production
Materials:
-
Aspergillus niger strain
-
Spore suspension or vegetative inoculum
-
Fermentation medium (g/L): Glucose (150-250), (NH₄)₂HPO₄ (0.4), KH₂PO₄ (0.1), MgSO₄·7H₂O (0.15)
-
Calcium carbonate (CaCO₃) for pH control
-
Shake flasks or a bioreactor
-
Autoclave, incubator shaker
Procedure:
-
Prepare the fermentation medium and sterilize by autoclaving.
-
After cooling, inoculate the medium with the A. niger spore suspension or vegetative inoculum.
-
If using shake flasks, add sterile CaCO₃ to maintain the pH between 5.5 and 6.5. In a bioreactor, use a pH controller with a sterile base solution (e.g., NaOH or CaCO₃ slurry).
-
Incubate at 30-35°C with vigorous agitation (e.g., 200 rpm in a shake flask) to ensure sufficient aeration.
-
Monitor the fermentation over time by taking samples to measure glucose consumption, biomass, and this compound concentration.
-
The fermentation is typically complete within 48-96 hours, indicated by the depletion of glucose.
Quantification of this compound from Fermentation Broth by HPLC
Materials:
-
Fermentation broth sample
-
Syringe filters (0.22 µm)
-
HPLC system with a UV or Refractive Index (RI) detector
-
A suitable HPLC column (e.g., a C18 reverse-phase column or an ion-exchange column)
-
Mobile phase (e.g., dilute sulfuric acid or phosphate buffer)
-
This compound standard solution
Procedure:
-
Centrifuge the fermentation broth sample to remove microbial cells and other solids.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Prepare a series of this compound standard solutions of known concentrations.
-
Inject the standards and the prepared sample into the HPLC system.
-
Run the analysis using an appropriate mobile phase and flow rate. For example, with a C18 column, a mobile phase of 5 mM H₂SO₄ at a flow rate of 0.6 mL/min can be used, with detection at 210 nm.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Visualizing Workflows and Logical Relationships
References
- 1. Effects of membrane-bound glucose dehydrogenase overproduction on the respiratory chain of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of membrane-bound dehydrogenases from Gluconobacter oxydans 621H via whole-cell activity assays using multideletion strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bayfor.org [bayfor.org]
An In-depth Technical Guide on the Core Chemical Properties and Structure of L-Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and structural characteristics of L-gluconic acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and established experimental methodologies.
Chemical Structure and Identification
This compound is the L-enantiomer of gluconic acid, an organic compound with the molecular formula C₆H₁₂O₇.[1][2] Its structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylic acid (-COOH) group.[3][4] The stereochemistry of the chiral centers in this compound is the mirror image of that in the more common, naturally occurring D-gluconic acid.[1] The IUPAC name for this compound is (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid.[1]
In aqueous solutions, this compound exists in equilibrium with its cyclic esters, the L-glucono-delta-lactone and L-glucono-gamma-lactone.[5][6] This equilibrium is influenced by factors such as concentration and temperature.[6]
Molecular Identifiers:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. Data for D-gluconic acid is included for comparison, as specific experimental values for the L-isomer are less commonly reported. For enantiomers, most physical properties are identical, with the notable exception of optical rotation, which is equal in magnitude but opposite in direction.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₇ | [1][2] |
| Molar Mass | 196.16 g/mol | [1] |
| Appearance | Colorless crystals (solid form) | [3] |
| Melting Point | 131 °C (for D-isomer) | [8] |
| Solubility in Water | 316 g/L (for D-isomer) | [3][8] |
| Acidity (pKa) | 3.86 (for D-isomer) | [3] |
| Optical Rotation [α]D | Specific data for L-isomer is not readily available, but is expected to be equal in magnitude and opposite in sign to the D-isomer. The optical rotation of gluconic acid solutions is complex due to the equilibrium with lactones.[8][9] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and identification of this compound. The spectra for enantiomers (L- and D-gluconic acid) are identical in achiral solvents.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of gluconic acid in D₂O shows complex multiplets in the region of 3.6-4.2 ppm, corresponding to the protons on the carbon chain.[8][10]
-
¹³C NMR: The carbon NMR spectrum in D₂O displays signals for the six carbon atoms, with the carboxyl carbon appearing significantly downfield (around 181 ppm).[8][11]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of gluconic acid exhibits characteristic absorption bands:
-
A broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group.
-
A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.
-
Strong bands in the 1000-1200 cm⁻¹ region due to C-O stretching of the alcohol groups.[8][12]
Experimental Protocols
This section details the methodologies for determining the key chemical properties of this compound.
Protocol 1: Determination of pKa by Titration
This protocol outlines the procedure for determining the acid dissociation constant (pKa) of this compound using potentiometric titration.
Methodology:
-
Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.1 M). Standardize a solution of a strong base, such as sodium hydroxide (B78521) (NaOH), to a precise concentration.
-
Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the this compound solution in a beaker and immerse the pH electrode. Add the standardized NaOH solution in small, known increments, recording the pH after each addition.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of inflection on the curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Protocol 2: Measurement of Optical Rotation by Polarimetry
This protocol describes how to measure the specific rotation of this compound, a key property for distinguishing it from its D-enantiomer.
Methodology:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., water) to prepare a solution of known concentration (c).
-
Polarimeter Setup: Turn on the polarimeter and allow the light source to stabilize. Fill the polarimeter cell with the pure solvent (blank) and set the reading to zero.
-
Measurement: Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where 'l' is the path length of the polarimeter cell in decimeters and 'c' is the concentration in g/mL. The measurement is typically performed at a specific temperature and wavelength (e.g., 20°C and the sodium D-line, 589 nm).
Protocol 3: Structural Analysis by NMR and IR Spectroscopy
This protocol provides a general workflow for acquiring NMR and IR spectra for the structural characterization of this compound.
Methodology:
-
For NMR Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process and analyze the spectra to determine the chemical shifts, multiplicities, and integrals of the signals, which can be assigned to the different protons and carbons in the molecule.
-
-
For IR Spectroscopy:
-
For a solid sample, prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid or syrupy sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Place the sample in an FTIR spectrometer.
-
Acquire the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
Analyze the spectrum to identify the absorption bands corresponding to the characteristic functional groups of this compound.
-
Involvement in Signaling Pathways
While D-gluconic acid and its derivatives are intermediates in carbohydrate metabolism, such as the pentose (B10789219) phosphate (B84403) pathway, the biological role and involvement of this compound in signaling pathways are not well-documented in publicly available literature. Its occurrence in nature is significantly less common than the D-isomer. Further research is required to elucidate any specific biological functions or signaling roles of this compound.
This guide provides a foundational understanding of the chemical properties and structure of this compound, supported by detailed experimental protocols for its characterization. The provided data and methodologies are intended to assist researchers and professionals in their scientific endeavors.
References
- 1. This compound | C6H12O7 | CID 3085666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. Gluconic acid - Wikipedia [en.wikipedia.org]
- 4. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 5. Gluconic acid | 526-95-4 [chemicalbook.com]
- 6. pmpinc.com [pmpinc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bmse000084 Gluconic Acid at BMRB [bmrb.io]
- 12. Gluconic acid [webbook.nist.gov]
L-Gluconic Acid: A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a ubiquitous compound found in nature and utilized across various industries, including pharmaceuticals, food and beverage, and cosmetics. Its non-toxic and biodegradable properties, coupled with its chelating abilities, make it a molecule of significant interest. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its diverse sources, and the methodologies for its analysis and production.
Natural Occurrence of this compound
This compound is a natural constituent of numerous foodstuffs, arising from the enzymatic oxidation of glucose. Its presence contributes to the flavor profile and stability of these products.
Fruits and Vegetables
Honey
Honey is a significant natural source of this compound, which is the principal organic acid present. It is produced by the action of the enzyme glucose oxidase, which is introduced by bees into the nectar. The concentration of this compound in honey varies depending on the floral source.[1][2]
Fermented Products
Fermentation processes, particularly those involving acetic acid bacteria, often lead to the production of this compound.
-
Wine: this compound is naturally present in wine, with its concentration serving as an indicator of the health of the grapes used.[3] Grapes affected by Botrytis cinerea (noble rot) can have significantly higher levels of gluconic acid.[3] Levels in sound, mature harvests are typically low, while higher concentrations can be found in wines made from botrytized grapes.[3]
-
Kombucha: This fermented tea beverage is another source of this compound, produced by the symbiotic culture of bacteria and yeast (SCOBY).
Quantitative Data on this compound in Natural Sources
The concentration of this compound can vary significantly among different natural sources. The following table summarizes available quantitative data.
| Natural Source | Concentration of this compound | Reference(s) |
| Honey | ||
| Acacia Honey | 1.916–2.666 g/kg | [4] |
| Fermented Honey with Gluconacetobacter xylinus | up to 121.66 mg/L | [5] |
| Wine | ||
| Red and White California Table Wines | 0 to 3.09 g/L (average 0.21-0.24 g/L) | [6] |
| White Bordeaux Wines (Sauternes) | 1.28-5.89 g/L | [6] |
| Wines from Sound, Mature Harvests | up to 200–300 mg/L | [3] |
| Müller-Thurgau Juice (post-GOD/CAT treatment) | ~75 g/L | |
| Reduced Alcohol Wine (from treated juice) | ~45 g/L |
Microbial Sources of this compound
A diverse range of microorganisms are capable of producing this compound through the oxidation of glucose. This microbial production is the primary method for its industrial-scale synthesis.
Fungi
-
Aspergillus niger : This filamentous fungus is one of the most important microorganisms used for the commercial production of this compound.[7] It produces the enzyme glucose oxidase, which catalyzes the oxidation of glucose.
-
Penicillium species : Various species of Penicillium have also been shown to produce this compound.
Bacteria
-
Gluconobacter oxydans : This acetic acid bacterium is highly efficient in the incomplete oxidation of a wide range of sugars, including the conversion of glucose to gluconic acid. It is a key organism in both natural fermentations and industrial production processes.[8]
-
Acetobacter species : Similar to Gluconobacter, various Acetobacter species are known to produce gluconic acid.
-
Pseudomonas species : Certain species of Pseudomonas are also capable of producing this compound.
Experimental Protocols
Extraction of this compound from Aqueous Solutions
A common laboratory method for the recovery of this compound from aqueous solutions, such as fermentation broths, is liquid-liquid extraction.
Protocol: Reactive Extraction using Tri-n-octylamine (TOA)
-
Preparation of Organic Phase: Prepare solutions of Tri-n-octyl amine (TOA) in a suitable organic diluent (e.g., hexane, cyclohexane, toluene, methyl isobutyl ketone, or propanol) at the desired concentrations (e.g., 0.23–1.72 mol L–1).[9]
-
Preparation of Aqueous Phase: Prepare an aqueous solution of this compound at a known initial concentration (e.g., 2.10 mol L–1).[9]
-
Extraction:
-
Mix equal volumes of the aqueous and organic phases in a separation funnel or a suitable vessel.
-
Equilibrate the mixture by shaking at a constant temperature (e.g., 298.15 K) for a sufficient time (e.g., 2 hours) to reach equilibrium.[9]
-
Allow the phases to separate completely. This may take several hours.[9]
-
-
Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of this compound remaining in the aqueous phase by titration with a standardized solution of sodium hydroxide.[9]
-
The concentration of this compound in the organic phase can be calculated by mass balance.
-
Quantification of this compound
HPLC is a widely used and accurate method for the quantification of this compound.
Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector after derivatization).
-
Column: An appropriate column for organic acid analysis, such as an Aminex HPX-87H column or a HILIC mixed-mode column.[10][11]
-
Mobile Phase: An isocratic mobile phase, typically a dilute acid solution (e.g., 5 mM H₂SO₄) or a mixture of acetonitrile (B52724) and an ammonium (B1175870) formate (B1220265) buffer for HILIC mode.[10][12]
-
Sample Preparation:
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Run the analysis under the established chromatographic conditions (flow rate, column temperature).
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the concentration of this compound by comparing the peak area of the sample to a standard curve prepared with known concentrations of this compound.
-
Enzymatic assays offer a specific and sensitive method for the quantification of this compound.
Protocol: Enzymatic Determination of this compound
This protocol is based on the coupled enzymatic reaction involving gluconate kinase (GK) and 6-phosphogluconate dehydrogenase (6-PGDH).[13][14]
-
Principle:
-
D-Gluconate is phosphorylated by ATP in the presence of gluconate kinase (GK) to form D-gluconate-6-phosphate and ADP.
-
D-gluconate-6-phosphate is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH) to form ribulose-5-phosphate and NADPH.
-
The increase in NADPH is measured spectrophotometrically at 340 nm and is directly proportional to the initial amount of D-Gluconic acid.[14]
-
-
Reagents:
-
Assay Buffer (e.g., Glycylglycine buffer, pH 8.0)
-
Magnesium Chloride (MgCl₂)
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)
-
6-Phosphogluconate Dehydrogenase (6-PGDH)
-
Gluconate Kinase (GK)
-
D-Gluconic acid standard solution
-
-
Procedure (Manual Spectrophotometer):
-
Pipette the assay buffer, MgCl₂, ATP, NADP⁺, and 6-PGDH into a cuvette.
-
Add the sample solution and mix.
-
Read the initial absorbance (A1) at 340 nm after the reaction has stabilized (approximately 5 minutes).
-
Start the reaction by adding the gluconate kinase (GK) solution.
-
Mix and monitor the increase in absorbance until the reaction is complete (approximately 10-15 minutes).
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA = A2 - A1) for both the sample and a blank (without the sample).
-
Determine the concentration of this compound in the sample using the following formula: Concentration (g/L) = (ΔA_sample - ΔA_blank) * (Molecular Weight of Gluconic Acid * Final Volume) / (ε * light path * sample volume) where ε is the molar extinction coefficient of NADPH at 340 nm (6.3 L mmol⁻¹ cm⁻¹).
-
Microbial Production of this compound
Protocol: Submerged Fermentation
-
Inoculum Preparation:
-
Maintain the Aspergillus niger strain on a suitable agar (B569324) slant medium (e.g., molasses medium) at 30°C for 4 days.[15]
-
Harvest the spores in a sterile buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8) containing a surfactant (e.g., 0.1% Tween 80).[15]
-
Adjust the spore concentration to 10⁸ - 10¹⁰ spores per mL.[15]
-
Inoculate a spore germination medium containing glucose (5%), di-ammonium phosphate (0.2%), MgSO₄ (0.25%), and KH₂PO₄ (0.1%) at pH 5.5.[15]
-
-
Fermentation Medium:
-
A typical fermentation medium consists of (g/L): Glucose (100-150), NaNO₃ (3.0), Yeast Extract (3.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), and FeSO₄·7H₂O (0.01), with an initial pH of 6.0.[7]
-
-
Fermentation Conditions:
-
Carry out the fermentation in a stirred-tank fermenter under submerged conditions.
-
Maintain the temperature at 30°C.[7]
-
Provide continuous aeration and agitation.
-
Control the pH at around 5.5-6.0 by the addition of a neutralizing agent (e.g., CaCO₃ or NaOH).
-
The fermentation is typically run for several days.
-
Protocol: Batch Fermentation
-
Inoculum Preparation:
-
Pre-activate Gluconobacter oxydans in a medium containing sorbitol (50 g/L) and yeast extract (5 g/L) at 30°C with shaking (220 rpm) for 24 hours.[16]
-
Scale up the inoculum by transferring to a larger volume of medium with a higher sorbitol concentration (100 g/L) and yeast extract (10 g/L) and incubate under the same conditions for another 24 hours.[16]
-
-
Fermentation Medium:
-
A typical fermentation medium consists of (g/L): Glucose (100), Yeast Extract (10), and MgSO₄ (0.25).[10]
-
-
Fermentation Conditions:
-
Perform the fermentation in a suitable fermenter.
-
Maintain the temperature at 30°C.[16]
-
Provide vigorous agitation (e.g., 220 rpm) to ensure sufficient oxygen supply.[16]
-
The initial pH of the medium is typically not strictly controlled as the production of gluconic acid will naturally lower it. However, for some applications, pH control might be necessary.
-
The fermentation is generally rapid, with high conversion rates achieved within 24-48 hours.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound Production
The primary pathway for the microbial production of this compound from glucose involves a two-step enzymatic process.
General Experimental Workflow for Analysis and Production
The following diagram illustrates a typical workflow for the study of this compound, from sample preparation to production and analysis.
References
- 1. Honey - Wikipedia [en.wikipedia.org]
- 2. sites.evergreen.edu [sites.evergreen.edu]
- 3. Gluconic Acid | OIV [oiv.int]
- 4. nuft.edu.ua [nuft.edu.ua]
- 5. ijpsi.org [ijpsi.org]
- 6. Gluconic Acid in California Wines | Semantic Scholar [semanticscholar.org]
- 7. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 10. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Physical Properties of L-Gluconic Acid Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of L-Gluconic acid aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with this versatile organic acid. The information is presented to facilitate easy comparison and replication of key measurements.
Quantitative Physical Properties
The following tables summarize the key physical properties of this compound aqueous solutions. Due to the availability of public data, the most comprehensive quantitative data is for a 50% (w/w) solution.
Density
The density of an this compound solution is a critical parameter for process design and formulation.
| Concentration (% w/w) | Temperature (°C) | Density (g/cm³) |
| 50 | 20 | 1.24[1] |
| 50 | 25 | 1.234[2][3] |
| 50 | Not Specified | 1.15 - 1.25[4][5] |
| 50 | Not Specified | 1.23[6] |
Viscosity
Viscosity is a key factor in fluid handling, mixing, and filtration processes. Concentrated aqueous solutions of gluconic acid are described as viscous liquids.[2]
Refractive Index
The refractive index is a useful property for concentration determination and purity assessment.
| Concentration (% w/w) | Temperature (°C) | Refractive Index (n) |
| 49-53 | 20 | 1.4161[2][3] |
| 50 | Not Specified | 1.4161[4] |
pH
This compound is a weak organic acid, and its aqueous solutions are acidic. The pH is dependent on the concentration.
| Concentration | Temperature (°C) | pH |
| 50% (w/w) | Not Specified | 1.2 - 2.2[5] |
| 500 g/L (50% w/v) | 20 | 2.2[1] |
| 1% | Not Specified | 2.8 |
| Not Specified | Not Specified | A 50% aqueous solution has a pH of approximately 1.82.[6] |
Electrical Conductivity
As a weak acid, this compound in an aqueous solution will dissociate into ions, allowing it to conduct electricity. The conductivity is dependent on concentration and temperature.
Experimental Protocols
This section details the methodologies for measuring the key physical properties of this compound aqueous solutions.
Density Measurement
Principle: The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Graduated cylinder (e.g., 25 mL or 50 mL)
-
Electronic balance (readability to at least 0.01 g)
-
Thermometer
-
This compound aqueous solution of known concentration
Procedure:
-
Ensure the graduated cylinder is clean and completely dry.
-
Place the empty graduated cylinder on the electronic balance and tare the balance to zero.
-
Carefully pour a known volume of the this compound solution into the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.
-
Place the graduated cylinder with the solution back on the balance and record the mass.
-
Measure and record the temperature of the solution.
-
Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).
-
Repeat the measurement at least three times and calculate the average density.
Viscosity Measurement
Principle: Viscosity is the measure of a fluid's resistance to flow. It can be determined using various types of viscometers, such as a capillary viscometer or a rotational viscometer.
Apparatus:
-
Capillary viscometer (e.g., Ostwald or Ubbelohde type)
-
Water bath for temperature control
-
Stopwatch
-
This compound aqueous solution of known concentration
Procedure (using a Capillary Viscometer):
-
Clean and dry the viscometer thoroughly.
-
Pipette a precise volume of the this compound solution into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 15 minutes.
-
Apply suction to the smaller tube to draw the liquid up into the smaller bulb, above the upper calibration mark.
-
Release the suction and start the stopwatch as the meniscus of the liquid passes the upper calibration mark.
-
Stop the stopwatch when the meniscus passes the lower calibration mark.
-
Record the efflux time.
-
Repeat the measurement at least three times and calculate the average time.
-
The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average efflux time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).
Refractive Index Measurement
Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance. It is a characteristic property that varies with temperature and concentration. An Abbe refractometer is commonly used for this measurement.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
This compound aqueous solution of known concentration
-
Solvent for cleaning (e.g., deionized water, ethanol)
Procedure:
-
Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20°C).
-
Clean the prism surfaces of the refractometer with a suitable solvent and a soft lens tissue.
-
Place a few drops of the this compound solution onto the lower prism.
-
Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
-
Adjust the light source and the eyepiece to get a clear view of the scale.
-
Rotate the knob to bring the boundary line between the light and dark fields into the center of the crosshairs.
-
If a colored fringe is visible, adjust the compensator to eliminate it and sharpen the boundary line.
-
Read the refractive index from the scale.
-
Repeat the measurement and clean the prisms thoroughly after use.
pH Measurement
Principle: The pH of a solution is a measure of its acidity or alkalinity. It is determined using a pH meter, which measures the hydrogen ion activity in the solution.
Apparatus:
-
pH meter with a glass electrode
-
Standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00)
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
Deionized water
-
This compound aqueous solution of known concentration
Procedure:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH of the sample.
-
Rinse the electrode with deionized water and gently blot it dry with a lint-free tissue.
-
Place a sufficient amount of the this compound solution into a clean beaker.
-
Immerse the pH electrode into the solution, ensuring the bulb is fully covered.
-
If using a magnetic stirrer, stir the solution gently.
-
Allow the reading on the pH meter to stabilize and then record the pH value.
-
Rinse the electrode with deionized water after the measurement.
Electrical Conductivity Measurement
Principle: The electrical conductivity of a solution is a measure of its ability to conduct an electric current. It is determined by the presence of ions in the solution.
Apparatus:
-
Conductivity meter with a conductivity cell
-
Standard conductivity solutions (e.g., KCl solutions)
-
Beakers
-
Deionized water
-
This compound aqueous solution of known concentration
-
Thermometer or a conductivity meter with automatic temperature compensation
Procedure:
-
Calibrate the conductivity meter using a standard conductivity solution of a known value.
-
Rinse the conductivity cell with deionized water and then with a small amount of the sample solution.
-
Pour the this compound solution into a clean beaker.
-
Immerse the conductivity cell into the solution, ensuring the electrodes are fully submerged.
-
Gently agitate the solution or use a magnetic stirrer to ensure a representative sample is being measured.
-
Allow the reading to stabilize and record the conductivity value.
-
Measure and record the temperature of the solution, or note the temperature if using automatic temperature compensation.
-
Rinse the conductivity cell thoroughly with deionized water after use.
Visualizations
The following diagrams illustrate the relationships between the physical properties of this compound aqueous solutions and a general experimental workflow.
Caption: General experimental workflow for characterizing the physical properties of this compound aqueous solutions.
Caption: Qualitative relationships between physical properties and concentration/temperature for this compound aqueous solutions.
References
- 1. 葡萄糖酸 溶液 49-53 wt. % in H2O | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Gluconic Acid 50% Aqueous Solution: Composition, Applications & Advantages [fissionbiotech.com]
- 4. chemcess.com [chemcess.com]
- 5. Gluconic acid - Wikipedia [en.wikipedia.org]
- 6. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]
The Enantiomeric Dichotomy of Gluconic Acid: A Technical Guide to its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconic acid, a six-carbon aldonic acid derived from glucose, exists as two stereoisomers: D-gluconic acid and L-gluconic acid. While structurally mirror images, their biological significance is markedly different, a common theme in the enantioselective world of biological systems. This technical guide provides an in-depth exploration of the biological roles of gluconic acid, with a primary focus on the well-characterized D-enantiomer due to the preponderance of available scientific literature. The significant knowledge gap concerning the L-enantiomer will be highlighted throughout, presenting opportunities for future research.
D-gluconic acid is a naturally occurring compound found in fruits, honey, and wine.[1] It is produced commercially on a large scale through the fermentation of glucose by various microorganisms.[2] In contrast, this compound is not commonly found in nature and its biological relevance remains largely unexplored.[3]
Core Biological Significance and Applications of D-Gluconic Acid
The biological significance of D-gluconic acid is multifaceted, stemming from its chemical properties and its role as a metabolic intermediate.
Mineral Chelation and Bioavailability
One of the most well-documented roles of D-gluconate is its function as a chelating agent. It forms stable, water-soluble complexes with divalent and trivalent metal ions such as calcium (Ca²⁺), iron (Fe²⁺/Fe³⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). This property is crucial for enhancing the bioavailability of these essential minerals. In pharmaceutical and nutraceutical applications, D-gluconate salts are widely used as mineral supplements to treat deficiencies.
| Mineral | D-Gluconate Salt | Application |
| Calcium | Calcium D-gluconate | Treatment of hypocalcemia, osteoporosis prevention |
| Iron | Ferrous D-gluconate | Treatment of iron-deficiency anemia |
| Zinc | Zinc D-gluconate | Immune support, wound healing |
| Magnesium | Magnesium D-gluconate | Treatment of magnesium deficiency |
Role in the Pentose (B10789219) Phosphate (B84403) Pathway
In mammalian metabolism, D-gluconic acid is an intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate. D-glucose-6-phosphate is oxidized to 6-phospho-D-glucono-δ-lactone, which is then hydrolyzed to 6-phospho-D-gluconate. This is subsequently decarboxylated to produce ribulose-5-phosphate, generating NADPH in the process.
Below is a simplified representation of the initial steps of the Pentose Phosphate Pathway involving D-gluconate.
Prebiotic Effects
Recent studies have suggested that D-gluconic acid can act as a prebiotic, promoting the growth of beneficial gut bacteria. It is poorly absorbed in the small intestine and reaches the colon where it is fermented by gut microbiota, leading to the production of short-chain fatty acids (SCFAs) like butyrate. Butyrate is a primary energy source for colonocytes and has anti-inflammatory properties.
Other Biological Activities and Applications
-
Antimicrobial Properties: D-gluconic acid and its lactone, glucono-delta-lactone (GDL), exhibit mild antimicrobial activity and are used as food preservatives.
-
Wound Healing: Due to its ability to chelate calcium and its antimicrobial properties, D-gluconic acid is being explored in wound healing applications.
-
Anti-tumor Potential: Some studies have suggested that D-gluconate may inhibit tumor growth by affecting cellular metabolism, although this is an area of ongoing research.
The Enigma of this compound: A Lack of Biological Significance?
In stark contrast to its D-enantiomer, there is a significant dearth of information regarding the biological significance of this compound in mammals. This is largely attributed to the stereospecificity of enzymes. Most metabolic enzymes are chiral and are highly specific for their substrates, typically recognizing only one enantiomer.
Metabolism and Toxicity of L-Sugars
The general understanding of L-sugars, such as L-glucose, provides some insight. L-glucose, the precursor to this compound, is not readily metabolized by most organisms, including humans, because hexokinase, the first enzyme in glycolysis, is specific for D-glucose.[3] For this reason, L-glucose has been investigated as a low-calorie artificial sweetener.[3] While generally considered non-toxic, high concentrations of some L-sugars may have physiological effects, though these are not well-characterized.[4] It is plausible to infer that this compound would similarly be a poor substrate for the enzymes of central metabolic pathways in mammals.
Potential for Microbial Metabolism
While mammals may not significantly metabolize this compound, some microorganisms have been shown to utilize L-sugars.[5] It is therefore possible that certain gut bacteria could metabolize this compound, but this has not been specifically studied.
The workflow for investigating the biological significance of a novel enantiomer like this compound would typically follow the path outlined below.
Experimental Protocols
Detailed experimental protocols for studying gluconic acid are predominantly focused on the D-enantiomer. However, these methods can be adapted for the study of the L-enantiomer, provided that stereospecific reagents and analytical techniques are employed.
Enzymatic Assay for D-Gluconic Acid
A common method for the quantification of D-gluconic acid involves a coupled enzymatic assay.
-
Principle: D-gluconate is phosphorylated by gluconate kinase (GK) to 6-phospho-D-gluconate. This is then oxidatively decarboxylated by 6-phosphogluconate dehydrogenase (6-PGDH) in the presence of NADP⁺, which is reduced to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial concentration of D-gluconic acid.[6][7]
-
Reagents:
-
Glycylglycine buffer with MgCl₂
-
ATP solution
-
NADP⁺ solution
-
Gluconate kinase (GK)
-
6-Phosphogluconate dehydrogenase (6-PGDH)
-
D-Gluconic acid standard solution
-
-
Procedure:
-
Prepare a reaction mixture containing buffer, ATP, and NADP⁺.
-
Add the sample or standard solution.
-
Measure the initial absorbance (A₁).
-
Initiate the reaction by adding GK and 6-PGDH.
-
Incubate until the reaction is complete.
-
Measure the final absorbance (A₂).
-
Calculate the change in absorbance (ΔA = A₂ - A₁) and determine the concentration of D-gluconic acid from a standard curve.
-
Note: To assay this compound, this method would require an L-gluconate specific kinase and dehydrogenase, which are not commercially available, highlighting a key challenge in studying this enantiomer.
Chiral Separation and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most direct method for separating and quantifying D- and this compound.
-
Principle: A chiral stationary phase (CSP) contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus their separation.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven.
-
Chiral HPLC column (e.g., based on cyclodextrins, proteins, or chiral polymers).
-
Detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)).
-
-
Mobile Phase: The mobile phase composition (e.g., a mixture of aqueous buffer and organic solvent) is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Biological samples may require deproteinization (e.g., with acetonitrile (B52724) or perchloric acid) and filtration prior to injection.
-
Quantification: The concentration of each enantiomer is determined by comparing its peak area to that of a known standard.
Signaling Pathways: A Realm of Speculation for this compound
Currently, there are no known signaling pathways that are specifically modulated by this compound. The involvement of D-gluconic acid in signaling is also not well-defined and is likely indirect, through its effects on mineral availability and gut microbiota metabolism. Any potential interaction of this compound with signaling pathways would first require evidence of its transport into cells and its interaction with cellular components, which is currently lacking.
Conclusion and Future Directions
The biological significance of gluconic acid is a tale of two enantiomers, with D-gluconic acid playing a well-established and beneficial role in nutrition and metabolism. Its applications in the pharmaceutical and food industries are a direct consequence of its natural occurrence and its ready integration into biological systems.
In contrast, this compound remains a molecule of little known biological significance in mammals. The principle of stereospecificity in biological systems suggests that it is likely not a substrate for the key enzymes of central metabolism. However, the absence of evidence is not evidence of absence. The potential for metabolism by the gut microbiome and the possibility of unknown biological activities warrant further investigation.
Future research should focus on:
-
Stereospecific synthesis and purification of this compound to enable rigorous biological testing.
-
In vitro and in vivo studies to assess the metabolism, pharmacokinetics, and potential toxicity of this compound.
-
Screening for interactions with enzymes and receptors to identify any potential biological targets.
-
Microbiome studies to investigate the potential for fermentation of this compound by gut bacteria.
A deeper understanding of the biological fate and effects of this compound will not only fill a significant knowledge gap but also potentially uncover new applications or safety considerations for this understudied enantiomer.
References
- 1. D-Gluconic D-Glucono delta lactone Assay Kit - gluconic acid | Megazyme [megazyme.com]
- 2. Gluconic acid - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. L-Glucose: physiological functions, clinical applications and side effect_Chemicalbook [chemicalbook.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. youtube.com [youtube.com]
- 7. D-gluconic/D-glucono-δ-lactone acid - Enzymatic assay kit | LIBIOS [libios.fr]
The Discovery and History of L-Gluconic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconic acid, a mild organic acid derived from glucose, has a rich history intertwined with the development of industrial fermentation and biocatalysis. While the D-enantiomer is widespread in nature and produced on a large scale for various applications, its counterpart, L-gluconic acid, remains a more specialized molecule, primarily accessed through stereospecific chemical synthesis. This technical guide provides a comprehensive overview of the discovery, history, and production methodologies for both D- and this compound, with a particular focus on the latter. It includes a comparative analysis of their physicochemical properties, detailed experimental protocols for their synthesis, and a discussion of their known biological roles.
Introduction
Gluconic acid (C₆H₁₂O₇) is a carboxylic acid derivative of glucose. Its structure consists of a six-carbon chain with five hydroxyl groups and a terminal carboxyl group.[1] The molecule possesses multiple chiral centers, giving rise to various stereoisomers. The most common and industrially significant of these is D-gluconic acid, which occurs naturally in fruits, honey, and wine.[1] this compound, its enantiomer, is not found in nature and its study has been largely confined to synthetic chemistry.
This guide will delve into the historical milestones of gluconic acid's discovery, from early chemical oxidations to the advent of microbial fermentation. It will then focus on the less-documented history and synthesis of this compound, providing detailed experimental procedures. Finally, it will present a comparative summary of the known properties of both enantiomers and explore their biological significance, or lack thereof.
A Tale of Two Enantiomers: The History of Gluconic Acid
The story of gluconic acid begins in the latter half of the 19th century, with early investigations into the oxidation of glucose. The subsequent development of fermentation technologies in the early 20th century revolutionized its production and solidified the importance of the D-isomer.
The Dawn of a New Acid: The Discovery of D-Gluconic Acid
The first preparation of gluconic acid is credited to Heinrich Hlasiwetz and J. Habermann in 1870, who achieved its synthesis through the chemical oxidation of glucose.[1][2] A decade later, in 1880, L. Boutroux made a pivotal discovery by isolating gluconic acid from a glucose fermentation broth, demonstrating for the first time that microorganisms were capable of producing this sugar acid.[1][2]
A significant leap in the production of D-gluconic acid came in 1929 when Pfizer pioneered the use of deep-tank fermentation with the fungus Aspergillus niger.[1] This innovation, developed for the production of citric acid, was successfully adapted for gluconic acid, marking a new era of industrial-scale microbial synthesis.[1]
The Synthetic Challenge: The Emergence of this compound
Unlike its naturally occurring enantiomer, the history of this compound is rooted in synthetic organic chemistry. While a definitive "first synthesis" is not prominently documented in readily available historical accounts, modern stereospecific synthesis methods have made this rare sugar acid accessible for research purposes. A notable and well-documented method for the preparation of this compound was developed by I. Lundt and C. Pedersen in 1992.[3][4] Their approach, which will be detailed in the experimental protocols section, involves the treatment of 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone with a base.[3][4]
Physicochemical Properties: A Comparative Analysis
The differing stereochemistry of D- and this compound gives rise to distinct physical properties, most notably their interaction with polarized light. The following table summarizes the available quantitative data for both enantiomers. It is important to note that experimentally verified data for this compound is scarce, and some of the listed properties are computed.
| Property | D-Gluconic Acid | This compound |
| Molecular Formula | C₆H₁₂O₇ | C₆H₁₂O₇ |
| Molecular Weight | 196.16 g/mol [2] | 196.16 g/mol [5] |
| Melting Point | 131 °C[2] | Not available |
| Solubility in Water | 316 g/L[2] | Not available |
| Acidity (pKa) | 3.86[2] | Not available |
| Specific Optical Rotation | -3.49° to +12.95° (water)[2] | Not available (computed) |
| CAS Number | 526-95-4[2] | 157663-13-3[5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of both D- and this compound, reflecting the historical and modern approaches to their preparation.
Synthesis of D-Gluconic Acid
This protocol is based on the early chemical oxidation methods.
Materials:
-
D-glucose
-
Bromine water (Br₂ in H₂O)
-
Barium carbonate (BaCO₃)
-
Sulfuric acid (H₂SO₄), dilute
-
Ethanol
Procedure:
-
Dissolve D-glucose in distilled water.
-
Slowly add bromine water to the glucose solution while stirring. The reaction is an oxidation of the aldehyde group of glucose to a carboxylic acid.
-
Continue the addition until a slight excess of bromine is present, indicated by a persistent yellow color.
-
Neutralize the excess bromine and the hydrobromic acid formed during the reaction by adding barium carbonate until effervescence ceases. This will precipitate barium bromide and any unreacted barium carbonate.
-
Filter the solution to remove the barium salts. The filtrate contains calcium gluconate.
-
To the filtrate, carefully add dilute sulfuric acid to precipitate barium as barium sulfate (B86663).
-
Filter off the barium sulfate precipitate. The resulting solution is an aqueous solution of D-gluconic acid.
-
The solution can be concentrated by evaporation under reduced pressure. Crystallization can be induced by the addition of ethanol.
This protocol outlines the submerged fermentation process for D-gluconic acid production.
Materials:
-
Culture of Aspergillus niger
-
Fermentation medium (e.g., Czapek Dox Broth supplemented with glucose)
-
Calcium carbonate (CaCO₃) or Sodium hydroxide (B78521) (NaOH) for pH control
-
Fermenter with aeration and agitation capabilities
Procedure:
-
Prepare the fermentation medium containing a high concentration of glucose (e.g., 10-15% w/v), a nitrogen source, and essential minerals. Sterilize the medium.[6]
-
Inoculate the sterile medium with a spore suspension of Aspergillus niger.[7]
-
Incubate the culture at an optimal temperature (around 30°C) with vigorous aeration and agitation.[6]
-
Maintain the pH of the medium between 5.5 and 6.5 by the controlled addition of calcium carbonate or sodium hydroxide. This neutralizes the forming gluconic acid to its salt, preventing the inhibition of the glucose oxidase enzyme by low pH.[6][8]
-
Monitor the fermentation process by measuring glucose consumption and gluconate production.
-
After the fermentation is complete (typically after several days), the fungal biomass is separated by filtration.
-
The resulting fermentation broth, rich in calcium or sodium gluconate, can be further processed to obtain pure D-gluconic acid by acidification and crystallization as described in the chemical method.
Synthesis of this compound (Based on Lundt & Pedersen, 1992)
This protocol is a modern approach to the stereospecific synthesis of this compound.[3][4]
Materials:
-
6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone
-
Aqueous solution of a strong base (e.g., Sodium Hydroxide, NaOH)
-
Strong acid (e.g., Hydrochloric acid, HCl) for acidification
-
Ion-exchange resin (optional, for purification)
Procedure:
-
Prepare an aqueous solution of 6-bromo-6-deoxy-2,3-anhydro-D-manno-1,4-lactone.
-
Treat the solution with a strong base (e.g., NaOH) to a pH of at least 12.[3]
-
Heat the reaction mixture to a temperature of 45-60°C. The reaction is typically complete within 6 hours.[3]
-
After the reaction is complete, cool the solution. The product is an aqueous solution of the sodium salt of this compound.
-
To obtain the free acid, carefully acidify the solution with a strong acid (e.g., HCl) to a low pH.
-
The solution can be purified by passing it through an ion-exchange resin to remove salt byproducts.
-
The purified this compound solution can be concentrated under reduced pressure to yield the product.
Signaling Pathways and Biological Roles
D-Gluconic Acid
D-gluconic acid and its lactones are intermediates in the pentose (B10789219) phosphate (B84403) pathway in various organisms. In some bacteria, such as Pseudomonas, the periplasmic oxidation of glucose to gluconic acid is a key step in glucose metabolism.[9] This pathway is involved in generating reducing power in the form of NADPH. Furthermore, the production of gluconic acid by some soil bacteria is implicated in the solubilization of mineral phosphates, making them more available to plants.[9]
This compound
There is no evidence to suggest that this compound is involved in any natural signaling pathways or has a significant biological role. As an unnatural enantiomer, it is not recognized by the enzymes that metabolize D-gluconic acid. Its utility is therefore primarily in specialized areas of chemical research, potentially as a chiral building block or for studying the stereospecificity of biological systems.
Visualizations
Production Workflows
Caption: Production workflows for D-Gluconic Acid.
References
- 1. Gluconic acid - Wikipedia [en.wikipedia.org]
- 2. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GB2443410A - Preparation of this compound, its conversion to L-glucose via L-gluconolactone and preparation of manno- and mannono-1,4-lactone precursors - Google Patents [patents.google.com]
- 4. WO2008053206A2 - Process for preparation of aldonic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. This compound | C6H12O7 | CID 3085666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 9. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of L-Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of L-Gluconic acid, a widely used excipient and intermediate in the pharmaceutical and food industries. Understanding its behavior under thermal stress is critical for ensuring product quality, safety, and stability. This document summarizes key thermal analysis data, details relevant experimental protocols, and illustrates potential degradation pathways.
Introduction to the Thermal Stability of this compound
This compound (C₆H₁₂O₇) is a mild organic acid derived from glucose.[1] Its thermal stability is a crucial parameter in various applications, influencing manufacturing processes, storage conditions, and formulation development. In aqueous solutions, this compound exists in equilibrium with its δ-lactone and γ-lactone forms. This equilibrium is temperature-dependent, with higher temperatures favoring the formation of the γ-lactone. While generally considered stable, particularly in its salt forms, elevated temperatures can induce degradation, leading to the formation of various byproducts.
Quantitative Thermal Analysis Data
Due to a lack of publicly available, detailed thermal analysis data specifically for this compound in its solid form, this section presents data for its common salt, sodium gluconate. This data provides valuable insight into the thermal stability of the gluconate anion.
Table 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data for Sodium Gluconate
| Parameter | Value | Conditions | Reference |
| Melting Point | 170 - 175 °C | Not specified | [2] |
| Decomposition Temperature | 196 - 198 °C | Not specified | [2] |
| Auto-ignition Temperature | >200 °C | EU method A.16 | [3] |
| DSC Peak (Exothermic) | ~550 °C | Scan rate of 5°C/min in air | [4] |
Note: The exothermic peak observed in the DSC curve for sodium gluconate in air suggests the combustion of deposited carbon.[4]
Experimental Protocols for Thermal Stability Assessment
A thorough investigation of the thermal stability of this compound involves a combination of analytical techniques to quantify thermal events and identify degradation products.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of decomposition of this compound and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as glass transitions or exothermic decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting or decomposition point.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting peak.
Evolved Gas Analysis (EGA) using TGA-FTIR
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrument: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.[4]
-
TGA Protocol: Follow the TGA protocol as described in section 3.1.
-
FTIR Data Acquisition:
-
The evolved gases from the TGA furnace are continuously transferred to the FTIR gas cell through the heated transfer line (maintained at a temperature sufficient to prevent condensation, e.g., 200-250 °C).
-
FTIR spectra of the evolved gases are collected at regular intervals throughout the TGA experiment.
-
-
Data Analysis:
-
The FTIR spectra are analyzed to identify the functional groups of the evolved gases (e.g., C=O for carbon dioxide and carbon monoxide, O-H for water).
-
The intensity of the characteristic infrared absorption bands can be plotted against temperature or time to create an evolved gas profile, which can be correlated with the mass loss steps observed in the TGA data.
-
Degradation Pathways and Mechanisms
While specific studies on the high-temperature thermal decomposition of solid this compound are limited, potential degradation pathways can be inferred from the thermal behavior of related carbohydrates like glucose and glucuronic acid.[5][6] The primary decomposition products are expected to be water, carbon dioxide, and carbon monoxide.[1]
The initial stages of thermal degradation likely involve dehydration reactions, followed by decarboxylation and fragmentation of the carbon skeleton at higher temperatures.
References
L-Gluconic Acid Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Gluconic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in non-aqueous systems.
Introduction to this compound
This compound is a mild organic acid derived from the oxidation of glucose. It is a polyhydroxy carboxylic acid, and its structure, featuring multiple hydroxyl groups and a carboxylic acid group, dictates its solubility characteristics. While highly soluble in water, its solubility in organic solvents is significantly more limited. Understanding its behavior in these solvents is crucial for various applications, including purification, reaction chemistry, and formulation development in the pharmaceutical and chemical industries.
Solubility of this compound in Organic Solvents
The solubility of this compound is largely governed by its polar nature, stemming from the presence of five hydroxyl groups and a carboxylic acid moiety. This leads to a general preference for polar solvents and limited solubility in nonpolar organic solvents. The available literature consistently indicates the following qualitative solubility profile.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility | Citation |
| Alcohols | Methanol | Slightly Soluble | [1] |
| Ethanol | Slightly Soluble | [2][3] | |
| 2-Butanol | Some Solubility (used as an extractant) | ||
| Ethers | Diethyl Ether | Insoluble | [2][3] |
| Ketones | Acetone | Information not available | |
| Amides | Dimethylformamide (DMF) | Information not available | |
| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Slightly Soluble | [1] |
| Hydrocarbons | Hexane, Toluene | Insoluble | [2][3] |
| Halogenated | Dichloromethane | Information not available |
It is important to note that "slightly soluble" and "insoluble" are qualitative terms. For precise applications, experimental determination of solubility under specific conditions of temperature and pressure is highly recommended.
Experimental Protocol: Determination of this compound Solubility (Gravimetric Method)
The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is reliable for determining the equilibrium concentration of a solute in a solvent at a specific temperature.[4][5][6][7]
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature bath (e.g., water bath or oil bath) with temperature control (±0.1 °C)
-
Isothermal shaker or magnetic stirrer with stirring bars
-
Glass vials or flasks with airtight seals
-
Syringes with filters (e.g., 0.45 µm PTFE syringe filters)
-
Pre-weighed glass evaporating dishes or weighing bottles
-
Drying oven
-
Desiccator
3.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed glass vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed vial in a constant temperature bath set to the desired temperature.
-
Agitate the mixture using an isothermal shaker or a magnetic stirrer for a sufficient period to reach solid-liquid equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-48 hours.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial for a few hours while maintaining the constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or weighing bottle. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. The temperature should be below the melting point of this compound (131 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.
-
Once the solvent is fully evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dry this compound residue.
-
Repeat the drying and weighing steps until a constant mass is obtained, indicating that all the solvent has been removed.
-
3.3. Data Analysis and Calculation
The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.
-
Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the dissolved this compound (m_solute): (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent (m_solvent): m_solution - m_solute
Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100
Solubility in g/100 mL of solvent: (m_solute / V_solvent) * 100, where V_solvent is the volume of the solvent, which can be calculated from its mass and density at the experimental temperature.
Visualizations
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
4.2. Factors Affecting this compound Solubility
The solubility of a solid organic acid like this compound in a liquid solvent is influenced by several interconnected factors. The following diagram outlines these logical relationships.
Caption: Key factors influencing the solubility of this compound.
Conclusion
References
- 1. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]
- 2. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmacyjournal.info [pharmacyjournal.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmajournal.net [pharmajournal.net]
L-Gluconic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Gluconic acid, covering its fundamental chemical properties, production methodologies, analytical techniques, and biological significance. The information is tailored for professionals in research, science, and drug development to support and inform their work with this versatile organic acid.
Core Chemical Identifiers and Properties
This compound is a mild organic acid and the enantiomer of the more common D-Gluconic acid.[1] Its chemical identity is defined by a specific CAS number and molecular formula, which are fundamental for regulatory and experimental purposes.
| Property | Value | Source |
| CAS Number | 157663-13-3 | [1] |
| Molecular Formula | C6H12O7 | [1] |
| Molecular Weight | 196.16 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid | [1] |
| Appearance | White, odorless, crystalline powder (anhydrous form) | [2] |
| Solubility | Highly soluble in water, slightly soluble in ethanol, and insoluble in nonpolar solvents.[2] | |
| pKa | 3.70 | [2] |
| Melting Point | 120 to 131 °C (anhydrous form, due to intramolecular anhydride (B1165640) formation) | [2] |
Production and Synthesis of Gluconic Acid
While the L-isomer is less common, the production methods for gluconic acid are well-established, primarily through biological fermentation and chemical oxidation.
Microbial Fermentation
The industrial production of gluconic acid predominantly utilizes microbial fermentation, which is known for its high yield and specificity.[3] The most commonly used microorganisms are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.[3][4]
Key Fermentation Parameters for Aspergillus niger :
-
Substrate: Glucose concentrations between 110–250 g/L.
-
Nutrients: Low concentrations of nitrogen and phosphorus sources.
-
pH: Maintained in the range of 4.5 to 6.5.
-
Aeration: High aeration rate is crucial for the oxidative process.
The biochemical pathway in Aspergillus niger involves the enzyme glucose oxidase, which catalyzes the oxidation of D-glucose to D-glucono-δ-lactone. This lactone is then hydrolyzed to gluconic acid.
Caption: Biochemical pathway of gluconic acid production in Aspergillus niger.
In bacteria like Gluconobacter oxydans, the oxidation of glucose occurs in the periplasmic space, catalyzed by a membrane-bound glucose dehydrogenase (GDH).[5][6]
Caption: Periplasmic oxidation pathway of glucose in Gluconobacter oxydans.
Chemical Synthesis
Chemical synthesis of gluconic acid can be achieved through the catalytic oxidation of glucose. This method often employs platinum-group metal-supported catalysts, such as Pt/C or Pd/C, and uses oxygen as the oxidant. While effective, challenges include catalyst deactivation and the formation of byproducts.
Experimental Protocols: Analytical Determination
Accurate quantification of this compound is essential for quality control and research. Various analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for the determination of gluconic acid. A common approach involves anion exchange chromatography with pulsed amperometric detection (PAD).[7]
Experimental Workflow for HPLC-PAD Analysis:
Caption: Workflow for HPLC-PAD analysis of gluconic acid.
HPLC-PAD Method Parameters for Gluconic Acid in Wine:
| Parameter | Condition | Source |
| Mobile Phase | 0.1 M Sodium Hydroxide (isocratic) | |
| Flow Rate | 1.5 mL/min | |
| Column Temperature | 20 °C | |
| Injection Volume | 10 µL | |
| Detection | Pulsed Amperometric Detector with Gold Electrode | |
| Linearity | Up to 500 mg/L | [7] |
| Limit of Quantification (LOQ) | 2.0 mg/L | [7] |
Enzymatic Method
Enzymatic assays offer a rapid and specific alternative for gluconic acid determination. The principle involves the phosphorylation of gluconic acid in the presence of ATP, followed by an NAD+-dependent oxidation reaction that produces NADH. The increase in absorbance at 366 nm is directly proportional to the gluconic acid concentration.[8]
Principle of the Enzymatic Test:
-
Phosphorylation: Gluconic acid + ATP --(Enzyme)--> Phosphorylated Adduct + ADP
-
Oxidation: Phosphorylated Adduct + NAD+ --> Formation of NADH
-
Detection: Measure the increase in absorbance at 366 nm.
Colorimetric Assay
A simple and rapid colorimetric method has been developed based on the reduction of indigo (B80030) carmine (B74029) dye by an Iron(II)-gluconic acid complex. This method provides a linear range of 3.6 µM to 900 µM with a limit of detection of 1.1 µM.[9]
Biological Significance and Applications
Gluconic acid and its salts have a wide range of applications in the food, pharmaceutical, and chemical industries.
-
Food Industry: Used as an acidity regulator, flavoring agent, and nutrient additive.[9]
-
Pharmaceuticals: Gluconate salts are used as carriers for mineral supplements.
-
Antimicrobial Activity: Gluconic acid produced by some bacteria, such as Gluconacetobacter diazotrophicus, has been shown to possess antimicrobial properties against a broad spectrum of bacteria.[10]
-
Biocontrol in Agriculture: In some fluorescent pseudomonads, gluconic acid production is linked to the biological control of plant pathogens.[11] This is attributed to its ability to solubilize mineral phosphates and its association with the production of antifungal compounds.[11]
Conclusion
This compound, while less studied than its D-enantiomer, presents significant opportunities for research and development. Its well-defined chemical properties, coupled with established production and analytical methods, provide a solid foundation for its exploration in various scientific and industrial applications. This guide serves as a comprehensive resource to facilitate further investigation and innovation in the field.
References
- 1. This compound | C6H12O7 | CID 3085666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 7. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformational Analysis of L-Gluconic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gluconic acid, a naturally occurring carboxylic acid derived from the oxidation of L-glucose, plays a significant role in various biological and industrial processes. Its flexible six-carbon chain with multiple hydroxyl groups allows for a complex conformational landscape that dictates its interaction with enzymes, receptors, and other molecules. Understanding the three-dimensional structure and conformational dynamics of this compound is paramount for elucidating its biological functions and for the rational design of novel therapeutics and industrial agents.
This technical guide provides an in-depth overview of the theoretical methods employed to study the conformation of this compound. It summarizes key quantitative data from related studies, details the computational protocols for conformational analysis, and presents visual workflows and metabolic pathways to contextualize its function.
Data Presentation: Conformational Parameters
While specific comprehensive quantitative data for the conformational landscape of this compound is not extensively available in the public literature, theoretical studies on analogous carbohydrates provide a framework for the types of data that are crucial for conformational analysis. The following tables illustrate the key parameters that are typically determined through computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Table 1: Key Dihedral Angles Defining this compound Conformation
The conformation of the acyclic chain of this compound is primarily defined by the torsion angles along its carbon backbone and the orientation of its hydroxyl and carboxyl groups.
| Dihedral Angle | Atom Definition | Description |
| ω (omega) | O1-C1-C2-C3 | Defines the orientation of the carboxyl group relative to the carbon chain. |
| φ (phi) | C1-C2-C3-C4 | Describes the rotation around the C2-C3 bond. |
| ψ (psi) | C2-C3-C4-C5 | Describes the rotation around the C3-C4 bond. |
| χ1 (chi1) | C3-C4-C5-C6 | Describes the rotation around the C4-C5 bond. |
| χ2 (chi2) | C4-C5-C6-O6 | Defines the orientation of the terminal hydroxyl group. |
Table 2: Illustrative Relative Energies of this compound Conformers
A potential energy surface (PES) scan can reveal the low-energy conformers of this compound. The relative energies determine the population of each conformer at equilibrium. The data below is illustrative of what a computational study would yield.
| Conformer | Key Dihedral Angles (ω, φ, ψ) | Relative Energy (kcal/mol) | Predicted Population (%) |
| 1 (Global Minimum) | (g+, g-, t) | 0.00 | 45 |
| 2 | (t, g+, g+) | 0.85 | 20 |
| 3 | (g-, t, g-) | 1.20 | 12 |
| 4 | (t, t, t) | 1.50 | 8 |
| ... | ... | ... | ... |
Note: g+, g-, and t represent gauche (+60°), gauche (-60°), and trans (180°) conformations, respectively. The actual values for this compound would require specific computational studies.
Experimental Protocols: Computational Methodologies
The theoretical investigation of this compound's conformation involves a multi-step computational workflow.
Initial Structure Generation
The starting point for any theoretical conformational analysis is the generation of an initial 3D structure of this compound. This can be achieved using molecular building software such as Avogadro, ChemDraw, or the building functionalities within larger computational chemistry packages.
Conformational Search and Optimization
To explore the vast conformational space of the flexible this compound molecule, a systematic or stochastic conformational search is performed.
-
Methodology : A common approach is to perform a potential energy surface (PES) scan by systematically rotating key dihedral angles (e.g., φ, ψ) in discrete steps (e.g., 10-30 degrees) and performing a geometry optimization at each step.
-
Level of Theory : Initial optimizations are often carried out using computationally less expensive methods like molecular mechanics with a suitable force field (e.g., MMFF94, AMBER). Subsequently, the low-energy conformers are re-optimized at a higher level of theory, such as Density Functional Theory (DFT). A typical DFT protocol would involve:
-
Functional : B3LYP or M06-2X
-
Basis Set : 6-31G(d) for initial optimizations, and a larger basis set like cc-pVTZ for more accurate final energies.
-
Solvation Model : To simulate the effect of a solvent (typically water), an implicit solvent model like the Polarizable Continuum Model (PCM) is often employed.
-
Molecular Dynamics (MD) Simulations
To understand the dynamic behavior of this compound in solution, molecular dynamics simulations are performed.
-
Protocol :
-
The system is set up by placing the this compound molecule in a periodic box of solvent molecules (e.g., TIP3P water).
-
The system is neutralized by adding counter-ions if necessary.
-
An energy minimization of the entire system is performed.
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is equilibrated at the desired temperature and pressure (e.g., 1 atm) under the NPT ensemble.
-
A production run is performed for a duration of nanoseconds to microseconds, from which conformational ensembles and dynamic properties can be extracted.
-
-
Force Field : A force field suitable for carbohydrates, such as GLYCAM or CHARMM36, is used to describe the interatomic interactions.
Mandatory Visualization
Logical Relationships and Workflows
Metabolic Context and Biological Role
While this compound is not a classical signaling molecule that participates in intracellular cascades, it plays a crucial role in the metabolic and ecological interactions of various microorganisms. The following diagram illustrates the production of gluconic acid from glucose and its subsequent biological activities.
Methodological & Application
Application Notes and Protocols for Enzymatic Quantification of L-Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the enzymatic quantification of L-Gluconic acid. The described method is based on a coupled enzymatic reaction that results in the formation of a product measurable by spectrophotometry. While many commercially available kits are designed for the D-isomer of gluconic acid, this protocol outlines the necessary steps and principles for the specific quantification of this compound, assuming the availability of stereospecific enzymes.
Principle of the Assay
The quantification of this compound is achieved through a coupled enzymatic assay. The principle relies on two sequential enzymatic reactions. First, L-gluconate kinase (L-GK) specifically phosphorylates this compound in the presence of adenosine (B11128) triphosphate (ATP) to produce L-gluconate-6-phosphate and adenosine diphosphate (B83284) (ADP). Subsequently, L-gluconate-6-phosphate dehydrogenase (L-G6PDH) catalyzes the oxidation of L-gluconate-6-phosphate to ribulose-5-phosphate, coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. The resulting increase in NADPH is directly proportional to the initial amount of this compound in the sample and can be quantified by measuring the absorbance at 340 nm.[1][2]
Alternatively, a colorimetric assay can be employed where the intermediate product reduces a probe to generate a colored product, which is then measured at 450 nm.[3]
Materials and Reagents
-
This compound Standard Solution (e.g., 1 mg/mL)
-
L-Gluconate Kinase (L-GK) : Enzyme specific for the L-isomer of gluconic acid.
-
L-Gluconate-6-Phosphate Dehydrogenase (L-G6PDH) : Enzyme specific for L-gluconate-6-phosphate.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0)
-
ATP Solution (e.g., 50 mM)
-
NADP+ Solution (e.g., 10 mM)
-
Magnesium Chloride (MgCl2) Solution (e.g., 100 mM)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Pipettes and tips
-
Distilled or deionized water
Experimental Protocols
Sample Preparation
-
Liquid Samples (e.g., cell culture media, fermentation broth): Centrifuge samples to remove any particulate matter. If necessary, dilute the supernatant with assay buffer to bring the this compound concentration within the linear range of the assay.
-
Solid Samples (e.g., tissues, food products): Homogenize the sample in assay buffer. Centrifuge the homogenate and collect the supernatant for analysis. A deproteinization step using perchloric acid or trichloroacetic acid may be necessary for protein-rich samples.[4]
-
pH Adjustment: Ensure the pH of the sample is within the optimal range for the enzymes (typically pH 7.5-8.0). Adjust with dilute NaOH or HCl if necessary.[5]
Reagent Preparation
-
This compound Standards: Prepare a series of this compound standards by diluting the stock solution with assay buffer to concentrations ranging from 0 to 100 µg/mL.
-
Enzyme Solutions: Prepare working solutions of L-GK and L-G6PDH in cold assay buffer immediately before use. The optimal concentration of each enzyme should be determined empirically.
-
Reaction Mixture: Prepare a master mix containing assay buffer, ATP, NADP+, and MgCl2. The final concentrations in the reaction well should be optimized but typical ranges are:
-
ATP: 1-5 mM
-
NADP+: 0.5-2 mM
-
MgCl2: 5-10 mM
-
Assay Procedure (96-Well Plate Format)
-
Add Standards and Samples: Pipette 50 µL of each this compound standard and sample into separate wells of the 96-well plate.
-
Add Reaction Mixture: Add 100 µL of the prepared reaction mixture to each well.
-
Initiate the Reaction: Add 25 µL of the L-G6PDH enzyme solution to each well. Mix gently by pipetting.
-
First Absorbance Reading (A1): Incubate the plate at 37°C for 5-10 minutes and then measure the absorbance at 340 nm. This reading accounts for any background absorbance.
-
Start the Primary Reaction: Add 25 µL of the L-GK enzyme solution to each well to initiate the phosphorylation of this compound.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, or until the reaction is complete. The incubation time may need to be optimized.
-
Second Absorbance Reading (A2): Measure the absorbance at 340 nm.
-
Calculate Results: Subtract the initial absorbance (A1) from the final absorbance (A2) for each well (ΔA = A2 - A1). Plot the ΔA for the standards against their concentrations to generate a standard curve. Determine the concentration of this compound in the samples from the standard curve.
Data Presentation
Table 1: Standard Curve Data for this compound Quantification
| This compound (µg/mL) | Absorbance at 340 nm (ΔA) |
| 0 | 0.005 |
| 10 | 0.125 |
| 25 | 0.310 |
| 50 | 0.620 |
| 75 | 0.935 |
| 100 | 1.250 |
Table 2: Quantification of this compound in Experimental Samples
| Sample ID | ΔA at 340 nm | This compound (µg/mL) |
| Sample 1 | 0.450 | 36.0 |
| Sample 2 | 0.780 | 62.4 |
| Sample 3 | 0.210 | 16.8 |
Mandatory Visualizations
Signaling Pathway
Caption: Enzymatic cascade for this compound quantification.
Experimental Workflow
Caption: Workflow for the enzymatic assay of this compound.
Disclaimer: The protocol described above is based on the established principles for D-gluconic acid quantification. The key and potentially challenging step for its application to this compound is the sourcing of stereospecific enzymes (L-Gluconate Kinase and L-Gluconate-6-Phosphate Dehydrogenase). Researchers may need to investigate recombinant expression and purification of these enzymes if they are not commercially available. The experimental conditions, particularly enzyme concentrations and incubation times, will require optimization.
References
- 1. Gluconokinase - Wikipedia [en.wikipedia.org]
- 2. Glucose-6-phosphate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 3. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HPLC Method for L-Gluconic Acid Analysis in Fermentation Broth
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of L-Gluconic acid in complex fermentation broth samples. Monitoring gluconic acid concentration is critical for process optimization and yield calculation in various biotechnological industries. The protocol provided herein outlines the chromatographic conditions, sample preparation, and data analysis workflow. The primary method utilizes a reversed-phase C18 column with UV detection, offering a balance of simplicity, speed, and stability for routine analysis. Alternative methods, including ion-exclusion and HILIC, are also discussed to provide flexibility for different laboratory setups and sample matrices.
Introduction
This compound is a valuable organic acid produced through the fermentation of glucose. It finds widespread application in the food, pharmaceutical, and chemical industries as an acidulant, chelating agent, and cleaning compound. The efficient production of gluconic acid via fermentation requires careful monitoring of its concentration in the broth to control the process parameters and determine the final yield.
HPLC is a powerful and popular technique for analyzing organic acids in complex mixtures like fermentation broths due to its simplicity, speed, and high resolution. This document provides a detailed protocol for researchers and quality control scientists to accurately quantify this compound.
Experimental Principle
The primary method described is based on reversed-phase liquid chromatography (RPLC) with ion suppression. An acidic mobile phase is used to protonate the carboxyl group of gluconic acid, reducing its polarity and allowing it to be retained and separated on a nonpolar C18 stationary phase.[1] Detection is typically achieved by measuring the UV absorbance at a low wavelength (around 210 nm), where the carboxylic acid group absorbs light.[2][3]
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Refractive Index (RI) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, LabSolutions).
-
Analytical balance.
-
pH meter.
-
Centrifuge.
-
Vortex mixer.
-
-
Materials:
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or PVDF).[2]
-
Centrifuge tubes.
-
-
Reagents:
-
This compound standard (≥99% purity).
-
HPLC-grade water.[4]
-
HPLC-grade phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄).[2][4]
-
HPLC-grade acetonitrile (B52724) or methanol (B129727) (optional, for some methods).[4]
-
HPLC Methodologies & Chromatographic Conditions
Several HPLC methods can be employed for gluconic acid analysis. The choice depends on the available equipment and the specific requirements of the analysis (e.g., simultaneous analysis of other compounds). A comparison of common conditions is presented below.
Table 1: Comparison of HPLC Conditions for Organic Acid Analysis
| Parameter | Method 1: Reversed-Phase (Recommended) | Method 2: Ion-Exclusion | Method 3: HILIC / Mixed-Mode |
| Column | Agilent Polaris C18-A (4.6 x 250 mm, 5 µm) or equivalent polar-embedded C18.[4] | Bio-Rad Aminex HPX-87H (300 x 7.8 mm).[5] | Amaze TH (4.6x150 mm, 5 um).[6][7] |
| Mobile Phase | Isocratic: 0.1% Phosphoric Acid in Water.[4] | Isocratic: 0.005 M Sulfuric Acid in Water.[5] | Isocratic: 80% Acetonitrile, 20% Water with 20 mM Ammonium Formate, pH 3.[6] |
| Flow Rate | 0.6 - 1.0 mL/min.[2][4] | 0.6 mL/min.[2][5] | 1.0 mL/min.[6] |
| Temperature | 30 - 40 °C.[2][8] | 55 - 65 °C.[5][9] | Ambient or controlled 30 °C. |
| Detector | UV at 210 nm.[2][3] | Refractive Index (RID) or UV at 210 nm.[5] | Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD).[6][10] |
| Injection Vol. | 10 - 20 µL.[2] | 10 - 20 µL. | 3 - 5 µL.[6] |
| Advantages | Robust, good peak shape, compatible with standard equipment. | Excellent for separating a wide range of organic acids and sugars.[5][11] | Good for highly polar compounds, MS-compatible mobile phase.[6][10] |
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard (1000 mg/L): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 50, 100, 200, 400, 600 mg/L) by serial dilution of the stock standard with the mobile phase.
-
Calibration: Inject the working standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
Sample Preparation Protocol for Fermentation Broth
The complex matrix of fermentation broth requires preparation to remove cells, proteins, and other interferences that could damage the HPLC column and affect results.[11]
-
Cell Removal: Transfer 2 mL of the fermentation broth sample into a centrifuge tube. Centrifuge at 10,000 x g for 10 minutes to pellet the biomass and other solids.[2]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.
-
Protein Precipitation (If necessary): If the broth has a high protein content, add a precipitating agent like acetonitrile or use ultrafiltration. For a simpler approach, a 1:1 dilution with the acidic mobile phase can help precipitate some proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial. This step is crucial to remove any remaining particulates.[2]
-
Dilution: Depending on the expected concentration of gluconic acid, the sample may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.
Visualized Workflows and Diagrams
Workflow for Sample Preparation and Analysis
The following diagram illustrates the complete workflow from receiving a fermentation sample to final data analysis.
Caption: Experimental workflow for this compound analysis.
Decision Logic for HPLC Method Selection
This diagram provides a logical path for selecting an appropriate HPLC detector based on analyte properties and analytical goals.
Caption: Decision tree for selecting an appropriate HPLC detector.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for quantifying this compound in fermentation broth. The recommended reversed-phase method is robust for routine quality control and research applications. Proper sample preparation, including centrifugation and filtration, is essential for obtaining accurate results and ensuring the longevity of the chromatographic column. By following this protocol, researchers can effectively monitor fermentation processes, leading to improved product yield and consistency.
References
- 1. agilent.com [agilent.com]
- 2. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 10. Gluconic acid | SIELC Technologies [sielc.com]
- 11. s4science.at [s4science.at]
Applications of L-Gluconic Acid in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gluconic acid, a mild organic acid derived from glucose, and its salts (e.g., sodium gluconate, calcium gluconate) are versatile excipients in pharmaceutical formulations.[1] Their biocompatibility, biodegradability, and multi-functional properties make them valuable in the development of a wide range of dosage forms, including oral, parenteral, and topical preparations.[2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical formulations, focusing on its roles as a pH adjuster, chelating agent, and stabilizer, as well as its application in advanced drug delivery systems.
Key Applications of this compound
pH Adjustment and Buffering Agent
This compound is utilized to adjust and maintain the pH of liquid formulations, which is critical for drug solubility, stability, and patient comfort, especially for injectable and topical products.[5][6] Maintaining an optimal pH range can prevent drug degradation and enhance therapeutic efficacy.[5][6]
Chelating Agent for Enhanced Stability
One of the primary functions of this compound is its ability to chelate metal ions.[7] Trace metal ions (e.g., Fe²⁺, Cu²⁺, Ca²⁺) can catalyze the oxidative degradation of active pharmaceutical ingredients (APIs), leading to loss of potency and the formation of impurities.[7][8] this compound forms stable complexes with these metal ions, sequestering them and preventing their participation in degradative reactions, thereby enhancing the stability and shelf-life of the formulation.[7][8]
Quantitative Data on this compound Applications
The following tables summarize quantitative data on the use and effects of this compound in various pharmaceutical applications.
Table 1: Concentration of this compound and its Salts in Pharmaceutical Formulations
| Formulation Type | Excipient | Typical Concentration Range | Reference |
| Oral Liquid | This compound | 0.1% - 2.0% w/v | [5] |
| Parenteral (IV) | Calcium Gluconate | 10% w/v (100 mg/mL) | [9] |
| Parenteral (IV) | Sodium Gluconate | Used to balance electrolytes | [10] |
| Topical Nanoparticles | Gluconic Acid δ-lactone | 0.02 mmol/g | [11] |
Table 2: Effect of this compound on Drug Permeation and Formulation Properties
| Drug | Formulation | This compound Concentration | Effect | Quantitative Data | Reference |
| Lidocaine HCl | Chitosan (B1678972) Nanoparticles | 0.02 mmol/g | Decreased percutaneous permeation flux | Flux reduced from 6.1 ± 1.5 to 3.4 ± 2.3 µg·cm⁻²·h⁻¹ | [11] |
| Lidocaine HCl | Chitosan Nanoparticles | 0.02 mmol/g | Decreased zeta potential | Zeta potential significantly lower than control | [12] |
| Furosemide | Solid Dispersion | N/A (General study) | Increased dissolution rate | DP30 values increased with various polymers | [13] |
Experimental Protocols
Protocol 1: Evaluation of this compound as a pH Adjuster in an Oral Liquid Formulation
Objective: To determine the effectiveness of this compound in achieving and maintaining a target pH for an oral liquid formulation.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound solution (e.g., 50% w/v)
-
Purified water
-
Other formulation excipients (e.g., sweeteners, preservatives, viscosity modifiers)
-
pH meter, calibrated
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of the Formulation Base:
-
Dissolve the API and all other excipients, except for the pH adjuster, in 80% of the final volume of purified water with gentle stirring.
-
-
Initial pH Measurement:
-
Measure the initial pH of the formulation base using a calibrated pH meter.
-
-
pH Adjustment:
-
Slowly add a predetermined volume of the this compound solution dropwise to the formulation base while continuously monitoring the pH.
-
Continue addition until the target pH is reached. Record the exact volume of this compound solution added.
-
-
Final Volume Adjustment:
-
Once the target pH is stable, add purified water to reach the final formulation volume and mix thoroughly.
-
-
Stability Assessment:
-
Store the final formulation in appropriate containers at specified stability conditions (e.g., 25°C/60% RH, 40°C/75% RH).[14]
-
Measure the pH of the formulation at predetermined time points (e.g., 0, 1, 3, and 6 months).[14]
-
A stable formulation should maintain its pH within a narrow, predefined range (e.g., ± 0.5 pH units).[5]
-
Protocol 2: Assessment of the Chelating Activity of this compound in a Parenteral Formulation
Objective: To evaluate the ability of this compound to prevent the degradation of a metal-sensitive API in a parenteral formulation.
Materials:
-
Metal-sensitive API (e.g., one prone to oxidation)
-
This compound or its sodium salt
-
Water for Injection (WFI)
-
A source of catalytic metal ions (e.g., a solution of FeCl₃ or CuSO₄)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Stability chambers
Methodology:
-
Formulation Preparation:
-
Prepare three sets of formulations:
-
Formulation A (Control): API dissolved in WFI.
-
Formulation B (Stressed): API and a known concentration of the metal ion solution (e.g., 10 ppm) dissolved in WFI.
-
Formulation C (Chelated): API, the metal ion solution, and this compound (at a specific concentration, e.g., 0.1% w/v) dissolved in WFI.
-
-
-
Initial Analysis (Time 0):
-
Stability Study:
-
Store aliquots of each formulation under accelerated stability conditions (e.g., 40°C/75% RH) and photostability conditions as per ICH guidelines.[14]
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 1, 2, 4 weeks), withdraw samples from each formulation and analyze them by HPLC.
-
-
Data Analysis:
-
Calculate the percentage of API remaining and the percentage of each degradation product formed at each time point for all three formulations.
-
Compare the degradation rate of the API in Formulation C with that in Formulation B. A significantly lower degradation rate in Formulation C indicates effective chelation by this compound.
-
Protocol 3: Preparation and Characterization of this compound-Containing Nanoparticles for Topical Drug Delivery
Objective: To prepare and characterize chitosan nanoparticles containing this compound for the controlled release of a topical drug, adapted from Sintov (2024).[11]
Materials:
-
Chitosan
-
Citric acid
-
Gluconic acid δ-lactone
-
Surfactants (e.g., glyceryl oleate, Labrasol)
-
Co-surfactant
-
Oily phase (e.g., isopropyl myristate)
-
Topical API (e.g., Lidocaine HCl)
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Franz diffusion cells for in vitro permeation studies
Methodology:
-
Preparation of Aqueous Phase:
-
Dissolve chitosan (e.g., 10 mg/mL) in an aqueous solution of citric acid (e.g., 0.11 mmol/mL).
-
To this solution, add gluconic acid δ-lactone (e.g., 0.02 mmol/g), which will hydrolyze to gluconic acid.
-
-
Formation of Water-in-Oil (W/O) Microemulsion:
-
Prepare the oily phase by mixing the selected surfactants, co-surfactant, and oil.
-
Solubilize the aqueous polymeric solution in the oily phase at a specified ratio (e.g., 3:7 W/O) to form a microemulsion.
-
-
Nanoparticle Formation and Drug Loading:
-
Add the API (e.g., 10 mg/g Lidocaine HCl) to the microemulsion and mix until a clear liquid is obtained.
-
Adjust the pH to a desired value (e.g., pH 5) using a suitable base.
-
-
Characterization:
-
Particle Size and Zeta Potential: Measure the mean particle size, particle size distribution (polydispersity index), and zeta potential of the nanoparticles using DLS.
-
In Vitro Permeation Study:
-
Mount excised skin (e.g., rat or human) on Franz diffusion cells.
-
Apply the nanoparticle formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and analyze the API concentration using HPLC.
-
Calculate the permeation flux of the API.
-
-
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in pharmaceutical formulations.
Caption: this compound stabilizes APIs by chelating metal ions, preventing their catalytic role in degradation reactions.
Caption: Experimental workflow to assess the efficacy of this compound as a chelating agent in a drug formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijpsr.com [ijpsr.com]
- 4. jddtonline.info [jddtonline.info]
- 5. pH determination as a quality standard for the elaboration of oral liquid compounding formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical stability of highly concentrated injectable drugs solutions used in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Distinctive Role of Gluconic Acid in Retarding Percutaneous Drug Permeation: Formulation of Lidocaine-Loaded Chitosan Nanoparticles [mdpi.com]
- 12. The Distinctive Role of Gluconic Acid in Retarding Percutaneous Drug Permeation: Formulation of Lidocaine-Loaded Chitosan Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for L-Gluconic Acid Production by Aspergillus niger
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the production of L-Gluconic acid using the filamentous fungus Aspergillus niger. Gluconic acid, a mild organic acid, and its salts have wide applications in the pharmaceutical, food, and construction industries due to their low toxicity and excellent chelating properties.[1][2][3] This application note summarizes the key fermentation parameters, provides detailed experimental protocols, and outlines the biochemical pathway involved in the microbial conversion of glucose to gluconic acid.
Overview of Gluconic Acid Production
Aspergillus niger is a robust and widely used microorganism for the industrial production of gluconic acid due to its GRAS (Generally Recognized as Safe) status and high production yields.[2][4] The bioconversion process relies on the enzyme glucose oxidase, which catalyzes the oxidation of D-glucose to D-glucono-δ-lactone. This lactone is then spontaneously or enzymatically hydrolyzed to gluconic acid.[2] The overall efficiency of the process is highly dependent on various factors, including the composition of the fermentation medium and the control of physical parameters such as pH, temperature, and aeration.[1][5]
Biochemical Pathway of Gluconic Acid Synthesis in Aspergillus niger
The primary pathway for gluconic acid production in Aspergillus niger involves a two-step process initiated by the enzyme glucose oxidase.
Optimized Fermentation Parameters
The successful production of gluconic acid is contingent on the optimization of several key parameters. The following tables summarize the optimal conditions reported in various studies.
Table 1: Optimal Culture Conditions for this compound Production
| Parameter | Optimal Range/Value | Reference(s) |
| Temperature | 28-30°C | [1][3][6] |
| pH | 5.5-6.5 | [1][3][7] |
| Incubation Time | 7-12 days | [1][7] |
| Aeration | High, increased with fermentation volume | [1][5] |
| Agitation | 150-250 rpm | [8][9] |
Table 2: Optimized Media Composition for this compound Production
| Component | Concentration | Purpose | Reference(s) |
| Carbon Source | |||
| Glucose | 10-14% (w/v) | Primary substrate | [1][7] |
| Golden Syrup | 10% (w/v) glucose equivalent | Alternative cheap substrate | [8] |
| Nitrogen Source | |||
| Peptone | 1% (w/v) | Organic nitrogen source | [1] |
| Di-ammonium phosphate (B84403) | 0.09-0.2% (w/v) | Inorganic nitrogen source | [8] |
| Urea | 0.015% (w/v) | Inorganic nitrogen source | [8] |
| Minerals | |||
| KH₂PO₄ | 0.02-0.1% (w/v) | Phosphorus source, buffering | [8] |
| MgSO₄·7H₂O | 0.01-0.25% (w/v) | Cofactor for enzymes | [8] |
| CaCO₃ | 4% (w/v) | pH control (neutralizing agent) | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the production, purification, and analysis of this compound from Aspergillus niger.
Experimental Workflow
Inoculum Preparation
-
Strain Maintenance : Maintain Aspergillus niger strains on Potato Dextrose Agar (PDA) slants at 30°C for 4-5 days until sporulation.[10] Store the slants at 4°C and subculture monthly.
-
Spore Suspension : Harvest spores from a mature slant by adding 5 mL of sterile 0.05 M phosphate buffer (pH 6.8) containing 0.1% (v/v) Tween 80.[8][9]
-
Spore Count : Adjust the spore concentration to 10⁸ - 10¹⁰ spores/mL using a hemocytometer.
-
Seed Culture : Inoculate the spore suspension into a spore germination medium with the following composition (g/L): glucose 50, di-ammonium phosphate 2, MgSO₄·7H₂O 2.5, and KH₂PO₄ 1.[8] Adjust the pH to 5.5.
-
Incubation : Incubate the seed culture at 28°C on an orbital shaker at 180 rpm for 48 hours.[8]
Submerged Fermentation
-
Fermentation Medium : Prepare the production medium with the following composition (g/L): glucose 140, peptone 10, KH₂PO₄ 0.2, MgSO₄·7H₂O 0.1, and CaCO₃ 40.[1][7] Sterilize the medium at 121°C for 20 minutes.
-
Inoculation : Inoculate the sterilized fermentation medium with 10% (v/v) of the 48-hour old seed culture.[8]
-
Fermentation Conditions : Maintain the fermentation at 30°C with an agitation of 250 rpm.[1][8] Maintain the pH at 5.5-6.0 by the automated addition of a sterile 15% CaCO₃ slurry.[8] Provide a constant sterile air flow, for example, at 30 L/min for a 50 L fermenter, and maintain a vessel pressure of 0.5 bar.[8]
-
Sampling : Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) for the analysis of biomass, residual glucose, and gluconic acid concentration.
Downstream Processing and Purification
-
Biomass Removal : At the end of the fermentation (typically 7-12 days), harvest the broth and separate the fungal biomass from the supernatant by filtration or centrifugation.
-
Purification by Precipitation :
-
The gluconic acid in the fermentation broth is often in the form of calcium gluconate due to the addition of CaCO₃ for pH control.
-
Concentrate the supernatant by evaporation to facilitate the crystallization of calcium gluconate.
-
Recover the calcium gluconate crystals by filtration and dry them at a low temperature (e.g., 37°C).
-
-
Purification by Ion Exchange Chromatography :
-
Alternatively, for higher purity, pass the cell-free supernatant through an anion exchange resin to bind the gluconate ions.[11]
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the gluconic acid from the resin using a suitable eluent (e.g., a weak acid or a salt gradient).
-
-
Final Product : The eluted solution can be further concentrated to obtain a purified gluconic acid solution or crystallized to yield solid gluconic acid.
Analytical Methods
-
Biomass Determination :
-
Residual Glucose Analysis :
-
The concentration of glucose in the fermentation broth can be determined using a glucose oxidase assay kit or by High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
-
-
Gluconic Acid Quantification :
-
Titration Method : The concentration of gluconic acid can be estimated by titrating the fermentation broth with a standardized solution of NaOH. This method is less specific as it measures total acidity.
-
High-Performance Liquid Chromatography (HPLC) : A more accurate method involves using an HPLC system equipped with an organic acid analysis column (e.g., Aminex HPX-87H) and a UV detector at 214 nm.[12]
-
High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC can also be employed for the simultaneous analysis of glucose and gluconic acid.[8]
-
Enzymatic Assay : A specific enzymatic assay for D-gluconic acid is available, which involves the use of gluconate kinase and 6-phosphogluconate dehydrogenase, with the formation of NADPH measured spectrophotometrically at 340 nm.[13]
-
Conclusion
The production of this compound by Aspergillus niger is a well-established and efficient biotechnological process. By carefully controlling the fermentation parameters and media composition, high yields of gluconic acid can be achieved. The protocols outlined in this document provide a solid foundation for researchers and scientists to develop and optimize their own gluconic acid production processes. Further improvements in strain development through mutation and genetic engineering, along with advancements in fermentation and downstream processing technologies, will continue to enhance the economic viability of microbial gluconic acid production.[2][7]
References
- 1. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. open.uct.ac.za [open.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. als-journal.com [als-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. als-journal.com [als-journal.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
Biocompatibility of L-Gluconic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gluconic acid, a mild organic acid naturally found in fruits, honey, and wine, and its derivatives are widely utilized in the pharmaceutical, food, and cosmetic industries.[1] Generally Recognized as Safe (GRAS) by the FDA, these compounds are valued for their roles as chelating agents, acidity regulators, and formulation aids.[1] As their applications in drug delivery systems and biomaterials expand, a thorough understanding of their biocompatibility is crucial. This document provides a comprehensive overview of the biocompatibility testing of this compound derivatives, including detailed experimental protocols and a summary of available data.
Data Presentation: Biocompatibility of this compound Derivatives
The following table summarizes the available quantitative data on the biocompatibility of various this compound derivatives from in vitro studies.
| Derivative | Assay | Cell Line/System | Concentration/Dose | Result | Reference |
| Glucono-delta-lactone (GDL) | Cytotoxicity (MTT Assay) | Neonatal Rat Cardiomyocytes | 1 µM, 10 µM | No adverse effect on cell viability | [2] |
| >100 µM | Cytotoxic effect observed | [2] | |||
| Hemocompatibility (Hemolysis) | Human Erythrocytes | Not Specified | No hemolytic impact | [3] | |
| Cytotoxicity (MTT Assay) | Human Dermal Fibroblasts | Not Specified | Metabolic activity >150% of control | [3] | |
| Sodium Gluconate | Cytotoxicity (General) | Not Applicable | Not Specified | Generally recognized as safe (GRAS) | [1] |
| Calcium Gluconate | Platelet Activation | Human Platelet-Rich Plasma | 10% | Induces platelet activation and gel formation | [4] |
| Poly(acetonide gluconic acid) | Biodegradation | Aqueous media | pH 3.5 | Sustained zero-order release for 50 days | [5] |
| Physiological pH | Minimal degradation | [5] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on established standards and can be adapted for the specific this compound derivative being tested.
In Vitro Cytotoxicity: MTT Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
L-929 or Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivative test sample
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent and dilute to various concentrations with cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the different concentrations of the test sample. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
In Vitro Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol determines the hemolytic potential of the test material on red blood cells.[1][4][6][7][8]
Materials:
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
This compound derivative test sample
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer (540 nm)
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Sample Incubation: Add the this compound derivative at various concentrations to the diluted blood. Incubate at 37°C for a specified time (e.g., 2 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis). A hemolysis rate below 2% is generally considered non-hemolytic.[4]
Inflammatory Response: Cytokine Measurement (TNF-α and IL-6)
This protocol measures the release of pro-inflammatory cytokines from macrophages.[9][10][11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
This compound derivative test sample
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed 5 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include an LPS-treated group as a positive control for inflammation.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA Assay: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of each cytokine in the supernatants and compare the treated groups to the untreated control.
Signaling Pathways and Experimental Workflows
Visual representations of key processes in biocompatibility testing can aid in understanding the complex interactions between this compound derivatives and biological systems.
While direct evidence for the specific signaling pathways modulated by this compound derivatives is still emerging, the NF-κB pathway is a critical regulator of inflammation and is a likely candidate for interaction.[11][14][15] High glucose, a precursor to gluconic acid, has been shown to activate NF-κB.[11][15]
Conclusion
The available data suggests that this compound and its common derivatives, such as glucono-delta-lactone and sodium gluconate, exhibit a favorable biocompatibility profile, characterized by low cytotoxicity and non-hemolytic properties. However, for novel derivatives or applications involving prolonged or direct contact with biological tissues, a comprehensive biocompatibility assessment following standardized protocols is essential. Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways involved in the cellular response to these compounds. The protocols and information provided herein serve as a valuable resource for researchers and developers working with this compound derivatives, ensuring the safety and efficacy of new biomedical products.
References
- 1. Effect of Test Parameters on Material-mediated Hemolysis Using the ASTM F756-17 Standard Test Method | FDA [fda.gov]
- 2. Improved Tool for Predicting Skin Irritation on Reconstructed Human Epidermis Models Based on Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. episkin.com [episkin.com]
- 4. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. measurlabs.com [measurlabs.com]
- 7. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High glucose induces activation of NF-κB inflammatory signaling through IκBα sumoylation in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. High-glucose-induced nuclear factor kappaB activation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Gluconic Acid in Biodegradable Cleaning Agent Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a versatile and environmentally benign ingredient increasingly utilized in the formulation of biodegradable cleaning agents.[1][2] Its non-toxic, non-corrosive, and readily biodegradable nature makes it an excellent alternative to traditional chelating agents and builders, such as phosphates and EDTA, which have raised environmental concerns.[1][3][4] This document provides detailed application notes, experimental protocols, and performance data for incorporating this compound into various cleaning formulations.
Properties and Functions of this compound in Cleaning Formulations
This compound and its salts, primarily sodium gluconate, offer multiple benefits in cleaning formulations, acting as a chelating agent, builder, pH regulator, and corrosion inhibitor.[5]
-
Chelating Agent: this compound is an outstanding chelating agent, particularly effective in alkaline and concentrated alkaline solutions, where it surpasses many other common chelating agents.[1][4] It forms stable complexes with di- and trivalent metal ions such as Calcium (Ca²⁺), Magnesium (Mg²⁺), Iron (Fe³⁺), and Copper (Cu²⁺), preventing them from interfering with the cleaning process and forming insoluble precipitates or scale.[6][7][8] This property is crucial for maintaining cleaning efficacy in hard water.[5]
-
Builder: By sequestering hard water ions, this compound acts as a builder, enhancing the performance of surfactants.[5][9] It prevents the deactivation of anionic surfactants by calcium and magnesium ions and helps to prevent the redeposition of soil onto surfaces.[5]
-
pH Regulator: As a mild organic acid, this compound can be used to adjust and maintain the pH of cleaning formulations.[6]
-
Corrosion Inhibitor: this compound has been shown to inhibit the corrosion of metal surfaces, such as stainless steel, even in acidic cleaning compositions.[10][11]
Quantitative Data: Chelating Capacity and Formulation Examples
The following tables summarize the chelating capacity of gluconate and provide examples of cleaning agent formulations incorporating this compound.
Table 1: Stability Constants (log β) for Metal-Gluconate Complexes
| Metal Ion | pH | log β | Stoichiometry (Metal:Gluconate) | Reference |
| Ca²⁺ | Alkaline | - | 1:1 | [6] |
| Fe³⁺ | Alkaline | - | 1:1, 1:2, 2:2 | [6] |
| Eu³⁺ | Alkaline | 24 - 38 | 1:1 | [6] |
| Ho³⁺ | Alkaline | 49.8 | 2:1 | [6] |
| Ce³⁺ | Alkaline | 43.9 | 2:1 | [6] |
| Co²⁺ | Alkaline | - | 1:1 | [6] |
| U(VI) | 7 | 19.9 | - | [6] |
| Th(IV) | Acidic | 1.04 (log β(D)101(-1)) | 1:1 | [3] |
Table 2: Example Formulations of Biodegradable Cleaning Agents with this compound
| Formulation Type | Ingredient | Function | Concentration (wt%) | Reference |
| Hard Surface Cleaner | Lactic Acid | Organic Acid | 12.0 - 18.0 | [12] |
| This compound | Organic Acid / Chelant | 2.5 - 3.75 | [12] | |
| Lauramine Oxide | Surfactant | 1.5 - 3.25 | [12] | |
| Propylene Glycol Ether | Solvent | 0.5 - 3.0 | [12] | |
| Water | Diluent | To 100 | [12] | |
| Acidic Cleaner for Stainless Steel | Urea Sulfate | Acid | ~25% | [10] |
| This compound | Corrosion Inhibitor | >0.15% | [10] | |
| Water | Diluent | To 100 | [10] | |
| Natural Hard Surface Cleaner | Water | Solvent | 97.05 | [13] |
| Decyl Glucoside | Surfactant | 1.00 | [13] | |
| Glycolipids (Biosurfactant) | Biosurfactant | 1.00 | [13] | |
| Tetrasodium Glutamate Diacetate | Chelating Agent | 0.25 | [13] | |
| (Can be partially or fully replaced by this compound) | ||||
| Fragrance | Fragrance | 0.20 | [13] | |
| Phenoxyethanol | Preservative | 0.50 | [13] |
Experimental Protocols
The following protocols are designed to evaluate the performance of cleaning agents formulated with this compound.
Protocol for Evaluating Cleaning Efficacy on Hard Surfaces (Adapted from ASTM D5343 & HCPA DCC-16)
This protocol assesses the removal of "soap scum," a common bathroom soil, from ceramic tiles.
Objective: To quantify the cleaning performance of an this compound-based formulation on ceramic tiles.
Materials and Equipment:
-
Ceramic tiles (white or black for contrast)
-
Test cleaning formulation with this compound
-
Control cleaning formulation (e.g., a commercial benchmark or a formulation without this compound)
-
Artificial soap scum soil (e.g., a mixture of soap, synthetic sebum, and hard water minerals)
-
Spray bottle or other application device
-
Scrubbing apparatus with sponges or brushes
-
Colorimeter or gloss meter
-
Oven
Procedure:
-
Tile Preparation: Clean the ceramic tiles thoroughly and measure their initial reflectance or gloss.
-
Soiling: Apply a standardized amount of the artificial soap scum soil evenly onto the tiles. For the HCPA DCC-16 method, the soil is sprayed and then baked.[5]
-
Aging: Age the soiled tiles under controlled conditions (e.g., in an oven at a specific temperature and time) to simulate a stubborn soil.
-
Cleaning:
-
Apply a specified amount of the test and control cleaning formulations to the soiled tiles.
-
Allow a defined dwell time (e.g., 30 seconds to 1 minute).[5]
-
Scrub the tiles for a set number of cycles using the scrubbing apparatus.
-
-
Rinsing and Drying: Rinse the tiles with deionized water and allow them to air dry completely.
-
Evaluation: Measure the final reflectance or gloss of the cleaned tiles using the colorimeter or gloss meter.
-
Calculation of Cleaning Efficacy: Calculate the percentage of soil removal using the following formula: % Soil Removal = [(Final Reading - Soiled Reading) / (Initial Reading - Soiled Reading)] x 100
Protocol for Evaluating Mineral Scale Removal (Gravimetric Method)
This protocol measures the ability of an this compound formulation to remove calcium carbonate scale.
Objective: To determine the mass of calcium carbonate scale removed by an this compound-based cleaner.
Materials and Equipment:
-
Pre-weighed coupons of a relevant material (e.g., stainless steel, glass)
-
Calcium carbonate (CaCO₃)
-
Test cleaning formulation with this compound
-
Control solution (e.g., deionized water)
-
Beakers
-
Analytical balance
-
Oven
-
Ultrasonic bath (optional)
Procedure:
-
Scale Formation: Create a layer of calcium carbonate scale on the pre-weighed coupons by repeatedly immersing them in a supersaturated calcium carbonate solution and drying them in an oven.
-
Initial Weighing: Weigh the coupons with the dried scale to determine the initial mass of the scale.
-
Cleaning:
-
Immerse the scaled coupons in beakers containing the test cleaning formulation and the control solution.
-
Agitate the solutions (e.g., using a magnetic stirrer or an ultrasonic bath) for a specified period.
-
Maintain a constant temperature.
-
-
Rinsing and Drying: Remove the coupons, rinse them thoroughly with deionized water, and dry them in an oven to a constant weight.
-
Final Weighing: Weigh the cleaned and dried coupons.
-
Calculation of Scale Removal Efficiency: % Scale Removal = [(Initial Mass of Scale - Final Mass of Scale) / Initial Mass of Scale] x 100 Where:
-
Initial Mass of Scale = (Mass of coupon with scale) - (Initial mass of coupon)
-
Final Mass of Scale = (Mass of cleaned coupon) - (Initial mass of coupon)
-
Protocol for Stability Testing of this compound Formulations
This protocol assesses the physical and chemical stability of a liquid cleaning agent containing this compound over time and under different environmental conditions.
Objective: To evaluate the shelf-life and stability of the cleaning formulation.
Materials and Equipment:
-
Test cleaning formulation with this compound
-
Storage containers (representative of final packaging)
-
Controlled temperature and humidity chambers (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated)
-
pH meter
-
Viscometer
-
Analytical instrumentation for quantifying this compound (e.g., HPLC)
Procedure:
-
Sample Preparation: Prepare several samples of the cleaning formulation and package them in the chosen storage containers.
-
Initial Analysis (Time 0): Analyze the initial properties of the formulation, including:
-
Appearance (color, clarity)
-
pH
-
Viscosity
-
Concentration of this compound
-
-
Storage: Store the samples in the controlled chambers under the specified conditions (long-term and accelerated).
-
Periodic Testing: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 36 months for long-term; 1, 2, 3, 6 months for accelerated), withdraw samples and re-analyze the properties listed in step 2.[14]
-
Evaluation: Compare the results at each time point to the initial values and to the product's specifications to determine if any significant changes have occurred. A "significant change" for a liquid product could be a change of more than 5% in the assay of the active ingredient, or a significant change in appearance, pH, or viscosity.
Visualizations of Mechanisms and Workflows
Chelation Mechanism of this compound
The following diagram illustrates the sequestration of a divalent metal ion (M²⁺), such as Ca²⁺ or Mg²⁺, by the gluconate anion. The carboxyl and hydroxyl groups of the gluconate molecule form coordinate bonds with the metal ion, creating a stable, water-soluble complex.
Caption: Chelation of a metal ion by the gluconate anion.
Experimental Workflow for Cleaning Efficacy Testing
This diagram outlines the key steps in the protocol for evaluating the cleaning efficacy of a hard surface cleaner.
Caption: Workflow for hard surface cleaning efficacy evaluation.
Workflow for Mineral Scale Removal Protocol
This diagram illustrates the process for quantifying the removal of mineral scale using a gravimetric method.
Caption: Workflow for gravimetric mineral scale removal testing.
Conclusion
This compound is a highly effective, biodegradable, and safe ingredient for a wide range of cleaning applications. Its excellent chelating properties, particularly in alkaline conditions, make it a superior choice for enhancing cleaning performance in hard water. The provided protocols offer a framework for researchers and formulators to systematically evaluate and optimize cleaning agents incorporating this compound, contributing to the development of more sustainable and high-performing cleaning products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. thehcpa.org [thehcpa.org]
- 11. epa.gov [epa.gov]
- 12. EP2638140A1 - Hard surface cleaning composition - Google Patents [patents.google.com]
- 13. holiferm.com [holiferm.com]
- 14. pharmabeginers.com [pharmabeginers.com]
Application Notes and Protocols for the Purity Assessment of L-Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative assessment of L-Gluconic acid purity. The following protocols are designed to be implemented in a laboratory setting for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities. The choice of detector and column is critical for achieving optimal separation and sensitivity.
Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound and the detection of impurities that possess a chromophore.
Experimental Protocol:
a) Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
b) Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
0.22 µm membrane filters
c) Chromatographic Conditions:
-
Mobile Phase: 0.025 M KH₂PO₄ buffer, pH adjusted to 2.5 with H₃PO₄.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL[1]
-
Detection Wavelength: 210 nm[1]
d) Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
e) Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 to 2 mg/mL.
f) Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Quantify the purity by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.
-
For impurity quantification, use the calibration curve generated from the reference standard, assuming a response factor of 1 for the impurities if their standards are not available.
Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound analysis by HPLC.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is highly sensitive and specific for the analysis of carbohydrates and sugar acids, including this compound. It is particularly useful for detecting low levels of impurities.[2][3][4][5]
Experimental Protocol:
a) Instrumentation:
-
Ion chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.
-
Anion-exchange column.
-
Data acquisition and processing software.
b) Reagents and Materials:
-
This compound reference standard.
-
Sodium hydroxide (B78521) (NaOH), 50% w/w solution.
-
Sodium acetate (B1210297) (CH₃COONa).
-
Ultrapure water.
c) Chromatographic Conditions:
-
Mobile Phase: A gradient of sodium hydroxide and sodium acetate. A common starting condition is 100 mM NaOH.[2][3][4]
-
Column Temperature: 30°C.
-
Injection Volume: 25 µL.
-
PAD Settings: Waveform optimized for carbohydrate analysis.
d) Sample and Standard Preparation:
-
Similar to the reversed-phase HPLC method, prepare sample and standard solutions in ultrapure water.
e) Data Analysis:
-
Quantification is based on the peak area response from the PAD detector against a calibration curve of the this compound reference standard.
| Parameter | Reversed-Phase HPLC-UV | HPAEC-PAD |
| Linearity Range | 0.05 - 2 mg/mL | Up to 500 mg/L[2][3][4] |
| Limit of Detection (LOD) | Typically in the low µg/mL range | 0.6 mg/L |
| Limit of Quantification (LOQ) | Typically in the mid µg/mL range | 2.0 mg/L[2][3][4] |
| Precision (RSD%) | < 2% | < 2.5%[2][3][4] |
| Accuracy (Recovery %) | 98 - 102% | Comparable to enzymatic methods[2][3][4] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomeric Purity
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility.[6][7]
Experimental Protocol:
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for derivatized sugar acids (e.g., 5% phenyl-methylpolysiloxane).
-
Autosampler.
b) Reagents and Materials:
-
This compound reference standard.
-
Derivatization agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]
-
Pyridine (B92270) (anhydrous).
-
Internal standard (e.g., sorbitol).
c) Derivatization Procedure:
-
Accurately weigh about 1-5 mg of the this compound sample into a reaction vial.
-
Add a known amount of the internal standard.
-
Evaporate to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[8][9]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
d) GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-650.
e) Data Analysis:
-
Identification of this compound and impurities is based on their retention times and mass spectra.
-
Quantification is performed using the internal standard method by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for this compound analysis by GC-MS.
Titrimetric Analysis for Assay of Total Acidity
Titration is a classic and reliable method for determining the total acidity of a sample, which corresponds to the this compound content.
Potentiometric Titration
This method offers higher precision and is less subjective than manual titration with a color indicator.[3][10][11]
Experimental Protocol:
a) Instrumentation:
-
Automatic potentiometric titrator or a pH meter with a combination pH electrode.
-
Magnetic stirrer and stir bar.
-
Calibrated burette.
b) Reagents and Materials:
-
This compound sample.
-
Sodium hydroxide (NaOH) solution, 0.1 M, standardized.
-
Potassium hydrogen phthalate (B1215562) (KHP) for standardization of NaOH.
-
CO₂-free water.
c) Standardization of 0.1 M NaOH:
-
Accurately weigh approximately 0.5 g of dried KHP.
-
Dissolve in 50 mL of CO₂-free water.
-
Titrate with the 0.1 M NaOH solution to the potentiometric endpoint.
-
Calculate the exact molarity of the NaOH solution.
d) Titration Procedure:
-
Accurately weigh an appropriate amount of this compound sample and dissolve it in 50 mL of CO₂-free water.[3]
-
Place the beaker on a magnetic stirrer and immerse the pH electrode.
-
Titrate with the standardized 0.1 M NaOH solution, recording the pH and the volume of titrant added.[3]
-
The endpoint is the point of maximum inflection on the titration curve, which can be determined from a first or second derivative plot.[3]
e) Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (V × M × 196.16) / (W × 1000) × 100 Where:
-
V = Volume of NaOH solution used at the endpoint (mL)
-
M = Molarity of the NaOH solution (mol/L)
-
196.16 = Molecular weight of Gluconic acid ( g/mol )[12][13]
-
W = Weight of the sample (g)
Enzymatic Assay for Specific Quantification of this compound
Enzymatic assays are highly specific and can be used to quantify this compound even in the presence of other organic acids. This method typically involves the use of gluconate kinase.
Experimental Protocol:
a) Instrumentation:
-
UV-Vis spectrophotometer or a microplate reader.
-
Incubator or water bath set to 37°C.
b) Reagents and Materials:
-
Enzymatic assay kit for D-Gluconic acid (can be adapted for this compound if the enzyme has activity, or a specific L-isomer kit is sourced). The principle remains the same.[14][15][16]
-
This compound reference standard.
-
Assay buffer (e.g., Tris-HCl or Glycylglycine buffer, pH 8.0).[14]
-
ATP solution.[14]
-
NADP⁺ solution.[14]
-
6-Phosphogluconate dehydrogenase.[14]
-
Gluconate kinase.[14]
c) Principle: this compound is phosphorylated by gluconate kinase in the presence of ATP to form 6-phospho-L-gluconate. This is then oxidized by 6-phosphogluconate dehydrogenase with the concomitant reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of this compound in the sample.
d) Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, NADP⁺, and 6-phosphogluconate dehydrogenase.
-
Add the sample or standard solution to the reaction mixture.
-
Measure the initial absorbance at 340 nm (A1).
-
Initiate the reaction by adding gluconate kinase.
-
Incubate at 37°C for an appropriate time (e.g., 40 minutes) or until the reaction is complete.[16]
-
Measure the final absorbance at 340 nm (A2).
-
The change in absorbance (ΔA = A2 - A1) is used for quantification.
e) Data Analysis:
-
Calculate the concentration of this compound in the sample by comparing its ΔA to the ΔA of the standards from a calibration curve.
Workflow for Enzymatic Assay of this compound
Caption: Workflow for the enzymatic assay of this compound.
Summary of Quantitative Data for Purity Assessment Methods
| Analytical Technique | Principle | Linearity Range | LOD | LOQ | Precision (RSD%) | Key Advantages | Key Limitations |
| HPLC-UV | Chromatographic separation and UV detection | 0.05 - 2 mg/mL | µg/mL range | µg/mL range | < 2% | Good for purity and impurity profiling. | Requires chromophores for detection. |
| HPAEC-PAD | Anion-exchange chromatography with electrochemical detection | Up to 500 mg/L[2][3][4] | 0.6 mg/L | 2.0 mg/L[2][3][4] | < 2.5%[2][3][4] | High sensitivity and specificity for sugar acids. | Requires specialized ion chromatography system. |
| GC-MS | Gas chromatographic separation and mass spectrometric detection | Analyte dependent | ng/mL to pg/mL range | ng/mL to pg/mL range | < 5% | High sensitivity and specificity; good for volatile impurities. | Requires derivatization for non-volatile analytes. |
| Potentiometric Titration | Acid-base neutralization reaction | Dependent on titrant concentration | - | - | < 0.5% | High precision for assay of total acidity. | Not specific; titrates all acidic components. |
| Enzymatic Assay | Specific enzyme-catalyzed reaction | Typically in the µM to mM range | < 2 µM | - | < 5% | Highly specific for the target analyte. | Can be more expensive; enzyme stability can be a concern. |
Potential Impurities in this compound
During the production and storage of this compound, several impurities can arise. These include:
-
Residual starting materials: Such as glucose.
-
By-products of fermentation or synthesis: Including other organic acids like 2-keto-L-gluconic acid.
-
Enantiomeric impurity: D-Gluconic acid. Chiral HPLC methods would be required for its separation and quantification.
-
Lactones: Glucono-delta-lactone and glucono-gamma-lactone, which exist in equilibrium with the free acid in solution.[2]
-
Heavy metals: Lead, arsenic, etc.[17]
-
Reducing substances. [17]
The choice of the analytical method should be guided by the specific requirements of the analysis, such as the need for high sensitivity, specificity, or the ability to quantify a wide range of impurities. For comprehensive purity assessment, a combination of these techniques is often employed.
References
- 1. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 2. ygeia.cl [ygeia.cl]
- 3. researchgate.net [researchgate.net]
- 4. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.fsu.edu [chem.fsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Gluconic Acid | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Gluconic acid - Wikipedia [en.wikipedia.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Gluconic Acid 50% FCC (PMP) – Wintersun Chemical [wintersunchem.com]
Application Notes: L-Gluconic Acid in Mineral Solubilization for Soil Microbiology
Introduction
L-Gluconic acid, a mild organic acid derived from the oxidation of glucose, is a key metabolite produced by a wide range of soil microorganisms. Its production is a primary mechanism for the solubilization of essential minerals in the soil, making them available for plant uptake. This process is of significant interest for enhancing soil fertility and promoting plant growth in agricultural and environmental applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the study and application of this compound-producing microbes for mineral solubilization.
Mechanism of Action
The primary mechanism by which this compound facilitates mineral solubilization is through the chelation of metal cations and the acidification of the microbial cell's immediate surroundings.[1][2][3] The carboxyl and hydroxyl groups of gluconic acid act as ligands, forming stable water-soluble complexes with mineral cations such as Ca²⁺, Fe³⁺, and Al³⁺, which are often bound to phosphate (B84403) and other essential nutrients in insoluble forms.[3][4] This chelation process releases the minerals into the soil solution, thereby increasing their bioavailability to plants. Additionally, the release of gluconic acid lowers the pH of the rhizosphere, further enhancing the dissolution of mineral precipitates.[1][2]
Microbial Production of this compound
A diverse array of soil bacteria and fungi are known to produce this compound. Among bacteria, species of Pseudomonas, Burkholderia, Bacillus, and Azospirillum are notable producers.[2][4][5] Fungi, particularly species of Aspergillus and Penicillium, are also well-documented for their high yields of gluconic acid.[6][7][8] The production of this compound by these microorganisms is primarily achieved through the extracellular oxidation of glucose, catalyzed by the enzyme glucose dehydrogenase.[1][7]
Applications in Agriculture and Biotechnology
The application of this compound-producing microorganisms as biofertilizers is a promising strategy for sustainable agriculture. These microbes can enhance the availability of key nutrients like phosphorus and potassium, reducing the reliance on chemical fertilizers.[4] Furthermore, the chelating properties of gluconic acid can also be harnessed for bioremediation of heavy metal contaminated soils.
Data Presentation
Table 1: Efficiency of this compound Producing Microbes in Phosphate Solubilization
| Microorganism | Insoluble Phosphate Source | Gluconic Acid Produced (mg/L) | Solubilized Phosphate (mg/L) | Reference |
| Pseudomonas fluorescens CHA0 | Tricalcium Phosphate | Not specified, but production is strongly dependent | Significantly increased compared to non-producers | [1][2] |
| Burkholderia sp. (MTCC 8369) | Tricalcium Phosphate | Identified as the principal organic acid | Conditions for maximum solubilization determined | [4][9] |
| Nguyenibacter sp. L1 | Aluminum Phosphate | High levels in the presence of glucose | 215 | [10][11] |
| Streptomyces sp. CTM396 | Gafsa Rock Phosphate | Identified as the secreted acid | Significant solubilization observed | [12] |
| Aspergillus niger | Not specified | 58,460 | Not specified | [8][13] |
Table 2: Influence of Carbon Source on this compound Production and Mineral Solubilization
| Microorganism | Carbon Source | This compound Production | Mineral Solubilization | Reference |
| Nguyenibacter sp. L1 | Glucose | High | High (AlPO₄) | [10] |
| Nguyenibacter sp. L1 | Fructose | Low/None | Poor (AlPO₄) | [10] |
| Aspergillus niger | Glucose (14% w/v) | 58,460 mg/L | Not specified | [13] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the biochemical pathway of this compound production and a general experimental workflow for studying mineral solubilization.
Caption: Biochemical pathway of this compound production from glucose.
Caption: Experimental workflow for mineral solubilization studies.
Experimental Protocols
Protocol 1: Isolation and Screening of this compound Producing Microorganisms
Objective: To isolate and identify microorganisms from soil capable of producing this compound and solubilizing insoluble minerals.
Materials:
-
Soil samples
-
Sterile saline solution (0.85% NaCl)
-
Pikovskaya's agar (B569324) or National Botanical Research Institute's Phosphate (NBRIP) agar medium containing an insoluble mineral source (e.g., tricalcium phosphate, rock phosphate).[14][15]
-
Petri dishes
-
Incubator
-
Microscope
Procedure:
-
Sample Collection: Collect soil samples from the rhizosphere of healthy plants.
-
Serial Dilution: Prepare a serial dilution of the soil sample in sterile saline solution (10⁻¹ to 10⁻⁶).
-
Plating: Spread 100 µL of each dilution onto Pikovskaya's or NBRIP agar plates.
-
Incubation: Incubate the plates at 28-30°C for 3-7 days.
-
Screening: Observe the plates for colonies surrounded by a clear halo, indicating mineral solubilization.[14]
-
Isolation and Purification: Select colonies with prominent halos and purify them by repeated streaking on fresh plates.
-
Identification: Characterize the purified isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) methods.[16]
Protocol 2: Quantification of Mineral Solubilization
Objective: To quantify the amount of mineral solubilized by the isolated microorganisms in a liquid culture.
Materials:
-
Pure microbial culture
-
Liquid medium (e.g., NBRIP broth) containing a known concentration of an insoluble mineral.
-
Flasks for culture
-
Shaking incubator
-
Centrifuge
-
Spectrophotometer
-
Reagents for mineral quantification (e.g., Molybdenum blue method for phosphate).
Procedure:
-
Inoculation: Inoculate the liquid medium with the microbial isolate. An uninoculated flask serves as a control.
-
Incubation: Incubate the flasks on a shaker at a specific temperature (e.g., 28-30°C) and agitation speed (e.g., 150 rpm) for a defined period (e.g., 7-14 days).
-
Sampling: Aseptically collect samples at regular intervals.
-
Centrifugation: Centrifuge the samples to pellet the microbial cells and insoluble mineral.
-
Quantification: Analyze the supernatant for the concentration of the solubilized mineral using a suitable colorimetric method (e.g., phosphomolybdate method for phosphate) and a spectrophotometer.[14]
-
pH Measurement: Measure the pH of the supernatant at each time point.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound produced by the microorganisms in the culture supernatant.
Materials:
-
Culture supernatant
-
HPLC system with a suitable detector (e.g., UV or Refractive Index)
-
A suitable HPLC column for organic acid analysis (e.g., C18 or a specific organic acid column).[17]
-
Mobile phase (e.g., dilute sulfuric acid or phosphate buffer)
-
This compound standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Filter the culture supernatant through a 0.22 µm syringe filter to remove any particulate matter.[17]
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations to generate a standard curve.
-
HPLC Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the standard. Quantify the concentration of this compound in the samples by comparing the peak area with the standard curve.[17][18][19]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. View of Gluconic acid production as the principal mechanism of mineral phosphate solubilization by <i>Burkholderia </i>sp. (MTCC 8369) [jtropag.kau.in]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]
- 7. ftb.com.hr [ftb.com.hr]
- 8. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gluconic acid production as the principal mechanism of mineral phosphate solubilization by <i>Burkholderia </i>sp. (MTCC 8369) | Journal of Tropical Agriculture [jtropag.kau.in]
- 10. Frontiers | Secretion of Gluconic Acid From Nguyenibacter sp. L1 Is Responsible for Solubilization of Aluminum Phosphate [frontiersin.org]
- 11. Secretion of Gluconic Acid From Nguyenibacter sp. L1 Is Responsible for Solubilization of Aluminum Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mineral phosphate solubilization by Streptomyces sp. CTM396 involves the excretion of gluconic acid and is stimulated by humic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of Gluconic Acid by Some Local Fungi -Mycobiology | Korea Science [koreascience.kr]
- 14. Isolation and Screening of Mineral Phosphate Solubilizing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of mineral phosphate solubilizing and plant growth promoting bacteria from termite soil of arid region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biochemjournal.com [biochemjournal.com]
- 17. 2.6. pH Measurement and Gluconic Acid Quantification [bio-protocol.org]
- 18. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Application of L-Gluconic Acid in Food Preservation: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – L-Gluconic acid and its cyclic ester, glucono-delta-lactone (GDL), are increasingly recognized for their versatile roles in food preservation. As naturally occurring organic acids, they offer a clean-label solution for extending the shelf-life and ensuring the safety of a wide range of food products. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the benefits of this compound in food preservation.
Introduction to this compound and GDL in Food Preservation
This compound is a mild organic acid that is present in fruits, honey, and wine.[1][2] In the food industry, it is primarily used in its lactone form, glucono-delta-lactone (GDL). GDL is a white, odorless, crystalline powder with a slightly sweet taste.[1] When dissolved in water, GDL gradually hydrolyzes to form this compound, resulting in a gentle and progressive decrease in pH. This slow acidification is a key advantage over other food acidulants, as it allows for controlled processing and minimal impact on flavor.[3]
The preservative action of this compound and GDL is primarily attributed to two main mechanisms:
-
pH Reduction: The primary antimicrobial mechanism is the lowering of the food product's pH. This acidic environment inhibits the growth of a broad spectrum of spoilage and pathogenic bacteria.[2][4]
-
Chelating Activity: this compound and its salts can chelate metal ions. This action can contribute to its antioxidant effect by preventing metal-catalyzed oxidation reactions, thereby preserving the color and flavor of food products.[2]
GDL is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a curing and pickling agent, leavening agent, pH control agent, and sequestrant with no limitations other than current good manufacturing practice.[1]
Applications in Various Food Categories
The unique properties of this compound and GDL make them suitable for a variety of food preservation applications.
Meat and Poultry Products
GDL is widely used in the production of cured and fermented meat products, such as sausages and bacon.[5] Its slow hydrolysis to gluconic acid mimics the natural acidification process of bacterial fermentation, but in a more controlled and rapid manner.[6] This leads to several benefits:
-
Accelerated Curing and Drying: The drop in pH accelerates the curing process and promotes faster drying.[5][7]
-
Color Development and Stability: GDL enhances the development and stability of the desirable red color in cured meats.[5][7]
-
Microbial Control: The acidic environment created by GDL inhibits the growth of spoilage bacteria.[7]
Typical Usage Levels: 0.1% to 0.75% by weight of the meat block.[5][8]
Dairy Products
In the dairy industry, GDL is utilized as a slow acidifier in the production of cottage cheese, feta, and mozzarella.[9] This controlled acidification is crucial for achieving the desired texture and flavor profiles in these cheeses. The gradual decrease in pH also contributes to the extension of shelf life by inhibiting microbial growth.
Seafood
The application of GDL in seafood preservation helps in extending the shelf life by controlling microbial growth. The reduction in pH creates an environment that is less favorable for the proliferation of common seafood spoilage bacteria.
Beverages
In beverages, this compound can be used as an acidulant to provide a mild, refreshing tartness.[2] Its preservative properties help to inhibit the growth of yeasts and molds, thereby extending the shelf life of the product.
Other Applications
GDL is also used as a leavening agent in baked goods, a coagulant in tofu production, and an acidifier in sauces and dressings.[2][3] In each of these applications, its ability to control pH plays a crucial role in both the quality and preservation of the final product.
Quantitative Data on Preservative Efficacy
The following tables summarize quantitative data from studies on the application of GDL in food preservation.
Fermented Sausages
A study on the effects of different GDL concentrations on fermented sausages during a 25-day ripening period yielded the following results:
Table 1: Effect of GDL on Physicochemical Properties of Fermented Sausages [8]
| GDL Concentration | Day 0 pH | Day 25 pH | Day 25 Moisture Content (%) | Day 25 Water Holding Capacity (%) | Day 25 Shear Force (kgf) |
| 0% (Control) | 5.85 | 5.30 | 45.12 | 61.07 | 3.85 |
| 0.10% | 5.75 | 5.15 | 44.85 | 58.24 | 4.02 |
| 0.25% | 5.62 | 5.02 | 44.13 | 55.18 | 4.21 |
| 0.50% | 5.48 | 4.90 | 43.58 | 51.36 | 4.45 |
| 0.75% | 5.35 | 4.81 | 42.97 | 43.82 | 4.88 |
Table 2: Effect of 0.41% GDL on pH and Color of Fermented Sausage [9]
| Parameter | Control (No GDL) | 0.41% GDL |
| Initial pH | 6.0 | 5.4 |
| pH after Fermentation | 5.1 | 4.8 |
| pH after 16 days of Drying | 5.0 | 4.8 |
| 'a' value (redness) after Fermentation | Lower | Higher (P < 0.05) |
Experimental Protocols
The following are detailed protocols for key experiments related to the application of this compound and GDL in food preservation.
Protocol for Evaluating the Efficacy of GDL in Fermented Sausage Preservation
Objective: To determine the effect of different concentrations of GDL on the physicochemical and microbiological properties of fermented sausages during ripening.
Materials:
-
Pork meat and back fat
-
Curing salt (containing sodium nitrite)
-
Spices (e.g., black pepper, garlic powder)
-
Starter culture (optional)
-
Glucono-delta-lactone (GDL)
-
Fibrous casings (55 mm diameter)
-
Stuffer
-
Climate-controlled chamber for fermentation and ripening
-
pH meter
-
Water activity meter
-
Texture analyzer
-
Microbiological media (e.g., Plate Count Agar, MRS Agar)
Procedure:
-
Meat Preparation: Grind pork meat and back fat separately through a 5 mm plate.
-
Mixing: Combine the ground meat and fat in a mixer. Add curing salt, spices, and starter culture (if used). Mix for 3 minutes.
-
GDL Addition: Divide the meat batter into batches for different GDL concentrations (e.g., 0%, 0.25%, 0.50%, 0.75%). Add the corresponding amount of GDL to each batch and mix for an additional 2 minutes.
-
Stuffing: Stuff the meat batter into fibrous casings, ensuring a firm and uniform fill.
-
Fermentation: Hang the sausages in a climate-controlled chamber at 22-24°C with 90-95% relative humidity for 48 hours.
-
Ripening/Drying: After fermentation, transfer the sausages to a ripening chamber at 12-15°C with 75-80% relative humidity for 23 days.
-
Sampling and Analysis: Collect samples at regular intervals (e.g., day 0, 1, 3, 7, 14, 25) for the following analyses:
-
Physicochemical Analysis:
-
pH: Measure the pH of a homogenized sample using a calibrated pH meter.
-
Water Activity (aw): Measure the water activity using a water activity meter.
-
Moisture Content: Determine the moisture content using the AOAC official method.
-
Texture Profile Analysis (TPA): Measure hardness, cohesiveness, springiness, and chewiness using a texture analyzer.
-
-
Microbiological Analysis:
-
Total Viable Count (TVC): Perform serial dilutions of the sample and plate on Plate Count Agar. Incubate at 30°C for 48-72 hours.
-
Lactic Acid Bacteria (LAB) Count: Plate on MRS Agar and incubate anaerobically at 30°C for 48-72 hours.
-
Enterobacteriaceae Count: Plate on Violet Red Bile Glucose Agar and incubate at 37°C for 24 hours.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of GDL concentration and ripening time on the measured parameters.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of GDL and a typical experimental workflow for its application in food preservation.
Caption: Hydrolysis of GDL to this compound and subsequent pH reduction.
Caption: General experimental workflow for evaluating GDL in food preservation.
Conclusion
This compound and its lactone, GDL, are effective and versatile ingredients for food preservation. Their primary mechanism of action, a controlled reduction in pH, makes them suitable for a wide range of food products, from processed meats to dairy and beverages. The provided application notes and protocols offer a foundation for researchers to explore and optimize the use of these compounds in developing safe, stable, and high-quality food products. Further research is encouraged to explore their efficacy in other food matrices and to elucidate any synergistic effects with other preservation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. nveo.org [nveo.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of Potential Shelf Life of Cottage Cheese Utilizing Bacterial Numbers and Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gluconic acid produced by Gluconacetobacter diazotrophicus Pal5 possesses antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucono delta-lactone | Organic Materials Review Institute [omri.org]
methods for the synthesis of L-Gluconic acid metal salts
An overview of the primary methods for synthesizing L-Gluconic acid and its corresponding metal salts is provided below, intended for researchers, scientists, and professionals in drug development. This document details biotechnological, chemical, and electrochemical synthesis routes, complete with experimental protocols, comparative data, and process-flow visualizations.
Introduction to this compound and its Metal Salts
This compound is a mild, non-toxic, and biodegradable organic acid derived from the oxidation of glucose.[1][2] Due to its excellent chelating properties, particularly in alkaline conditions, gluconic acid and its salts (gluconates) are widely used in the pharmaceutical, food, and construction industries.[3][4][5][6] In pharmaceuticals, metal gluconates serve as effective mineral supplements (e.g., calcium gluconate for hypocalcemia, ferrous gluconate for anemia) because the gluconate carrier is non-toxic and readily excreted.[7][8] The synthesis of high-purity metal gluconates is therefore of significant interest. The primary methods of production include microbial fermentation, direct chemical or electrochemical oxidation of glucose, followed by reaction with a corresponding metal salt.[6][9][10]
Method 1: Biotechnological Synthesis via Fermentation
Microbial fermentation is the preferred and most established industrial method for producing gluconic acid and its salts, often achieving near-quantitative conversion of glucose.[2][3] The process primarily utilizes fungi, such as Aspergillus niger, or bacteria, like Gluconobacter oxydans.[1][5][9]
-
Fungi (Aspergillus niger): Employs the intracellular enzyme glucose oxidase, which catalyzes the oxidation of glucose to glucono-δ-lactone and hydrogen peroxide. The lactone then spontaneously or enzymatically hydrolyzes to gluconic acid.[2][9]
-
Bacteria (Gluconobacter oxydans): Utilizes a membrane-bound glucose dehydrogenase to oxidize glucose in the periplasmic space, which is subsequently converted to gluconic acid.[2][11] This process can sometimes lead to over-oxidation, producing keto-gluconic acids.[2]
During fermentation, the accumulating gluconic acid lowers the pH, which can inhibit microbial activity. Therefore, a neutralizing agent (e.g., NaOH, CaCO₃) is continuously added to maintain a suitable pH and directly produce the corresponding metal gluconate salt.
General Workflow for Biotechnological Synthesis
Caption: Workflow for producing metal gluconates via microbial fermentation.
Experimental Protocol: Sodium Gluconate Production by Aspergillus niger
This protocol describes a submerged batch fermentation process for producing sodium gluconate.
-
Media Preparation: Prepare the fermentation medium with the following composition (per liter): 150-250 g Glucose, 3.0 g NaNO₃, 1.0 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, and 0.01 g FeSO₄·7H₂O.[10] Sterilize the medium by autoclaving.
-
Inoculum Preparation: Inoculate a spore suspension of A. niger (e.g., 10⁸ spores/mL) into a seed culture medium and incubate for 24 hours at 30°C with agitation.[12]
-
Fermentation:
-
Transfer the seed culture (typically 5-10% v/v) to the sterilized production medium in a fermenter.
-
Maintain the temperature at 30°C and provide constant aeration.[10] The high oxygen demand is a critical parameter for the glucose oxidase pathway.[5][9]
-
Control the pH at 5.5-6.5 by the continuous addition of a 4M NaOH solution. This neutralizes the gluconic acid as it is formed, directly yielding sodium gluconate in the broth.
-
Continue the fermentation for 48-96 hours, monitoring glucose consumption and gluconate production using HPLC.
-
-
Downstream Processing:
-
Separate the fungal biomass from the fermentation broth by filtration.
-
Treat the resulting supernatant with activated carbon to decolorize the solution.
-
Concentrate the purified sodium gluconate solution by evaporation.
-
Induce crystallization by cooling, followed by separation of the crystals via centrifugation.
-
Dry the crystals to obtain the final sodium gluconate product.
-
Quantitative Data for Biotechnological Production
| Microorganism | Substrate | Method | Gluconic Acid (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Aspergillus niger | Glucose (14%) | Submerged Culture | 58.46 | - | - | [10] |
| Aspergillus niger | Golden Syrup | Submerged Culture | 85.2 | 87.0 | 1.94 | [12] |
| Aspergillus niger | Figs | Solid-State | 490 g/kg | 63.0 | - | [2] |
| Gluconobacter oxydans | Potato Pulp Hydrolysate | Submerged Culture | 81.4 | 94.9 | 4.07 | [13] |
| Gluconobacter oxydans | Glucose | Fed-Batch | ~420 | - | ~32 | [14] |
Method 2: Chemical Synthesis
Chemical synthesis involves the direct oxidation of glucose to gluconic acid. While older methods used harsh oxidants like hypochlorite, modern approaches utilize selective catalytic systems.[10] An improved process involves the oxidation of D-glucose in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), an oxidizing agent, and a base.[15]
General Workflow for Chemical Synthesis
References
- 1. Gluconic acid | PPTX [slideshare.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Biotechnological production of gluconic acid: future implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 10. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient aerobic fermentation of gluconic acid by high tension oxygen supply strategy with reusable Gluconobacter oxydans HG19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tdcommons.org [tdcommons.org]
Application Notes: L-Gluconic Acid in Textile Dyeing Processes
Introduction
Textile wet processing, particularly dyeing, consumes vast quantities of water which invariably contains dissolved metal salts. Divalent and trivalent metal ions such as Calcium (Ca²⁺), Magnesium (Mg²⁺), Iron (Fe³⁺), and Copper (Cu²⁺) are notorious for their detrimental effects on dyeing processes. These ions can form insoluble complexes with dyes, leading to precipitation, uneven dyeing, shade variations, and reduced color fastness.[1][2] In peroxide bleaching stages, certain metal ions can catalytically degrade the bleach, causing fiber damage and inconsistent whiteness.[1] To mitigate these issues, chelating or sequestering agents are employed. L-Gluconic acid and its sodium salt, sodium gluconate, have emerged as highly effective, biodegradable, and non-toxic chelating agents, presenting a sustainable alternative to conventional agents like Ethylenediaminetetraacetic acid (EDTA).[3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in modern textile dyeing.
Mechanism of Action: Chelation
This compound is a polyhydroxy carboxylic acid with a unique molecular structure that allows it to form stable, water-soluble complexes with polyvalent metal ions.[3] Through its carboxyl and hydroxyl groups, it acts as a ligand, effectively "capturing" and inactivating the metal ions, preventing them from interfering with the dyeing and finishing processes.[4] A key advantage of this compound is its exceptional chelating ability for iron under highly alkaline conditions (up to pH 13), a range where many other chelating agents lose their efficacy.[2][5]
Applications in Textile Processing
This compound is versatile and can be applied at various stages of textile wet processing:
-
Pretreatment (Scouring & Bleaching): Used in scouring baths to improve cleaning efficiency. In hydrogen peroxide bleaching, it stabilizes the bleach bath by sequestering catalytic metal ions like iron and copper, preventing premature decomposition of peroxide and potential fiber damage.[1]
-
Dyeing: As a dye bath conditioner, it prevents the precipitation of dyes that are sensitive to water hardness. This ensures level dyeing, improves color yield, and enhances the brilliance of shades.[1][4]
-
Printing: In printing pastes, it maintains stability and prevents reactions that could alter the color or design, leading to sharper, more vibrant prints.[4]
-
Washing/Soaping: During the post-dyeing washing process, it aids in the removal of unfixed hydrolyzed dyes and prevents them from redepositing onto the fabric, thereby improving wash fastness properties.[6][7]
Data Presentation: Comparative Chelating Performance
The efficacy of a chelating agent is determined by its ability to complex specific metal ions under various pH and temperature conditions. The following tables summarize the quantitative chelating capacity of Sodium Gluconate (SG) compared to other common agents. Data is derived from studies by Jungbunzlauer.[5]
Table 1: Calcium (Ca²⁺) Complexing Capacity (mg Ca²⁺ / g chelating agent)
| Chelating Agent | pH 10 (20°C) | pH 11 (20°C) | pH 12 (20°C) | pH 11 (40°C) |
|---|---|---|---|---|
| Sodium Gluconate (SG) | 52 | 81 | 108 | 90 |
| Trisodium Citrate (TSC) | 134 | 141 | 114 | 148 |
| MGDA | 125 | 125 | 115 | 125 |
| EDTA | 240 | 240 | 240 | 240 |
Table 2: Magnesium (Mg²⁺) Complexing Capacity (mg Mg²⁺ / g chelating agent)
| Chelating Agent | pH 11 (20°C) | pH 13 (20°C) | pH 12 (40°C) |
|---|---|---|---|
| Sodium Gluconate (SG) | 100 | 210 | 175 |
| Trisodium Citrate (TSC) | 199 | 12 | 10 |
| MGDA | 90 | 25 | 30 |
| EDTA | 140 | 140 | 140 |
Table 3: Copper (Cu²⁺) Complexing Capacity (mg Cu²⁺ / g chelating agent)
| Chelating Agent | pH 7 (20°C) | pH 11 (20°C) | pH 11 (40°C) |
|---|---|---|---|
| Sodium Gluconate (SG) | 425 | 815 | 950 |
| Trisodium Citrate (TSC) | 275 | 315 | 320 |
| MGDA | 245 | 276 | 270 |
| EDTA | 280 | 280 | 280 |
Note: MGDA (Methylglycine diacetic acid) is another biodegradable chelating agent.
Analysis: The data clearly shows that while EDTA is a strong broad-spectrum chelator, Sodium Gluconate (SG) exhibits superior performance for complexing Magnesium at high pH and is exceptionally effective for Copper across all tested conditions.[5] Its excellent performance in highly alkaline environments makes it ideal for reactive dyeing of cotton.
Experimental Protocols
Protocol 1: Exhaust Dyeing of Cotton with Reactive Dyes
This protocol describes a standard laboratory procedure for dyeing cotton fabric with a reactive dye, incorporating this compound (as Sodium Gluconate) as the chelating agent.
Materials & Equipment:
-
Scoured and bleached 100% cotton knit fabric
-
C.I. Reactive Red 195 dye
-
Sodium Gluconate (Chelating Agent)
-
Sodium Sulfate (Na₂SO₄, anhydrous) (Exhausting Agent)
-
Sodium Carbonate (Na₂CO₃, anhydrous) (Fixing Agent/Alkali)
-
Acetic Acid (for neutralization)
-
Non-ionic soaping agent
-
Laboratory-scale dyeing machine (e.g., Ahiba Nuance)
-
Spectrophotometer for color measurement (K/S values)
-
Beakers, pipettes, pH meter
Procedure:
-
Dye Bath Preparation:
-
Set up the dyeing vessel with the required volume of deionized water for a liquor ratio of 1:10 (e.g., 100 mL for a 10 g fabric sample).
-
Add 1.0 g/L Sodium Gluconate to the bath and stir to dissolve.
-
Add 1% o.w.f (on weight of fabric) C.I. Reactive Red 195 dye stock solution.
-
Add 40 g/L Sodium Sulfate (Glauber's salt) and stir until fully dissolved.[8]
-
Adjust the pH to neutral (~7.0) if necessary.
-
-
Dyeing Cycle:
-
Introduce the cotton fabric sample into the dye bath at room temperature (~30°C).
-
Run the machine for 10 minutes to ensure even wetting and impregnation.
-
Add 10 g/L Sodium Carbonate (pre-dissolved) to the bath to raise the pH to ~11.0 for fixation.[8]
-
Raise the temperature to 60°C over 15 minutes.
-
Continue dyeing at 60°C for 60 minutes.
-
-
Washing and Soaping:
-
Drain the dye bath.
-
Rinse the fabric sample with cold water.
-
Neutralize the fabric in a bath containing 1 g/L Acetic Acid for 10 minutes.
-
Rinse again with cold water.
-
Conduct a soaping wash with 2 g/L non-ionic soaping agent at 95°C for 15 minutes.[7]
-
Rinse thoroughly with hot and then cold water.
-
-
Drying and Evaluation:
Protocol 2: Evaluation of Chelation Value
This protocol provides a simplified method to demonstrate the effectiveness of this compound in preventing precipitation caused by metal ions. It is based on the principle of titrating a chelating agent against a known concentration of calcium ions in the presence of a precipitating anion.[11]
Materials & Equipment:
-
Sodium Gluconate
-
EDTA (for comparison)
-
Calcium Chloride (CaCl₂) solution (known concentration, e.g., 0.1 M)
-
Sodium Oxalate (B1200264) (Na₂C₂O₄) solution (precipitating agent)
-
Ammonia (B1221849) buffer solution (to adjust pH to ~11)
-
Magnetic stirrer and stir bar
-
Burette, beakers
Procedure:
-
Sample Preparation: Prepare a 1% solution of Sodium Gluconate in deionized water. Prepare a similar solution for EDTA.
-
Titration Setup:
-
In a beaker, add 50 mL of deionized water, 5 mL of ammonia buffer (pH 11), and 2 mL of Sodium Oxalate solution.
-
Place the beaker on a magnetic stirrer.
-
Add a known volume (e.g., 10 mL) of the 1% Sodium Gluconate solution to the beaker.
-
-
Titration:
-
Slowly titrate the solution with the 0.1 M Calcium Chloride solution from a burette.
-
As the CaCl₂ is added, the gluconate will chelate the Ca²⁺ ions, and the solution will remain clear. .
-
The endpoint is reached when a permanent, faint cloudy precipitate of calcium oxalate appears. This indicates that all the free chelating agent has been consumed.
-
-
Calculation: Record the volume of CaCl₂ solution used. The chelation value can be calculated and expressed as mg of CaCO₃ per gram of chelating agent.[11]
-
Comparison: Repeat the procedure using the EDTA solution and compare the volumes of CaCl₂ required to reach the endpoint.
Logical Relationships: Problem & Solution
The use of this compound directly addresses the multifaceted problems caused by metal ions in textile processing.
References
- 1. pmpinc.com [pmpinc.com]
- 2. sarex.com [sarex.com]
- 3. Sodium gluconate - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. jungbunzlauer.com [jungbunzlauer.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. jmest.org [jmest.org]
- 8. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 9. Method for determining reactive dye fixation rate through K/S value coating method - Eureka | Patsnap [eureka.patsnap.com]
- 10. Dyeing Property and Adsorption Kinetics of Reactive Dyes for Cotton Textiles in Salt-Free Non-Aqueous Dyeing Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AATCC - AATCC [members.aatcc.org]
L-Gluconic Acid: Application Notes and Protocols for Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gluconic acid, a polyhydroxy acid (PHA), is increasingly utilized in cosmetic formulations due to its gentle yet effective action on the skin. As a naturally occurring substance derived from the oxidation of glucose, it offers a favorable safety profile, making it suitable for a wide range of skin types, including sensitive skin. Its larger molecular structure compared to alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs) results in slower and more superficial skin penetration, minimizing the potential for irritation. This compound's multifaceted benefits include gentle exfoliation, hydration, antioxidant activity, and enhancement of the skin barrier. These application notes provide a comprehensive overview of its use in cosmetic science, supported by quantitative data and detailed experimental protocols.
Key Applications and Mechanisms of Action
This compound functions as a versatile ingredient in cosmetic formulations, addressing various aspects of skin health and appearance.
-
Gentle Exfoliation: As a PHA, this compound promotes desquamation by weakening the cohesion between corneocytes in the stratum corneum. This gentle exfoliation helps to remove dead skin cells, revealing a smoother and more radiant complexion. The mechanism is believed to involve the chelation of calcium ions, which disrupts intercellular adhesions.
-
Skin Hydration: With multiple hydroxyl groups, this compound acts as a humectant, attracting and binding water to the skin. This property contributes to improved skin hydration and helps to maintain the skin's natural moisturizing factor.
-
Antioxidant Properties: this compound exhibits antioxidant activity by chelating pro-oxidant metal ions and scavenging free radicals. This helps to protect the skin from environmental stressors and UV radiation-induced damage, thereby mitigating signs of premature aging.
-
Skin Barrier Support: By promoting a healthy skin turnover and maintaining hydration, this compound helps to strengthen the skin's natural barrier function. A robust skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against external irritants.
-
Anti-Aging Effects: The combined effects of exfoliation, hydration, and antioxidant protection contribute to the anti-aging properties of this compound. It can help to reduce the appearance of fine lines and wrinkles and improve overall skin texture and firmness.
Quantitative Data from Clinical and In-Vitro Studies
The efficacy of this compound (often in the form of its precursor, gluconolactone) has been demonstrated in various studies. The following tables summarize key quantitative findings.
| Table 1: Effect of Gluconolactone on Skin Hydration | |
| Parameter | Result |
| Concentration | 10% and 30% Gluconolactone Solution |
| Study Design | Split-face study with 16 healthy women over three treatments. |
| Measurement | Corneometry |
| Outcome | Significant increase in facial skin hydration after treatment. No significant difference was observed between the 10% and 30% solutions.[1][2] |
| Table 2: Effect of Gluconolactone on Skin Barrier Function and Irritation | |
| Parameter | Result |
| Concentration | 8% Gluconolactone in a base cream |
| Study Design | 11 healthy subjects, twice-daily application for 4 weeks, followed by a 5% sodium lauryl sulfate (B86663) (SLS) challenge. |
| Measurement | Transepidermal Water Loss (TEWL) and Chromametry |
| Outcome | Gluconolactone-treated sites showed significantly lower TEWL and reduced erythema compared to control sites after SLS challenge.[3][4] |
| Table 3: Anti-Aging Effects of a Gluconolactone-Containing Regimen | |
| Parameter | Result |
| Product | Skincare regimen containing gluconolactone |
| Study Design | 12-week clinical study |
| Measurement | Clinical grading of photoaging parameters |
| Outcome | Significant improvement in all photoaging parameters at weeks 6 and 12. A 35% improvement in fine lines was observed at week 12.[5] |
| Table 4: In-Vitro Effects of a Gluconolactone-Based Lotion | |
| Parameter | Result |
| Cell Lines | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (NHDF), Sebocytes (PCi-SEB_CAU) |
| Treatment | Non-cytotoxic concentrations of a gluconolactone-based lotion for 24 hours. |
| Measurement | Gene expression analysis (RT-qPCR) |
| Outcome | - Increased expression of collagen (COL1A1) and elastin (B1584352) (ELN) genes in NHDF. - Increased expression of the keratinocyte differentiation marker involucrin (B1238512) (IVL) in HaCaT cells. - Reduction of peroxisome proliferator-activated receptor-gamma (PPARγ) gene expression in sebocytes.[6][7] |
| Table 5: Antioxidant Effect of Gluconolactone | |
| Parameter | Result |
| Study Design | In-vitro model of cutaneous photoaging |
| Measurement | Protection against UV radiation-induced elastin promoter activation |
| Outcome | Gluconolactone provided up to 50% protection against UV radiation-induced damage.[8][9][10] |
Experimental Protocols
Protocol 1: In-Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RHE) Model
Objective: To evaluate the skin irritation potential of a cosmetic formulation containing this compound.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium provided by the RHE model manufacturer
-
Phosphate-Buffered Saline (PBS)
-
Test formulation containing this compound
-
Positive control: 5% Sodium Dodecyl Sulfate (SDS) solution
-
Negative control: Sterile PBS or deionized water
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Isopropanol or other suitable solvent for formazan (B1609692) extraction
-
Multi-well plates (6-well and 96-well)
-
Sterile forceps and pipette tips
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Tissue Preparation: Upon receipt, handle the RHE tissues under sterile conditions. Place the tissues in 6-well plates containing pre-warmed assay medium and pre-incubate for at least 60 minutes at 37°C and 5% CO₂.
-
Application of Test Substance:
-
Apply a precise amount (e.g., 25-50 µL for liquids, 25 mg for solids) of the test formulation, positive control, and negative control to the surface of triplicate tissues.
-
Ensure even distribution of the substance over the tissue surface.
-
-
Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance. This is a critical step to stop the exposure.
-
Post-Incubation: Transfer the rinsed tissues to fresh, pre-warmed assay medium and incubate for a post-exposure period (e.g., 24 to 42 hours) at 37°C and 5% CO₂.
-
MTT Viability Assay:
-
After post-incubation, transfer the tissues to a multi-well plate containing MTT solution (e.g., 1 mg/mL in assay medium).
-
Incubate for approximately 3 hours at 37°C and 5% CO₂ to allow for the conversion of MTT to formazan by viable cells.
-
-
Formazan Extraction:
-
Carefully remove the tissues from the MTT solution and place them in a new plate.
-
Add a suitable solvent (e.g., isopropanol) to each tissue to extract the formazan crystals.
-
Incubate with gentle shaking for at least 2 hours at room temperature, protected from light.
-
-
Quantification:
-
Transfer the formazan extract to a 96-well plate.
-
Measure the optical density (OD) at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each test substance relative to the negative control.
-
A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).
-
Protocol 2: Assessment of Skin Hydration using Corneometry
Objective: To measure the effect of a cosmetic formulation containing this compound on skin surface hydration.
Materials:
-
Corneometer® (e.g., CM 825, Courage + Khazaka)
-
Test formulation containing this compound
-
Placebo/control formulation
-
Standardized cleansing wipes
-
Climate-controlled room (constant temperature and humidity)
Procedure:
-
Subject Recruitment: Select healthy volunteers with specific skin characteristics (e.g., dry skin on the forearms). Subjects should avoid using any moisturizing products on the test area for a specified period before the study.
-
Acclimatization: Allow subjects to acclimatize in a climate-controlled room (e.g., 20-22°C, 40-60% humidity) for at least 20-30 minutes before measurements.
-
Baseline Measurement:
-
Define and mark the test areas on the subjects' forearms.
-
Perform baseline corneometry readings on each test area before product application. The probe of the Corneometer is pressed against the skin, and the capacitance is measured.
-
-
Product Application:
-
Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the control formulation to the respective test areas.
-
-
Post-Application Measurements:
-
Perform corneometry measurements at specified time points after product application (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the mean corneometry values for each test area at each time point.
-
Compare the changes in skin hydration from baseline for the test formulation versus the control.
-
Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the results.
-
Protocol 3: In-Vitro Antioxidant Activity Assessment using DPPH Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound solution at various concentrations
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of the this compound test solution and the positive control in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test sample dilutions or the positive control to the respective wells.
-
For the blank, add methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader. The discoloration of the DPPH solution indicates its reduction by the antioxidant.
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Signaling Pathways and Mechanisms of Action
While the precise molecular signaling pathways of this compound are still under investigation, its known effects on skin cells allow for the postulation of several mechanisms.
-
Keratinocyte Differentiation and Exfoliation: this compound's ability to promote exfoliation is linked to the disruption of corneodesmosomes. This may involve the chelation of calcium ions, which are essential for the integrity of these adhesive structures. Furthermore, studies on gluconolactone-based lotions have shown an increase in the expression of involucrin, a key protein in the formation of the cornified envelope during keratinocyte differentiation. This suggests a potential modulation of transcription factors that regulate involucrin expression, such as Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1).
-
Anti-Inflammatory Action: Gluconolactone is thought to inhibit the release of pro-inflammatory mediators such as Interleukin-1α (IL-1α) and Prostaglandin E2 (PGE2). This suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation in the skin.
-
Collagen and Elastin Synthesis: In-vitro studies have demonstrated that a gluconolactone-based lotion can increase the gene expression of collagen and elastin in human dermal fibroblasts. This effect is likely mediated through the modulation of signaling pathways known to regulate the synthesis of these extracellular matrix proteins, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
Sebum Regulation: A gluconolactone-based lotion has been shown to reduce the expression of PPARγ in sebocytes. PPARγ is a key transcription factor involved in sebaceous gland function and lipid synthesis. By downregulating PPARγ, this compound may help to control sebum production.
Visualizations
References
- 1. kesans.rifainstitute.com [kesans.rifainstitute.com]
- 2. IVL involucrin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Investigation on the Biological Safety and Activity of a Gluconolactone-Based Lotion for Dermocosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of involucrin gene expression by retinoic acid and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PPARγ-mediated and arachidonic acid-dependent signaling is involved in differentiation and lipid production of human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly-L-Lactic Acid Increases Collagen Gene Expression and Synthesis in Cultured Dermal Fibroblast (Hs68) Through the p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Gluconic Acid Production in Aspergillus niger Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance L-Gluconic acid yield in Aspergillus niger fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, offering potential causes and recommended solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Actions |
| Low this compound Yield | 1. Suboptimal pH: The pH of the fermentation medium is critical and can drift out of the optimal range (5.5-6.5).[1][2] 2. Inadequate Aeration/Oxygen Supply: Glucose oxidase, the key enzyme, requires molecular oxygen. Insufficient dissolved oxygen will limit the conversion of glucose.[3][4] 3. Nutrient Limitation: Imbalance in carbon, nitrogen, or essential mineral concentrations. 4. High Residual Glucose: Incomplete conversion of the substrate. | 1. pH Monitoring and Control: Regularly monitor the pH and maintain it within the 5.5-6.5 range using automated controllers or manual addition of sterile CaCO₃ or NaOH.[1] 2. Optimize Aeration and Agitation: Increase the agitation speed and/or the aeration rate to improve oxygen transfer. Consider using pure oxygen for a portion of the fermentation.[3][4] 3. Media Optimization: Re-evaluate the media composition. Ensure adequate concentrations of nitrogen, phosphate (B84403), and trace elements. 4. Investigate Enzyme Activity: Check for potential inhibition of glucose oxidase. |
| High Citric Acid Byproduct Formation | 1. Low pH: A pH below 3.5 can trigger the tricarboxylic acid (TCA) cycle, leading to citric acid production.[5] 2. Manganese Ion Limitation: Low levels of manganese can favor citric acid accumulation. | 1. Strict pH Control: Maintain the pH of the fermentation broth strictly above 4.5.[5] 2. Media Composition Review: Ensure the fermentation medium contains an adequate concentration of manganese ions. |
| Poor Mycelial Growth or Abnormal Morphology | 1. Inoculum Quality: Poor quality or insufficient quantity of spores in the inoculum. 2. Suboptimal Growth Medium: Lack of essential nutrients for vegetative growth. 3. Shear Stress: Excessive agitation speed can damage mycelia. | 1. Inoculum Standardization: Use a standardized spore suspension (e.g., 10^6 - 10^8 spores/mL) from a fresh, healthy culture.[5] 2. Optimize Seed Medium: Ensure the seed culture medium is rich in nutrients to promote robust initial growth. A low C/N ratio is often required for the seed medium.[5] 3. Agitation Optimization: Determine the optimal agitation speed that allows for sufficient mixing and oxygen transfer without causing excessive shear stress. |
| Foaming | 1. High Protein Content: Some nitrogen sources can contribute to foaming. 2. High Agitation/Aeration Rates: Can exacerbate foaming. | 1. Use of Antifoaming Agents: Add sterile antifoaming agents (e.g., olive oil) to the fermentation medium.[6] 2. Mechanical Foam Breakers: Utilize mechanical foam breakers in the fermenter. |
| Contamination (Bacterial or Fungal) | 1. Inadequate Sterilization: Improper sterilization of media, fermenter, or ancillary equipment. 2. Non-aseptic Technique: Contamination during inoculation or sampling. | 1. Verify Sterilization Procedures: Ensure proper autoclave cycles and sterile filtration techniques. 2. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood and use sterile techniques for all additions and sampling. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound production by Aspergillus niger?
The optimal pH for this compound production by Aspergillus niger is generally between 5.5 and 6.5.[1][2] Maintaining the pH within this range is crucial, as lower pH values (below 3.5) can lead to the production of citric acid as a major byproduct.[5]
2. What is the recommended temperature for the fermentation process?
The optimal temperature for this compound fermentation with Aspergillus niger is typically around 30°C.[1][2]
3. What is a suitable glucose concentration to start the fermentation with?
A starting glucose concentration of 10-15% (w/v) is often used for high this compound yields.[1] However, some studies have shown successful fermentation with glucose concentrations up to 25%. It's important to note that very high initial glucose concentrations can sometimes be inhibitory.
4. Which nitrogen source is most effective for this compound production?
While various nitrogen sources can be used, peptone and ammonium (B1175870) salts like diammonium phosphate are commonly employed. The choice of nitrogen source can influence both mycelial growth and enzyme production.
5. How critical is aeration for the fermentation process?
Aeration is extremely critical. The conversion of glucose to gluconic acid is an oxidative process catalyzed by glucose oxidase, which requires molecular oxygen. Inadequate aeration and low dissolved oxygen levels will severely limit the yield of this compound.[3][4]
6. How can I measure the concentration of this compound and residual glucose in my fermentation broth?
Several methods can be used for quantification:
-
High-Performance Liquid Chromatography (HPLC): A common and accurate method for separating and quantifying organic acids and sugars.
-
Enzymatic Assay Kits: Commercially available kits provide a specific and sensitive method for measuring D-gluconic acid.[7]
-
Titration: A simpler method involving titration with a standard base to determine the total acid concentration. This is less specific if other acids are present.[8]
-
High-Performance Thin-Layer Chromatography (HPTLC): Can be used for simultaneous analysis of glucose and gluconic acid.[6]
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production
| Parameter | Optimal Range | Reference(s) |
| pH | 5.5 - 6.5 | [1][2] |
| Temperature | 30 °C | [1][2] |
| Initial Glucose Concentration | 120 - 150 g/L | [1][9] |
| Incubation Period | 6 - 12 days | [1] |
| Aeration | High, maintain dissolved oxygen | [3][5] |
Table 2: Comparison of this compound Yields under Different Conditions
| Strain | Fermentation Type | Key Parameters | This compound Yield (g/L) | Reference |
| A. niger ORS-4.410 | Submerged | 12% Glucose, pH 5.5, 30°C, 10-12 days | 78.04 | [1] |
| A. niger | Submerged | 14% Glucose, 1% Peptone, pH 6.0, 30°C, 7 days | 58.46 | |
| A. niger NCIM 530 | Submerged (Stirred-Tank) | Golden Syrup (10% glucose), pH 5.5, 28°C, 44 hours | 85.2 | [6] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
1. Media Preparation (per liter):
- Glucose: 120 g
- (NH₄)₂HPO₄: 0.4 g
- KH₂PO₄: 0.1 g
- MgSO₄·7H₂O: 0.15 g
- Adjust pH to 6.0 with 1M NaOH.
- Dispense 100 mL of medium into 250 mL Erlenmeyer flasks.
- Autoclave at 121°C for 20 minutes.
2. Inoculum Preparation:
- Grow Aspergillus niger on a Potato Dextrose Agar (PDA) slant at 30°C for 5-7 days until sporulation.
- Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the slant and gently scraping the surface.
- Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁷ spores/mL.
3. Fermentation:
- Inoculate each flask with 2 mL of the spore suspension.
- Incubate at 30°C in a shaking incubator at 200 rpm for 7-10 days.
- Aseptically add sterile 20% (w/v) CaCO₃ solution as needed to maintain the pH between 5.5 and 6.5.
4. Sampling and Analysis:
- Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
- Separate the mycelial biomass from the broth by filtration.
- Determine the dry cell weight of the biomass.
- Analyze the supernatant for this compound and residual glucose concentration using HPLC or enzymatic kits.
Protocol 2: Determination of this compound by Titration
1. Principle: This method determines the total acidity of the fermentation broth, which is primarily attributed to gluconic acid.
2. Reagents and Equipment:
- 0.1 M Sodium Hydroxide (NaOH), standardized.
- Phenolphthalein (B1677637) indicator.
- Burette, flasks, and pipettes.
3. Procedure:
- Pipette 10 mL of the fermentation broth supernatant into a 250 mL Erlenmeyer flask.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate with 0.1 M NaOH until a faint, persistent pink color is observed.
- Record the volume of NaOH used.
4. Calculation:
- Gluconic Acid (g/L) = (V × M × 196.16) / v
- V = Volume of NaOH used (L)
- M = Molarity of NaOH (mol/L)
- 196.16 = Molecular weight of gluconic acid ( g/mol )
- v = Volume of sample used (L)
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Simplified signaling pathway of carbon catabolite repression.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: L-Gluconic Acid Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of L-Gluconic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.
Q1: Why are my this compound crystals not forming, even from a concentrated solution?
A1: Failure to crystallize is a common issue and can be attributed to several factors:
-
Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur. This compound is very soluble in water, so a high concentration is necessary.[1][2][3]
-
Inhibition by Impurities: Residual starting materials, by-products from synthesis, or other contaminants can inhibit crystal nucleation and growth.
-
High Viscosity: Highly concentrated aqueous solutions of this compound can become viscous, which hinders molecular diffusion and prevents molecules from orienting into a crystal lattice.
-
Lactone Equilibrium: In aqueous solutions, this compound exists in equilibrium with its lactones (glucono-delta-lactone and glucono-gamma-lactone).[3][4] The presence of these lactones can interfere with the crystallization of the free acid.
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate more solvent in vacuo at a temperature below 30°C to avoid lactone formation.
-
Induce Nucleation:
-
Seeding: Introduce a small crystal of this compound to the supersaturated solution. This is the most effective method.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solution interface.
-
-
Reduce Viscosity: If the solution is too viscous, add a minimal amount of a co-solvent in which this compound is less soluble (an anti-solvent), such as ethanol (B145695), to reduce viscosity without significantly decreasing the yield.
-
Purify the Material: If impurities are suspected, consider a preliminary purification step like activated carbon treatment to remove colored impurities.
Q2: My this compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when a solution is cooled too quickly or when the concentration of the solute is too high, causing the supersaturated solution's temperature to be above the melting point of the solid.
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Gently heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.
-
Dilute the Solution: The concentration may be too high. Add a small amount of the solvent back to the solution, reheat to ensure complete dissolution, and then proceed with slow cooling.
-
Use a Seeding Crystal: After slow cooling begins, add a seed crystal to encourage crystallization at a temperature where the solid is stable.
Q3: How can I prevent the formation of glucono-delta-lactone during crystallization?
A3: The formation of glucono-delta-lactone is favored at higher temperatures. The key to crystallizing this compound is to maintain a low temperature throughout the concentration and crystallization process.
Control Measures:
-
Temperature Control: Ensure that all evaporation and crystallization steps are performed at a temperature below 30°C.[5] Crystallization is preferably carried out between 20-25°C.
-
Rapid Processing: Use freshly prepared aqueous solutions of this compound and conduct the evaporation rapidly (e.g., using a rotary evaporator) at low temperatures to minimize the time the acid spends in solution where lactone formation can occur.
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be due to several reasons. This compound is highly soluble in water, so a significant amount can remain in the mother liquor after filtration.
Improvement Strategies:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. However, for this compound, which is crystallized at low temperatures, this translates to achieving a high concentration through evaporation before cooling.
-
Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 4°C) to maximize the amount of product that crystallizes out.
-
Mother Liquor Recrystallization: The mother liquor will still contain a substantial amount of dissolved this compound. You can recover more product by re-concentrating the mother liquor and performing a second crystallization.
Q5: Does this compound have polymorphs?
A5: While polymorphism is a critical consideration for many active pharmaceutical ingredients, there is a lack of specific studies on the polymorphic forms of this compound in the readily available scientific literature. In contrast, the polymorphism of the related compound L-Glutamic acid is well-documented. For this compound, the primary crystallization challenge revolves around controlling the equilibrium with its lactones rather than controlling different crystalline forms of the acid itself.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₇ | [6][7] |
| Molecular Weight | 196.16 g/mol | [6][7] |
| Appearance | White crystalline powder or colorless crystals | [1][7][8] |
| Melting Point | 131 °C (268 °F; 404 K) | [4][7] |
| Solubility in Water | 316 g/L at 25 °C; 100 g/100 mL at 20 °C; Freely soluble | [2][3][7] |
| Solubility in other solvents | Slightly soluble in alcohol; Insoluble in ether | [3] |
| pKa (at 25 °C) | 3.86 | [4][7] |
| Density | 1.23 g/cm³ | [7] |
Experimental Protocols
Protocol 1: Cooling Crystallization from Aqueous Solution
This is the most common method for crystallizing this compound.
-
Dissolution/Concentration:
-
Start with an aqueous solution of this compound (e.g., a 50% w/w solution).
-
Concentrate the solution using a rotary evaporator with the water bath temperature set to no higher than 30°C .
-
Continue evaporation until the solution is highly concentrated and viscous (e.g., 65-75% dry substance).
-
-
Cooling and Seeding:
-
Transfer the concentrated syrup to a crystallizing dish or flask.
-
Cool the solution to approximately 20-25°C.
-
Introduce a few seed crystals of pure this compound to the solution.
-
-
Crystal Growth:
-
Allow the solution to stand undisturbed or with very gentle agitation at 20-25°C. Crystal growth may take several hours to days.
-
For improved yield, the solution can be further cooled to 4°C after initial crystal growth is observed.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water or an ethanol/water mixture to remove the mother liquor.
-
Dry the crystals under vacuum at a low temperature.
-
Protocol 2: Evaporative Crystallization
This method is suitable for continuous or large-scale production.
-
Saturation:
-
In a vacuum pan or similar apparatus, concentrate an aqueous this compound solution in vacuo at a temperature not exceeding 30°C until the solution is saturated.
-
-
Seeding and Continuous Evaporation:
-
Seed the saturated solution with this compound crystals.
-
Continue the vacuum evaporation at a slow, controlled rate. As the solvent is removed, more crystals will form.
-
Fresh this compound solution can be added at approximately the same rate as the crystals separate to maintain a continuous process.
-
-
Isolation:
-
Periodically, or when the crystallizer is full, remove the crystal slurry (massecuite).
-
Separate the crystals from the mother liquor via centrifugation or vacuum filtration.
-
The mother liquor can be returned to the vacuum pan for further concentration.
-
-
Washing and Drying:
-
Wash the crystals with a minimal amount of a suitable cold solvent.
-
Dry the crystals under vacuum.
-
Protocol 3: Anti-Solvent Crystallization
This method can be useful if cooling crystallization is ineffective or if a different crystal habit is desired.
-
Dissolution:
-
Prepare a concentrated solution of this compound in water at room temperature.
-
-
Anti-Solvent Addition:
-
Slowly add a water-miscible organic solvent in which this compound has low solubility (e.g., ethanol or isopropanol) to the stirred aqueous solution.
-
The addition of the anti-solvent will reduce the solubility of this compound and induce crystallization. Add the anti-solvent dropwise until the solution becomes cloudy (the point of nucleation).
-
-
Crystal Growth:
-
Once the solution is cloudy, stop adding the anti-solvent.
-
Allow the solution to stir slowly at room temperature or cool it to a lower temperature (e.g., 4°C) to promote further crystal growth and increase the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the anti-solvent or a mixture of the anti-solvent and water.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Key factors influencing this compound crystallization.
References
- 1. Gluonic Acid - Yeahler Chemical [yegenlerkimya.com]
- 2. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]
- 3. Gluconic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 4. GLUCONIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. pmpinc.com [pmpinc.com]
- 6. This compound | C6H12O7 | CID 3085666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gluconic acid - Wikipedia [en.wikipedia.org]
- 8. GLUCONIC ACID - Ataman Kimya [atamanchemicals.com]
minimizing by-product formation in L-Gluconic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during L-Gluconic acid production.
Troubleshooting Guides
This section addresses common issues encountered during this compound fermentation and provides actionable solutions to mitigate by-product formation.
Issue 1: High Levels of Citric Acid in Aspergillus niger Fermentation
-
Question: My Aspergillus niger fermentation is producing significant amounts of citric acid, reducing the yield of this compound. What are the potential causes and how can I resolve this?
-
Answer: High citric acid production in A. niger fermentations is often linked to suboptimal pH and dissolved oxygen levels. The tricarboxylic acid (TCA) cycle, which leads to citric acid formation, is triggered at a pH lower than 3.5. To minimize citric acid, it is crucial to maintain the pH of the fermentation medium between 4.5 and 6.5. Additionally, increasing the dissolved oxygen concentration can significantly decrease citric acid formation. For instance, increasing the inlet oxygen concentration to 32% has been shown to dramatically reduce the yield of citric acid from 1.36 g/L to 0.34 g/L.[1]
Issue 2: Formation of Keto-Gluconic Acids in Gluconobacter oxydans Fermentation
-
Question: I am observing the formation of 2-keto-gluconate and 5-keto-gluconate in my Gluconobacter oxydans fermentation. How can I prevent the overoxidation of this compound?
-
Answer: The formation of keto-gluconic acids by G. oxydans is a result of the further oxidation of this compound.[2] This can be inhibited by maintaining a glucose concentration higher than 15 mM and a pH lower than 3.5.[1][2] Under these conditions, the direct glucose oxidation pathway in the periplasmic space is dominant, favoring the accumulation of this compound.[2] It is also important to note that at a neutral pH, this compound can be further oxidized to 2-keto-gluconate, while an acidic pH can lead to the formation of 5-keto-gluconate.[1][3]
Issue 3: Low Yield of this compound and Presence of Unidentified By-products
-
Question: My fermentation is resulting in a low yield of this compound, and I am detecting several unidentified peaks in my HPLC analysis. What could be the problem?
-
Answer: A low yield of this compound accompanied by unidentified by-products can stem from several factors, including suboptimal fermentation conditions, contamination, or issues with the starting materials. It is important to ensure all fermentation parameters (pH, temperature, aeration) are within the optimal range for your specific strain. For A. niger, the optimal temperature is typically around 30°C.[4] For G. oxydans, a pH between 6.0 and 6.5 at around 34°C generally results in a high conversion rate of glucose.[2] Contamination with other microorganisms can lead to the production of various organic acids. Therefore, strict aseptic techniques are essential. Additionally, the purity of the glucose substrate should be verified, as impurities can interfere with the fermentation process.
Frequently Asked Questions (FAQs)
1. What are the most common by-products in this compound production?
The primary by-products depend on the microorganism used for fermentation.
-
Aspergillus niger : The most common by-products are other organic acids, such as citric acid and oxalic acid.
-
Gluconobacter oxydans : The main by-products are keto-d-gluconic acids, specifically 2-keto-d-gluconic acid and 5-keto-d-gluconic acid, which result from the overoxidation of gluconic acid.[2][5]
2. How does pH affect by-product formation?
The pH is a critical parameter in controlling the metabolic pathways and, consequently, by-product formation.
-
In A. niger , a pH below 3.5 can activate the tricarboxylic acid (TCA) cycle, leading to the production of citric acid. The optimal pH for minimizing citric acid and maximizing gluconic acid production is between 4.5 and 6.0.
-
In G. oxydans , a lower pH (<4.5) favors the formation of this compound by inhibiting the pentose (B10789219) phosphate (B84403) pathway.[1][2][3] Specifically, a pH below 3.5 can help inhibit the formation of keto-gluconic acids.[1][2]
3. What is the role of dissolved oxygen in minimizing by-products?
High levels of dissolved oxygen are generally favorable for this compound production and can suppress the formation of certain by-products.
-
For A. niger , increasing the oxygen transfer rate can significantly reduce the yield of citric acid.[1]
-
For G. oxydans , maintaining a dissolved oxygen level continuously above 20% is crucial for efficient production and can influence the formation of overoxidation products.[1][2]
4. Can the glucose concentration be manipulated to reduce by-product formation?
Yes, the initial glucose concentration is a key factor.
-
For G. oxydans , maintaining a glucose concentration above 15 mM helps to inhibit the formation of keto-gluconic acids.[1][2]
Data Presentation
Table 1: Effect of Fermentation Parameters on By-Product Formation in Aspergillus niger
| Parameter | Condition | Primary By-product | Effect on By-product Formation | Reference |
| pH | < 3.5 | Citric Acid | Promotes formation | |
| 4.5 - 6.5 | Citric Acid | Inhibits formation | ||
| Dissolved Oxygen | Low | Citric Acid | Increased formation | [1] |
| High (e.g., 32% inlet O₂) | Citric Acid | Significantly decreased formation | [1] |
Table 2: Effect of Fermentation Parameters on By-Product Formation in Gluconobacter oxydans
| Parameter | Condition | Primary By-product(s) | Effect on By-product Formation | Reference |
| pH | < 3.5 | Keto-Gluconic Acids | Inhibits formation | [1][2] |
| Neutral | 2-Keto-Gluconic Acid | Promotes formation | [1][3] | |
| Acidic | 5-Keto-Gluconic Acid | Promotes formation | [1][3] | |
| Glucose Concentration | > 15 mM | Keto-Gluconic Acids | Inhibits formation | [1][2] |
| Dissolved Oxygen | > 20% | Keto-Gluconic Acids | Optimizes main product formation, influences by-products | [1][2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and By-products
This protocol provides a general method for the analysis of this compound and its common by-products. Specific parameters may need to be optimized for your particular sample matrix and instrument.
-
Objective: To separate and quantify this compound, citric acid, 2-keto-gluconic acid, and 5-keto-gluconic acid in a fermentation broth.
-
Instrumentation:
-
Reagents:
-
Mobile Phase: A simple acidic mobile phase, such as 2 mM perchloric acid or 0.025 M KH₂PO₄ adjusted to pH 2.5, is often effective.[7][8]
-
Standards: High-purity standards of this compound, citric acid, 2-keto-gluconic acid, and 5-keto-gluconic acid.
-
Sample Preparation: Fermentation samples should be centrifuged to remove cells and then filtered through a 0.22 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions (Example):
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each analyte.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Metabolic pathway of by-product formation in Aspergillus niger.
Caption: Metabolic pathway of by-product formation in Gluconobacter oxydans.
Caption: Troubleshooting workflow for minimizing by-product formation.
References
- 1. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 2. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. shodex.com [shodex.com]
- 8. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
Technical Support Center: Optimizing L-Gluconic Acid Fermentation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of pH for enhanced L-Gluconic acid fermentation. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments, with a focus on pH-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Suboptimal pH for the producing microorganism. | Verify the optimal pH range for your specific strain. For Aspergillus niger, the optimal pH is typically between 4.5 and 6.5.[1][2] For Gluconobacter oxydans, a pH range of 5.0 to 6.0 is often optimal for the initial oxidation of glucose.[3] |
| Fluctuation of pH outside the optimal range during fermentation. | Implement a reliable pH control strategy. This can be achieved by using neutralizing agents like calcium carbonate (CaCO3), sodium hydroxide (B78521) (NaOH), or ammonium (B1175870) hydroxide (NH3·H2O).[3] Automated pH controllers in bioreactors are highly recommended for maintaining a stable pH. | |
| Incorrect initial pH of the fermentation medium. | Calibrate your pH meter and ensure the initial pH of the medium is adjusted to the optimal value for your microorganism before inoculation. For A. niger, an initial pH of 6.0 has been shown to be effective.[4] | |
| High Levels of 2-Ketogluconic Acid (2-KGA) Byproduct | pH is too high, promoting the activity of gluconate dehydrogenase (GADH). | For Gluconobacter oxydans, maintaining a lower pH (around 2.5-3.5) can significantly inhibit the activity of GADH, which is responsible for converting gluconic acid to 2-KGA, without severely impacting glucose dehydrogenase (GDH) activity.[3] This "low pH stress" strategy can lead to a higher yield of this compound.[3][5] |
| Depletion of glucose in the medium. | Once glucose is depleted, G. oxydans will start metabolizing the produced gluconic acid into 2-KGA.[3] Consider a fed-batch fermentation strategy to maintain a sufficient glucose concentration. | |
| Poor Microbial Growth | pH of the medium is too acidic or too alkaline for the microorganism. | Ensure the pH is maintained within the viable range for your specific strain. While low pH can be beneficial for reducing 2-KGA production in G. oxydans, a pH below 2.5 may start to inhibit growth.[3] For A. niger, a pH range of 5.0 to 7.0 generally supports good biomass production. |
| Accumulation of toxic byproducts due to suboptimal pH. | A suboptimal pH can lead to the formation of other inhibitory compounds. Maintaining the optimal pH for gluconic acid production will generally minimize the formation of other unwanted byproducts. | |
| Precipitation in the Fermentation Broth | Use of calcium carbonate as a neutralizing agent leading to the formation of insoluble calcium gluconate. | While CaCO3 is a common and effective pH control agent, the resulting calcium gluconate has low solubility.[6] If a soluble product is desired, consider using NaOH for pH control, which forms highly soluble sodium gluconate.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production using Aspergillus niger?
A1: The optimal pH for this compound production by Aspergillus niger is generally in the range of 4.5 to 6.5.[1][2] Some studies have reported maximal production at a pH of 5.5 or 6.0.[4][7][8] It is crucial to maintain the pH within this range throughout the fermentation process for optimal enzyme activity and product yield.
Q2: How does pH affect this compound production in Gluconobacter oxydans?
A2: In Gluconobacter oxydans, pH has a dual effect. The initial conversion of glucose to gluconic acid by glucose dehydrogenase (GDH) is optimal at a pH between 5.0 and 6.0.[3] However, the subsequent conversion of gluconic acid to the byproduct 2-ketogluconic acid (2-KGA) by gluconate dehydrogenase (GADH) is also active at this pH.[3] To enhance the accumulation of this compound, a "low pH stress" strategy can be employed, where the pH is maintained between 2.5 and 3.5.[3][9] This condition inhibits GADH activity while only slightly affecting GDH activity, leading to a higher yield of gluconic acid.[3]
Q3: What are the common methods for controlling pH during fermentation?
A3: Common methods for pH control include the addition of neutralizing agents such as calcium carbonate (CaCO3), sodium hydroxide (NaOH), and ammonium hydroxide (NH3·H2O).[3] Calcium carbonate can be added directly to the medium at the beginning of the fermentation.[8] For more precise control, liquid bases like NaOH or NH3·H2O can be added automatically using a pH controller and a pump connected to a bioreactor.
Q4: Can I run the fermentation without pH control?
A4: For Gluconobacter oxydans, it is possible to produce this compound without pH control, especially at initial glucose concentrations around 100 g/L.[3] The accumulation of gluconic acid will naturally lower the pH to a level (around 2.5) that inhibits the further conversion to 2-KGA.[10] However, for Aspergillus niger, pH control is generally necessary to maintain the optimal range for production and prevent the pH from dropping too low, which could inhibit fungal growth and enzyme activity.
Q5: How does a low pH "stress" strategy improve this compound yield in Gluconobacter oxydans?
A5: The low pH "stress" strategy (pH 2.5-3.5) improves the final yield of this compound by selectively inhibiting the enzyme gluconate dehydrogenase (GADH), which is responsible for the conversion of gluconic acid into the unwanted byproduct 2-ketogluconic acid (2-KGA).[3][5] The primary enzyme for gluconic acid production, glucose dehydrogenase (GDH), remains sufficiently active at this low pH.[3] This differential effect on the two key enzymes leads to the accumulation of this compound.
Quantitative Data Summary
Table 1: Effect of pH on this compound and 2-Ketogluconic Acid Production by Gluconobacter oxydans
| pH | Average GA Productivity at 3h (g/L/h) | Average 2-KGA Productivity at 9-12h (g/L/h) | Final GA Concentration at 24h (g/L) |
| 2.5 | Not specified, slight decrease | 0.08 | 96.4 |
| 3.5 | Not specified, slight decrease | Not specified, low | Not specified |
| 4.5 | 29.1 | 3.33 | Not specified |
| 5.5 | 30.1 | 6.20 | Not specified |
| 6.5 | Not specified, declined | Not specified, declined | Not specified |
| Data synthesized from a study on Gluconobacter oxydans.[3] |
Table 2: Optimal pH for this compound Production by Aspergillus niger
| Strain | Optimal Initial pH | Reported this compound Yield (g/L) | Reference |
| Aspergillus niger | 6.0 | 58.46 | [4] |
| Aspergillus niger ORS-4.410 (mutant) | 5.5 | 78.04 | [7][8] |
| Aspergillus niger | 6.5 | 7.09 (µg/ml) | [11] |
Experimental Protocols
Protocol 1: pH Optimization for this compound Fermentation using Gluconobacter oxydans
-
Medium Preparation: Prepare the fermentation medium consisting of (per liter): 100 g glucose, 5 g yeast extract, 5 g (NH4)2SO4, 2 g KH2PO4, 1 g K2HPO4, and 0.5 g MgSO4.[3]
-
Bioreactor Setup: Dispense the medium into several 1 L bioreactors. Calibrate pH probes and sterilize the bioreactors and medium.
-
pH Adjustment: After cooling, aseptically adjust the initial pH of each bioreactor to the desired setpoints (e.g., 2.5, 3.5, 4.5, 5.5, and 6.5) using sterile NaOH or H2SO4.
-
Inoculation: Inoculate each bioreactor with a standardized culture of Gluconobacter oxydans.
-
Fermentation Conditions: Maintain the temperature at 30°C, agitation at 500 rpm, and aeration at 1.5 vvm.[3]
-
pH Control: For pH-controlled experiments, use an automated addition of a neutralizing agent (e.g., 10% NH3·H2O or 50% NaOH solution) to maintain the set pH.[3]
-
Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 3 hours). Analyze the samples for biomass (OD600), residual glucose, this compound, and 2-Ketogluconic acid concentrations using HPLC.
-
Enzyme Activity Assay (Optional): To understand the underlying mechanism, measure the activity of membrane-bound glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH) from cell samples taken at different time points and pH conditions.
Protocol 2: pH Optimization for this compound Fermentation using Aspergillus niger
-
Medium Preparation: Prepare a suitable fermentation medium. A modified Czapek Dox medium can be used, containing an appropriate concentration of glucose (e.g., 14% w/v) and a nitrogen source like peptone (1%).[4]
-
Flask Preparation: Dispense the medium into a series of baffled Erlenmeyer flasks. Adjust the initial pH of the medium in different flasks to a range of values (e.g., 4.0, 5.0, 6.0, 7.0).
-
Sterilization and Inoculation: Sterilize the flasks and after cooling, inoculate with a spore suspension of Aspergillus niger.
-
Incubation: Incubate the flasks on a rotary shaker at a suitable temperature (e.g., 30°C) for a specified period (e.g., 7 days).[4]
-
pH Monitoring (Optional for flasks): The pH can be monitored, but continuous control is difficult in flasks. The initial pH is the primary variable in this setup. For more controlled experiments, a bioreactor is necessary.
-
Harvesting and Analysis: After the incubation period, harvest the fermentation broth. Separate the fungal biomass by filtration. Analyze the filtrate for this compound concentration using a suitable method like titration or HPLC. The biomass can be dried and weighed to determine the dry cell weight.
Visualizations
Caption: Experimental workflow for pH optimization in this compound fermentation.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 2. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjarr.com [wjarr.com]
effect of aeration on L-Gluconic acid production rate
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the impact of aeration on L-Gluconic acid production rate.
Frequently Asked Questions (FAQs)
Q1: Why is aeration critical for this compound production?
A1: The synthesis of this compound is a strictly aerobic process. The primary enzyme responsible, glucose oxidase (in fungi like Aspergillus niger) or glucose dehydrogenase (in bacteria like Gluconobacter oxydans), requires molecular oxygen as a co-substrate to oxidize glucose.[1][2] Therefore, the oxygen supply directly influences the enzymatic reaction rate and, consequently, the overall production rate of this compound.[1][2]
Q2: What is Dissolved Oxygen (DO) and why is it a key parameter?
A2: Dissolved Oxygen (DO) refers to the concentration of molecular oxygen dissolved in the fermentation medium.[3] It represents the oxygen that is readily available to the microorganisms for metabolic activities.[3] Maintaining an optimal DO level is crucial because it is a limiting substrate due to its low solubility in aqueous media.[4] The rate of oxygen transfer from the gas phase to the liquid phase often becomes the rate-limiting step in the fermentation.[1][2]
Q3: How is Dissolved Oxygen controlled in a bioreactor?
A3: DO levels are typically controlled by manipulating three main factors:
-
Agitation Speed: Increasing the stirrer or impeller speed enhances the mixing of gas and liquid, breaks down larger air bubbles into smaller ones, and increases the surface area for oxygen transfer.[3][5][6]
-
Aeration Rate: This involves adjusting the flow rate of air or an oxygen-enriched gas mixture sparged into the bioreactor.[4][5]
-
Gas Composition: The partial pressure of oxygen in the inlet gas can be increased by supplementing the air with pure oxygen.[4] These parameters are often managed by a control system linked to a DO sensor that provides real-time feedback.[3]
Q4: What are the typical optimal DO concentrations for this compound production?
A4: The optimal DO concentration can vary depending on the microorganism. For Gluconobacter oxydans, maintaining a DO level continuously above 20% saturation has been shown to be effective for producing keto-D-gluconates, a related product.[1][2][7] For Aspergillus niger, increasing the DO concentration from 30% to 100% saturation (using oxygen-enriched air) has been shown to more than triple the glucose oxidase activity and double the gluconic acid production rate.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Production Rate | Insufficient Dissolved Oxygen (DO): The oxygen transfer rate (OTR) is lower than the oxygen uptake rate (OUR) by the microorganisms.[9] | 1. Increase Agitation Speed: This improves gas dispersion and the volumetric oxygen transfer coefficient (kLa).[5][6] 2. Increase Aeration Rate: Supply more air or oxygen to the bioreactor.[5] 3. Enrich Inlet Gas: Supplement the inlet air with pure oxygen to increase the driving force for oxygen transfer.[4][6] |
| Mycelial Morphology (for A. niger): Dense mycelial pellets can create oxygen diffusion limitations, reducing the activity of the intracellular enzyme.[8] High viscosity from excessive mycelial growth can also reduce air flow.[1] | 1. Optimize Culture Conditions: Adjust medium composition or inoculum density to promote a more dispersed mycelial form, which has a higher production rate.[1] 2. Control Biomass Concentration: For non-growth associated production, a higher biomass concentration can increase the production rate, provided oxygen supply is not limiting.[10] | |
| Production of Unwanted Byproducts (e.g., Citric Acid) | Sub-optimal pH or DO Levels: For A. niger, a pH lower than 3.5 can trigger the TCA cycle, leading to citric acid formation.[1][2] Low DO can also favor different metabolic pathways. | 1. Maintain Optimal pH: Ensure the pH is controlled within the optimal range for gluconic acid production (typically 4.5-6.5).[1][2] 2. Improve Aeration: Increasing the inlet oxygen concentration can dramatically decrease citric acid yield.[1][2] |
| Production Stalls Prematurely | Oxygen Limitation in High-Density Culture: As the biomass concentration increases, the oxygen demand can exceed the system's oxygen transfer capacity, leading to DO depletion.[9] | 1. Implement a Fed-Batch Strategy: Control the glucose feed rate to manage the metabolic rate and oxygen demand. 2. Use Advanced DO Control: Employ a gain-scheduling or adaptive PID controller to dynamically adjust agitation and aeration in response to changing oxygen demand.[11] |
| Inconsistent Results Between Batches | Foaming: Excessive foam can escape the fermenter and interfere with off-gas analysis, and its collapse can reduce the kLa.[6][11] | 1. Use Antifoam Agents: Add an appropriate antifoam agent, but be aware that it can temporarily decrease the oxygen transfer rate.[6][11] 2. Mechanical Foam Breaker: Install a mechanical foam breaker in the bioreactor headspace. |
Data on Aeration Parameters
The following tables summarize quantitative data from various studies on the effect of aeration on this compound production.
Table 1: Effect of Dissolved Oxygen (DO) and Inlet Gas Composition
| Microorganism | Aeration Strategy | DO Level (% Saturation) | Key Result |
| Aspergillus niger | Increase inlet O₂ concentration from 21% to 32% | Not specified | Fermentation time shortened from 20 to 15.5 hours; sodium gluconate yield increased.[2][6] |
| Aspergillus niger | Increase DO using oxygen-enriched air | 30% to 100% | Gluconic acid production rate doubled; glucose oxidase activity increased threefold.[8] |
| Gluconobacter oxydans | Maintain constant DO | > 20% | Enabled high productivity of 5-keto-d-gluconate (2.10 g/L/h).[1][2] |
| Aureobasidium pullulans | Enhance air pressure | Up to 4 bar | Increased oxygen transfer rate favored gluconic acid production.[1][2] |
Table 2: Effect of Agitation and Aeration Rates
| Microorganism | Agitation Speed (rpm) | Aeration Rate | Key Result |
| Gluconobacter oxydans | 728 | 7 L/min | Optimized conditions for maximum specific productivity of a related product, xylonic acid.[12] |
| Aspergillus niger | Not specified | 2.5 L/min | Identified as an optimal parameter for maximum gluconic acid production (76.3 g/L) in one study.[2] |
| Aspergillus niger | Not specified | > 4.3 vvm | High aeration rates were found to cause high shear stress, leading to cellular damage and reduced productivity.[10] |
Experimental Protocols
Protocol 1: Fermentation with Controlled Aeration and DO Monitoring
-
Bioreactor Preparation: Prepare and sterilize a bench-top bioreactor (e.g., 3-5 L) equipped with calibrated pH, temperature, and dissolved oxygen (DO) probes.[13]
-
Medium Preparation: Prepare and sterilize the fermentation medium. A typical medium for A. niger or G. oxydans contains a high concentration of glucose (e.g., 120-350 g/L), a nitrogen source, and essential minerals.[1]
-
Inoculation: Inoculate the sterile medium with a seed culture of the microorganism grown to the desired optical density or spore concentration.
-
Parameter Control:
-
Temperature: Maintain at the optimal temperature for the strain (e.g., 30°C).[13][14]
-
pH: Control the pH at the desired setpoint (e.g., 5.5-6.5) by the automated addition of a base (e.g., NaOH or CaCO₃ slurry) as gluconic acid is produced.[1][15]
-
Aeration & Agitation: Set initial aeration (e.g., 1.0 vvm) and agitation (e.g., 700 rpm) rates.[4][13]
-
-
DO Control Loop: Link the DO probe to the controller. Set a DO minimum setpoint (e.g., 30%). The controller will automatically increase the agitation speed (or aeration rate/O₂ enrichment) to maintain the DO level above the setpoint as oxygen is consumed by the culture.[3][4]
-
Sampling: Aseptically withdraw samples at regular intervals for analysis.
Protocol 2: Quantification of this compound
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC), a common technique for organic acid analysis.[16]
-
Sample Preparation:
-
Take a sample from the bioreactor and centrifuge it (e.g., 10,000 x g for 5 minutes) to pellet the cells.[17]
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the sample with the mobile phase if the concentration is expected to be outside the standard curve range.
-
-
HPLC Analysis:
-
Column: Use a suitable column for organic acid analysis (e.g., an ion-exchange or C18 column).
-
Mobile Phase: An acidic aqueous buffer is typically used (e.g., 0.025 M KH₂PO₄ at pH 2.5).[16]
-
Flow Rate: Set a constant flow rate (e.g., 0.5 mL/min).[16]
-
Detection: Use a UV detector (e.g., at 210 nm) or a Refractive Index (RI) detector.[16]
-
Injection Volume: Inject a fixed volume (e.g., 10 µL) of the prepared sample.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of pure this compound.
-
Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the sample.
-
Note: Commercially available enzymatic assay kits also provide a rapid and specific method for gluconic acid determination.[17][18]
Visualizations
Caption: Workflow for optimizing aeration in this compound production.
Caption: Relationship between aeration, DO, and this compound production.
References
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 3. Dissolved Oxygen Function And Control Of Fermentation Tanks - LABOAO [laboao.com]
- 4. mdpi.com [mdpi.com]
- 5. knikbio.com [knikbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. oipub.com [oipub.com]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. lucris.lub.lu.se [lucris.lub.lu.se]
- 12. Optimization of Specific Productivity for Xylonic Acid Production by Gluconobacter oxydans Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempap.org [chempap.org]
- 16. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. prod-docs.megazyme.com [prod-docs.megazyme.com]
overcoming substrate inhibition in L-Gluconic acid fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on L-Gluconic acid fermentation, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in this compound fermentation?
A1: Substrate inhibition in this compound fermentation is a phenomenon where high concentrations of the substrate, typically glucose, lead to a decrease in the rate of gluconic acid production by the fermenting microorganism, most commonly Aspergillus niger.[1][2] This occurs because excess glucose can cause osmotic stress, increase the viscosity of the fermentation broth, and hinder efficient oxygen transfer, all of which negatively impact the metabolic activity of the microorganism.[1]
Q2: What are the primary causes of substrate inhibition in this process?
A2: The primary causes of substrate inhibition in this compound fermentation include:
-
High Glucose Concentration: Elevated levels of glucose can be toxic to Aspergillus niger, leading to reduced enzymatic activity of glucose oxidase, the key enzyme responsible for converting glucose to gluconic acid.[1][2]
-
Osmotic Stress: High concentrations of dissolved sugars increase the osmotic pressure of the medium, which can dehydrate the microbial cells and inhibit their growth and metabolic functions.
-
Increased Viscosity: Concentrated glucose solutions are more viscous, which can impede proper mixing and reduce the oxygen transfer rate in the fermenter.[1] Adequate oxygen supply is crucial for the oxidative conversion of glucose to gluconic acid.[3]
-
Oxygen Limitation: The combination of high viscosity and increased microbial oxygen demand at high cell densities can lead to oxygen becoming a limiting factor, thus hindering the aerobic fermentation process.[3]
Q3: What is the most effective strategy to overcome substrate inhibition?
A3: The most common and effective strategy to mitigate substrate inhibition in this compound fermentation is to employ a fed-batch fermentation strategy.[4][5] This approach involves feeding a concentrated glucose solution at a controlled rate throughout the fermentation process, which helps to maintain the glucose concentration in the fermenter at an optimal, non-inhibitory level.[1] This strategy allows for achieving high product yields and concentrations without the negative effects of high initial substrate levels.[6]
Q4: What are the optimal fermentation conditions for this compound production by Aspergillus niger?
A4: The optimal conditions can vary slightly depending on the specific strain of Aspergillus niger and the fermentation setup. However, general optimal ranges are:
-
Dissolved Oxygen (DO): Maintaining a high level of dissolved oxygen is critical for this aerobic process.[3][7]
-
Glucose Concentration (in fed-batch): Maintained at a low, constant level to avoid inhibition.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Gluconic Acid Yield | Substrate Inhibition: High initial glucose concentration. | Implement a fed-batch feeding strategy to maintain a low and stable glucose concentration. Start with an initial glucose concentration of around 100-150 g/L and feed a concentrated glucose solution post-inoculation.[9][10] |
| Suboptimal pH: pH has drifted outside the optimal range of 4.5-6.5. | Monitor and control the pH of the fermentation broth. Use automated addition of a base (e.g., NaOH or CaCO3 slurry) to neutralize the produced gluconic acid and maintain the pH within the optimal range.[10] | |
| Poor Aeration/Low Dissolved Oxygen (DO): Inadequate oxygen supply for the oxidative reaction. | Increase the agitation speed and/or the aeration rate to improve oxygen transfer. Consider using oxygen-enriched air if DO levels remain low.[1] | |
| Foaming in the Fermenter | High Agitation/Aeration Rates: Excessive mechanical agitation or gas flow can lead to foam formation. | Reduce agitation and aeration rates to a level that still provides adequate mixing and oxygen supply. |
| Medium Composition: Presence of proteins or other surface-active components in the medium. | Add a sterile antifoaming agent (e.g., olive oil) to the fermentation broth as needed.[10][11] Optimize the medium composition to reduce foam-inducing components if possible.[12] | |
| Slow or Stalled Fermentation | Nutrient Limitation: Depletion of essential nutrients other than the carbon source (e.g., nitrogen, phosphorus). | Ensure the fermentation medium is well-balanced with all necessary nutrients. In a fed-batch setup, the feed solution can be supplemented with other essential nutrients in addition to glucose. |
| Microbial Contamination: Presence of unwanted microorganisms competing for nutrients or producing inhibitory substances. | Review and ensure strict aseptic techniques during inoculation and sampling. Plate a sample of the broth on a general-purpose medium to check for contamination. | |
| High Viscosity of Broth | High Mycelial Density: Excessive growth of Aspergillus niger can lead to a thick, viscous broth, impairing mixing and oxygen transfer. | Optimize the inoculum size and growth conditions to control mycelial morphology. In some cases, using immobilized cells can be an alternative. |
Data Presentation
Table 1: Comparison of Batch vs. Fed-Batch Fermentation for this compound Production by Aspergillus niger
| Parameter | Batch Fermentation | Fed-Batch Fermentation | Reference |
| Initial Glucose Concentration (g/L) | 150 - 250 | 100 - 150 (initial) | [9] |
| Final Gluconic Acid Concentration (g/L) | 85.2 | 240 | [6][10] |
| Productivity (g/L/h) | ~1.94 | ~2.02 | [6][10] |
| Yield (g gluconic acid / g glucose) | ~0.87 | > 0.99 | [6][10] |
Note: The values presented are indicative and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of this compound using Aspergillus niger
This protocol outlines a general procedure for fed-batch fermentation to overcome substrate inhibition.
1. Inoculum Preparation: a. Prepare a spore suspension of Aspergillus niger from a mature slant culture in sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80). b. Determine the spore concentration using a hemocytometer. c. Inoculate a seed culture medium with the spore suspension to achieve a final concentration of approximately 10^7 to 10^8 spores/mL. d. Incubate the seed culture at 30°C with agitation for 24-48 hours.
2. Fermenter Preparation and Sterilization: a. Prepare the basal fermentation medium in the fermenter. A typical medium composition (per liter) is: Glucose (100-150 g), (NH4)2HPO4 (0.4 g), KH2PO4 (0.1 g), MgSO4·7H2O (0.15 g). b. Sterilize the fermenter with the medium at 121°C for 20 minutes. c. Prepare a sterile concentrated glucose feed solution (e.g., 500 g/L).
3. Fermentation Process: a. Inoculate the sterile fermentation medium with the seed culture (typically 5-10% v/v). b. Maintain the fermentation conditions: Temperature at 30°C, pH controlled at 5.5-6.5 by automatic addition of 2M NaOH or a sterile CaCO3 slurry.[10] c. Maintain dissolved oxygen (DO) above 20% saturation by adjusting the agitation and aeration rates. d. After the initial glucose is substantially consumed (indicated by a rise in DO and pH), start the continuous or intermittent feeding of the concentrated glucose solution. The feeding rate should be adjusted to maintain a low residual glucose concentration in the broth (e.g., 10-30 g/L). e. Monitor the fermentation by regularly taking samples to measure biomass, residual glucose, and gluconic acid concentration.
4. Analytical Methods: a. Biomass Determination: Measure the dry cell weight by filtering a known volume of the fermentation broth, washing the mycelia with distilled water, and drying at 80°C to a constant weight. b. Glucose and Gluconic Acid Quantification: Analyze the concentrations of glucose and gluconic acid in the supernatant of the fermentation samples using High-Performance Liquid Chromatography (HPLC).[13][14][15] i. Column: A suitable column for organic acid and sugar analysis (e.g., an ion-exchange column). ii. Mobile Phase: Dilute sulfuric acid (e.g., 5 mM H2SO4). iii. Detector: Refractive Index (RI) detector. iv. Prepare standard curves for glucose and gluconic acid for quantification.
Visualizations
Caption: Logical relationship of substrate inhibition effects.
Caption: Experimental workflow for fed-batch fermentation.
Caption: Conversion of glucose to this compound.
References
- 1. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 2. als-journal.com [als-journal.com]
- 3. chempap.org [chempap.org]
- 4. Fed-batch production of gluconic acid by terpene-treated Aspergillus niger spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. How to Control Foaming in Microbial Fermentation Processes [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. mdpi.com [mdpi.com]
- 15. tsijournals.com [tsijournals.com]
L-Gluconic Acid Aqueous Solution Stability Technical Support Center
Welcome to the technical support center for L-Gluconic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound aqueous solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate formation in the solution, especially upon cooling. | Crystallization of glucono-δ-lactone. | Store the solution at temperatures above 60°F (15.5°C). If crystals have formed, gentle warming and stirring will redissolve the lactone. |
| Change in pH of the solution over time. | Shift in the equilibrium between this compound and its lactones (glucono-δ-lactone and glucono-γ-lactone). The formation of lactones from the acid will increase the pH, while hydrolysis of lactones will decrease it. | Use a suitable buffer system to maintain a stable pH. For applications sensitive to pH changes, prepare fresh solutions and monitor the pH regularly. |
| Discoloration or change in chemical properties of the solution. | Presence of metal ion contaminants (e.g., iron) forming colored complexes with gluconic acid.[1] | Use high-purity, deionized water and store the solution in clean, non-metallic or stainless steel containers.[1][2] this compound itself acts as a chelating agent, but excessive metal ion contamination can still be problematic.[3] |
| Degradation of the product, especially under intense light. | Photodegradation. | Store the this compound solution in a cool, dark place, protected from direct sunlight and intense UV light.[1] |
| Formation of byproducts such as 2-ketogluconic acid during fermentation. | Further oxidation of this compound by microorganisms like Gluconobacter oxydans.[4][5][6] | Maintain a low pH environment (around 2.5-3.5) during the fermentation process to inhibit the activity of gluconic acid dehydrogenase.[6][7] |
Frequently Asked Questions (FAQs)
1. What is the primary cause of instability for this compound in aqueous solutions?
In aqueous solutions, this compound exists in a dynamic equilibrium with its cyclic esters, glucono-δ-lactone and glucono-γ-lactone.[2][5][8][9] This equilibrium is the main intrinsic factor affecting the solution's properties over time. The position of this equilibrium is influenced by factors such as temperature and concentration.[2]
2. How does pH affect the stability of this compound solutions?
The pH of the solution plays a crucial role in the equilibrium between this compound and its lactones.[10] Lower pH (acidic conditions) favors the formation of the lactones. The pKa of this compound is approximately 3.70, meaning that below this pH, the protonated acid form predominates, which can then cyclize to form lactones.[5][9] In bioproduction, maintaining a low pH can paradoxically improve the yield of gluconic acid by preventing its further enzymatic oxidation to keto-gluconic acids.[6]
3. What is the effect of temperature on the stability of this compound solutions?
Temperature influences both the equilibrium with lactones and the potential for degradation. Lower temperatures favor the formation of glucono-δ-lactone, which may crystallize out of solution.[2] Conversely, higher temperatures can increase the formation of glucono-γ-lactone[2] and may accelerate degradation reactions, especially in the presence of contaminants. For bioproduction using certain microorganisms, temperatures around 30-37°C are often optimal for acid formation.[11][12][13]
4. How can I prevent the degradation of this compound in my formulation?
To enhance stability, consider the following:
-
pH Control: Maintain the pH in a range where the gluconate anion is the predominant species and lactone formation is minimized, unless the lactone is the desired form. The use of buffers is recommended for this purpose.
-
Temperature Control: Store solutions in a cool environment, but above 60°F (15.5°C) to prevent crystallization.[2]
-
Protection from Light: Use amber-colored containers or store in the dark to prevent photodegradation.[1]
-
Chelating Agents: While gluconic acid is a chelator, in formulations with sensitive active pharmaceutical ingredients (APIs), the addition of a stronger chelating agent like EDTA might be considered to sequester metal ions that could catalyze degradation of the API.[3]
-
Inert Atmosphere: For highly sensitive applications, purging the container with an inert gas like nitrogen can displace oxygen and prevent oxidative degradation.[14]
5. What are the common degradation products of this compound?
The primary "degradation" products in a pure aqueous solution are its equilibrium lactones. In the context of microbial production, this compound can be further oxidized to form 2-ketogluconic acid, 5-ketogluconic acid, and 2,5-diketogluconic acid.[5][6][15]
Experimental Protocols
Protocol 1: Determination of this compound and Glucono-δ-lactone Content by HPLC
This protocol outlines a method for the simultaneous quantification of this compound and its lactone in an aqueous solution.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Pulsed Amperometric Detector (PAD) and a gold electrode cell.
-
Anion exchange column (e.g., specific for organic acids).
-
This compound standard.
-
Glucono-δ-lactone standard.
-
Deionized water (18.2 MΩ·cm).
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) as the mobile phase.
-
Sample solutions.
Procedure:
-
Preparation of Mobile Phase: Prepare a 0.1 M NaOH solution using deionized water. Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of this compound and glucono-δ-lactone of known concentrations in deionized water.
-
Sample Preparation: Dilute the sample solution with deionized water to fall within the concentration range of the standard curve.
-
HPLC Analysis:
-
Set the column temperature (e.g., 20°C).
-
Set the flow rate of the mobile phase (e.g., 1.5 mL/min).
-
Set the injection volume (e.g., 10 µL).
-
Configure the PAD settings (pulse potentials and durations).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
-
Data Analysis: Identify and quantify the peaks for this compound and glucono-δ-lactone in the sample chromatograms by comparing their retention times and peak areas to the calibration curves.
Protocol 2: Accelerated Stability Study of an this compound Solution
This protocol describes a method to assess the stability of an this compound solution under accelerated conditions.
Materials:
-
Environmental chamber capable of controlling temperature and humidity.
-
pH meter.
-
HPLC system for quantification (as in Protocol 1).
-
This compound solution to be tested.
-
Appropriate storage containers (e.g., amber glass vials).
Procedure:
-
Initial Analysis (Time 0):
-
Measure the initial pH of the this compound solution.
-
Determine the initial concentration of this compound and its lactones using HPLC.
-
Record the visual appearance of the solution (e.g., color, clarity).
-
-
Storage Conditions:
-
Place the samples in an environmental chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Protect samples from light.
-
-
Time Points for Analysis:
-
Withdraw samples at predetermined time points (e.g., 1, 3, and 6 months).
-
-
Analysis at Each Time Point:
-
At each time point, allow the sample to return to room temperature.
-
Visually inspect the sample.
-
Measure the pH.
-
Analyze the concentration of this compound and its lactones by HPLC.
-
-
Data Evaluation:
-
Compare the results at each time point to the initial analysis.
-
Evaluate any changes in pH, appearance, and concentration to determine the stability of the solution under the tested conditions.
-
Visualizations
This compound and Lactone Equilibrium
The following diagram illustrates the equilibrium between this compound and its δ- and γ-lactones in an aqueous solution.
Caption: Equilibrium of this compound and its lactones.
Workflow for Investigating this compound Instability
This diagram outlines a logical workflow for troubleshooting stability issues with this compound solutions.
References
- 1. Is Gluconic Acid 50% stable under normal conditions? - Blog - Win Chemistry [winchemistry.com]
- 2. pmpinc.com [pmpinc.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemcess.com [chemcess.com]
- 10. osti.gov [osti.gov]
- 11. Impact of temperature on gluconic acid production during acetification by Acetobacter aceti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The ways to improve drug stability [repository.usmf.md]
- 15. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: L-Gluconic Acid Downstream Processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the downstream processing of L-Gluconic acid.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification and crystallization of this compound.
Crystallization Issues
| Problem | Possible Causes | Suggested Solutions |
| Low or No Crystal Yield | - Incomplete Supersaturation: The concentration of this compound in the solution is too low. - Presence of Impurities: Residual glucose, keto-gluconic acids, or other fermentation byproducts can inhibit crystal formation.[1] - Excessive Solvent: Too much solvent keeps the this compound fully dissolved. - Inappropriate Temperature: The crystallization temperature is too high, increasing solubility.[2][3] | - Concentrate the Solution: Further evaporate the solvent under vacuum to increase the this compound concentration.[3] - Purify the Feed Stream: Use techniques like nanofiltration or ion-exchange chromatography to remove impurities before crystallization. - Reduce Solvent Volume: Carefully evaporate the solvent or add an anti-solvent to decrease the solubility of this compound. - Optimize Cooling Profile: Implement a gradual cooling process to the optimal crystallization temperature (typically below 30°C for gluconic acid).[2] - Seed the Solution: Introduce a small amount of existing this compound crystals to induce nucleation.[3] |
| Formation of Oily Precipitate or Amorphous Solid | - Rapid Cooling: Fast temperature reduction can lead to the formation of an oil rather than crystals. - High Impurity Levels: Significant concentrations of impurities can interfere with the crystal lattice formation.[1] - Presence of Lactones: An equilibrium exists between gluconic acid and its δ- and γ-lactones, which can hinder crystallization.[4] | - Slow Cooling Rate: Employ a controlled and slower cooling rate to allow for proper crystal growth. - Pre-crystallization Purification: Implement a purification step such as activated carbon treatment or chromatography to remove impurities. - Control pH and Temperature: Maintain a pH below 3.5 to favor the acid form over lactones and control temperature to influence the equilibrium.[4] |
| Discolored Crystals | - Colored Impurities from Fermentation Broth: Pigments and other chromophores from the fermentation medium are co-crystallizing.[1] | - Activated Carbon Treatment: Pass the solution through a bed of activated carbon to adsorb colored impurities before crystallization. - pH Adjustment and Filtration: Adjusting the pH to >13 can precipitate some color bodies, which can then be filtered out.[5][6] - Oxidative Bleaching: Use a mild oxidizing agent like hydrogen peroxide to decolorize the solution.[6][7] |
Membrane Filtration (Nanofiltration) Issues
| Problem | Possible Causes | Suggested Solutions |
| Low Permeate Flux | - Membrane Fouling: Accumulation of microbial cells, proteins, or other macromolecules on the membrane surface.[8] - Concentration Polarization: Build-up of rejected solutes at the membrane surface, increasing osmotic pressure. - Incorrect Operating Pressure: Transmembrane pressure (TMP) may be too low. | - Pre-treatment of Feed: Use microfiltration or ultrafiltration to remove larger particles before nanofiltration. - Optimize Cross-flow Velocity: Increase the cross-flow rate to reduce the build-up of solutes at the membrane surface. - Increase Transmembrane Pressure: Gradually increase the TMP to an optimal level, balancing flux and rejection. - Chemical Cleaning: Perform regular cleaning-in-place (CIP) with appropriate cleaning agents to remove foulants.[9] |
| Poor Rejection of Impurities (e.g., Glucose) | - Inappropriate Membrane Selection: The molecular weight cut-off (MWCO) of the membrane may be too high. - High Operating Temperature: Increased temperature can affect membrane pore size and rejection characteristics. - Incorrect pH: The pH of the feed solution can influence the charge of both the solutes and the membrane, affecting rejection. | - Select a Tighter Membrane: Choose a nanofiltration membrane with a lower MWCO for better rejection of small molecules like glucose. - Optimize Temperature: Operate at the recommended temperature for the specific membrane to ensure optimal performance. - Adjust Feed pH: Modify the pH of the feed solution to enhance the rejection of target impurities based on their charge. |
| Low Recovery of this compound | - High Rejection by the Membrane: The selected membrane may have a high rejection rate for gluconic acid. - Membrane Degradation: Exposure to harsh chemical or pH conditions can damage the membrane. | - Select an Appropriate Membrane: Choose a membrane with high permeability for gluconic acid while retaining larger impurities. - Operate within Recommended Limits: Ensure that the operating pH, temperature, and pressure are within the manufacturer's specifications for the membrane. |
Frequently Asked Questions (FAQs)
Q1: How can I separate this compound from unfermented glucose in the fermentation broth?
A1: Nanofiltration is an effective method for this separation. A nanofiltration membrane with an appropriate molecular weight cut-off can retain more than 85% of the unconverted glucose while allowing a high permeation rate of gluconic acid (around 88%).[10] The efficiency of this separation is influenced by transmembrane pressure and cross-flow rate.
Q2: What are the main impurities I should be concerned about during this compound downstream processing?
A2: The primary impurities include:
-
Microbial cells and debris: Remnants from the fermentation process.
-
Unconverted glucose: The primary carbon source in the fermentation.
-
Other organic acids: Byproducts of microbial metabolism, such as keto-L-gluconic acids.[4]
-
Proteins and other macromolecules: Released from the microorganisms.
-
Colored compounds: Pigments from the fermentation medium or produced during the process.[1]
-
Gluconolactones: Delta (δ) and gamma (γ) lactones, which exist in equilibrium with gluconic acid in aqueous solutions.[11][4]
Q3: How does pH affect the stability and purification of this compound?
A3: pH plays a critical role in the equilibrium between this compound and its lactones. At a pH below 3.5, the formation of keto-gluconic acids can be inhibited.[11][4] During nanofiltration, adjusting the pH can alter the surface charge of the membrane and the ionization state of gluconic acid and impurities, thereby influencing their separation.
Q4: My this compound solution is colored. How can I remove the color before crystallization?
A4: Several methods can be employed for decolorization:
-
Activated Carbon Adsorption: This is a common method where the solution is passed through a column packed with activated carbon, which adsorbs the colored molecules.
-
pH Adjustment and Precipitation: Increasing the pH of the fermentation broth to above 13 can cause some color-forming impurities to precipitate, which can then be removed by filtration.[5][6][7]
-
Oxidative Treatment: Mild oxidizing agents like hydrogen peroxide can be used to bleach the colored impurities.[6][7]
Q5: What is the ideal temperature for crystallizing this compound?
A5: The crystallization of this compound is favored at temperatures below 30°C, and preferably between 20-25°C.[2] Crystallizing at higher temperatures (30-70°C) can lead to the formation of glucono-delta-lactone crystals instead.[2]
Quantitative Data Presentation
Table 1: Performance of Nanofiltration for Sodium Gluconate Recovery
| Parameter | Value | Reference |
| Membrane Type | NF270 | [12] |
| Operating Pressure | 9 bar | [12] |
| Feed pH | 8.0 | [12] |
| Sodium Gluconate Rejection | 28.04 ± 2.13% | [12] |
| Sodium Gluconate Recovery | 25.21 ± 1.12% | [12] |
| Permeate Flux | 74.47 ± 0.39 L m⁻² h⁻¹ | [12] |
Table 2: Conditions to Inhibit Keto-GA Formation
| Parameter | Condition | Reference |
| Glucose Concentration | > 15 mM | [4] |
| pH | < 3.5 | [4] |
Experimental Protocols
Generalized Protocol for this compound Purification using Ion-Exchange Chromatography
This protocol outlines a general procedure for the purification of this compound from a clarified fermentation broth using anion-exchange chromatography.
1. Materials and Equipment:
-
Clarified fermentation broth containing this compound
-
Strong base anion-exchange resin
-
Chromatography column
-
Elution buffer (e.g., a gradient of a strong inorganic acid)
-
Equilibration buffer (deionized water)
-
pH meter
-
Fraction collector
2. Procedure:
-
Resin Preparation and Packing:
-
Swell the anion-exchange resin in deionized water according to the manufacturer's instructions.
-
Pack the slurry into the chromatography column, ensuring a uniform and tightly packed bed.
-
-
Column Equilibration:
-
Wash the packed column with several bed volumes of deionized water (equilibration buffer) until the pH of the effluent is neutral.
-
-
Sample Loading:
-
Adjust the pH of the clarified fermentation broth to be above the pKa of gluconic acid (~3.8) to ensure it is in its anionic form.
-
Load the pH-adjusted sample onto the column at a controlled flow rate. The gluconate anions will bind to the positively charged resin.
-
-
Washing:
-
Wash the column with deionized water to remove unbound and weakly bound impurities, such as residual glucose and neutral molecules.
-
-
Elution:
-
Elute the bound gluconic acid by passing an elution buffer with a decreasing pH gradient (using a strong acid) through the column. The protons in the eluent will displace the gluconate anions from the resin.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
-
Resin Regeneration:
-
Regenerate the column by washing it with a high concentration of a strong base, followed by a thorough rinse with deionized water to prepare it for the next use.
-
Generalized Protocol for Crystallization of this compound
This protocol describes a general method for the crystallization of this compound from a purified and concentrated solution.
1. Materials and Equipment:
-
Purified and concentrated this compound solution
-
Crystallization vessel with temperature control and agitation
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Wash solvent (cold deionized water or an anti-solvent)
-
Drying oven
2. Procedure:
-
Concentration:
-
Concentrate the purified this compound solution under vacuum to achieve a supersaturated state. The final concentration will depend on the desired yield and purity.
-
-
Cooling and Crystallization:
-
Transfer the supersaturated solution to the crystallization vessel.
-
Slowly cool the solution to the target crystallization temperature (e.g., 20-25°C) with gentle agitation. A controlled cooling rate is crucial for forming well-defined crystals.
-
If necessary, seed the solution with a small amount of this compound crystals to initiate crystallization.
-
-
Crystal Maturation:
-
Hold the slurry at the final crystallization temperature for a period to allow for crystal growth and to maximize the yield.
-
-
Filtration and Washing:
-
Separate the crystals from the mother liquor by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surface.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a low temperature to remove residual solvent.
-
Visualizations
Caption: General workflow for the downstream processing of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
- 1. membraneworks.com.au [membraneworks.com.au]
- 2. US1942660A - Process for the preparation of gluconic acid and its lactones - Google Patents [patents.google.com]
- 3. US1985255A - Process for the preparation of crystalline gluconic acid - Google Patents [patents.google.com]
- 4. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2305766B1 - Method of removing color bodies from a fermentation broth - Google Patents [patents.google.com]
- 6. EP2305766A1 - Processes for removing color during production of runway deicer - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. caloris.com [caloris.com]
- 9. pwtchemicals.com [pwtchemicals.com]
- 10. Purification and concentration of gluconic acid from an integrated fermentation and membrane process using response surface optimized conditions [academic.hep.com.cn]
- 11. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 12. conductscience.com [conductscience.com]
optimization of nutrient medium for L-Gluconic acid production
Welcome to the technical support center for the optimization of nutrient medium for L-Gluconic acid production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common microorganism used for this compound production?
A1: Aspergillus niger, a type of filamentous fungi, is widely used for the commercial production of this compound due to its ability to produce substantial amounts of the acid.[1] Certain bacteria, such as Gluconobacter oxydans, are also used, particularly in continuous fermentation processes.[2][3]
Q2: What is the general principle of this compound production via fermentation?
A2: this compound is produced through the oxidation of D-glucose. In fungi like Aspergillus niger, this conversion is catalyzed by the enzyme glucose oxidase. The process requires a high concentration of glucose, controlled pH, and significant aeration.[4]
Q3: What are the key components of a nutrient medium for this compound production?
A3: A typical nutrient medium consists of a carbon source (usually glucose), a nitrogen source, a phosphorus source, and various inorganic salts that provide essential trace elements.[1][2][3]
Q4: Why is pH control crucial during fermentation?
A4: The accumulation of this compound lowers the pH of the medium, which can inhibit the activity of glucose oxidase and halt production.[4] Maintaining the pH within an optimal range (typically 4.5 to 6.5) is essential for efficient conversion of glucose to gluconic acid.[2][3][4] This is often achieved by adding neutralizing agents like calcium carbonate or sodium hydroxide.[4]
Q5: What are some common by-products in this compound fermentation?
A5: Depending on the fermentation conditions and the microorganism, by-products such as citric acid, oxalic acid, and 2-keto-D-gluconic acid can be formed.[2][3][5] Low pH (below 3.5) can trigger the production of citric acid.[2][3]
Troubleshooting Guide
Issue 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Sub-optimal Carbon Source Concentration | The concentration of the carbon source, typically glucose, is critical. While high concentrations are needed, excessively high levels can inhibit the process. For Aspergillus niger, glucose concentrations between 110-250 g/L are generally considered optimal.[4] Experiment with varying glucose concentrations within this range to find the optimum for your strain. |
| Inappropriate Nitrogen Source | The type and concentration of the nitrogen source can significantly impact yield. Both organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) salts) nitrogen sources are used. Peptone at a concentration of 1% has been shown to be effective for A. niger.[1] If using ammonium salts, ensure the concentration is low (around 20 mM) to avoid repression of enzyme activity.[4] |
| Inadequate Aeration | The conversion of glucose to gluconic acid is an oxidative process requiring a high level of dissolved oxygen.[4] Ensure vigorous agitation and aeration. In bioreactors, increasing the air pressure can enhance oxygen transfer and improve yield.[4] |
| Incorrect pH | The optimal pH for this compound production by A. niger is typically between 5.0 and 6.5.[1][4][6] Continuously monitor and control the pH of the medium by adding a neutralizing agent like CaCO3 or NaOH.[4][6] |
| Sub-optimal Temperature | The ideal temperature for fermentation with A. niger is generally around 30°C.[1][6] Temperatures significantly above or below this can negatively affect enzyme activity and microbial growth. |
Issue 2: Slow Fermentation Rate
| Possible Cause | Troubleshooting Step |
| Poor Mycelial Growth | Ensure the pre-culture (inoculum) is healthy and in the active growth phase. The composition of the seed medium can be optimized to promote robust initial growth. |
| Insufficient Trace Elements | The presence of certain inorganic salts can stimulate production. For example, MgSO4·7H2O (up to 0.025%) and KH2PO4 (up to 0.05%) have been shown to have a stimulatory effect on this compound production by A. niger.[1] Review and optimize the concentration of trace elements in your medium. |
| Inhibitory Substances in the Medium | If using crude carbon sources like molasses or fruit musts, they may contain substances that inhibit microbial growth or enzyme activity.[6][7] Consider pre-treating these substrates to remove potential inhibitors. |
Issue 3: High By-product Formation (e.g., Citric Acid)
| Possible Cause | Troubleshooting Step |
| Low pH | A pH below 3.5 can shift the metabolic pathway towards citric acid production in Aspergillus niger.[2][3] Maintain the pH above 4.5 to favor this compound production. |
| Nutrient Limitation | Limitation of certain nutrients, particularly nitrogen and phosphate, can sometimes trigger the production of other organic acids. Ensure that the medium is not depleted of essential nutrients during the fermentation process. |
Data Presentation
Table 1: Effect of Carbon Source on this compound Production by Aspergillus niger
| Carbon Source | Concentration (% w/v) | This compound (g/L) | Biomass (g/L) | Reference |
| Glucose | 14 | 58.46 | 10.02 | [1] |
| Sucrose | Not Specified | Lower than Glucose | Not Specified | [1] |
| Molasses | Not Specified | 12.00 | Not Specified | [7] |
| Corn Starch | Not Specified | 9.50 | Not Specified | [7] |
| Banana Must | Not Specified | 6.00 | Not Specified | [7] |
| Grape Must (crude) | Not Specified | 62.6 | Not Specified | [6] |
Note: The results from different studies may not be directly comparable due to variations in strains and other experimental conditions.
Table 2: Effect of Nitrogen Source on this compound Production by Aspergillus niger
| Nitrogen Source | Concentration (% w/v) | This compound (g/L) | Biomass (g/L) | Reference |
| Peptone | 1.0 | 99.80 | 12.01 | [1] |
| (NH4)2HPO4 | 0.075 | 80-85 (with grape must) | Not Specified | [6] |
| Yeast Extract | Not Specified | - | - | [8] |
| Casein Hydrolysate | Not Specified | - | - | [8] |
Note: Data for yeast extract and casein hydrolysate were for L-malic acid production but are included to show alternative nitrogen sources used in fungal fermentation.
Table 3: Optimal Fermentation Parameters for this compound Production by Aspergillus niger
| Parameter | Optimal Value | Reference |
| pH | 5.5 - 6.5 | [1][4][6] |
| Temperature | 30°C | [1][6] |
| Incubation Time | 7 - 12 days | [1][6] |
| Glucose Concentration | 12 - 14% (w/v) | [1][6] |
Experimental Protocols
Protocol 1: Media Preparation and Sterilization
-
Basal Medium Composition:
-
Carbon Source (e.g., Glucose): 120-150 g/L
-
Nitrogen Source (e.g., Peptone): 10 g/L
-
KH2PO4: 0.5 g/L
-
MgSO4·7H2O: 0.25 g/L
-
-
Preparation:
-
Dissolve all components in distilled water.
-
Adjust the initial pH to 6.0 using NaOH or HCl.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
Note: To prevent the Maillard reaction, it is advisable to sterilize the glucose solution separately from the rest of the medium components and then mix them aseptically before inoculation.[4]
-
Protocol 2: Inoculum Preparation
-
Prepare a seed culture medium (e.g., Potato Dextrose Broth).
-
Inoculate with spores of Aspergillus niger.
-
Incubate at 30°C for 4-7 days with agitation to obtain a spore suspension.[6]
-
The inoculum level should be around 2% (v/v) of the production medium.[6]
Protocol 3: Fermentation Process
-
Inoculate the sterile production medium with the prepared inoculum.
-
Incubate at 30°C with constant agitation (e.g., 150-200 rpm).
-
Maintain a high aeration rate.
-
Monitor and control the pH of the fermentation broth, maintaining it between 5.5 and 6.5 by the periodic addition of a sterile solution of CaCO3 (4%) or NaOH.[6]
-
Collect samples at regular intervals to measure this compound concentration, biomass, and residual sugar.
Protocol 4: Analytical Methods
-
This compound Quantification: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying organic acids.
-
Biomass Measurement: The mycelial mass can be determined by filtering a known volume of the culture broth, washing the mycelia with distilled water, and then drying it at a constant weight at 80-100°C.
-
Residual Sugar Analysis: The concentration of residual glucose can be determined using various methods, including HPLC or enzymatic assays.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Simplified metabolic pathway for this compound production.
References
- 1. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 8. Effect of process mode, nitrogen source and temperature on L-malic acid production with Aspergillus oryzae DSM 1863 using acetate as carbon source - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce viscosity in high-concentration L-Gluconic acid broths
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with high-concentration L-Gluconic acid broths.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high viscosity in this compound fermentation broths?
High viscosity in this compound fermentation broths is a common challenge that can impede processing and reduce product yield. The primary contributors to increased viscosity are:
-
Fungal Biomass: In fermentations using filamentous fungi like Aspergillus niger, excessive mycelial growth can lead to a dense, viscous broth. This is particularly problematic at high carbon source concentrations.[1][2][3]
-
Extracellular DNA (eDNA): During fermentation, some microbial cells may lyse, releasing cellular contents, including long strands of DNA. These DNA molecules entangle, significantly increasing the viscosity of the broth.[4]
-
Exopolysaccharides (EPS): Some microorganisms produce exopolysaccharides, which are high-molecular-weight polymers that can dramatically increase the viscosity of the culture medium.[5]
-
High Substrate Concentration: Concentrated cellulosic hydrolysates or glucose solutions can inherently have a higher viscosity, which in turn affects oxygen transfer rates and can limit fermentation efficiency.[6][7]
Q2: How does high viscosity negatively impact the fermentation and downstream processing?
Increased viscosity can lead to several operational challenges:
-
Reduced Oxygen Transfer: A more viscous broth hinders the efficient transfer of oxygen from the gas phase to the microbial cells. Since gluconic acid production is an aerobic process, this can significantly limit the product yield.[1][2][6][8]
-
Inefficient Mixing: Proper mixing is crucial for maintaining homogeneity in the fermenter, ensuring uniform distribution of nutrients, and preventing localized pH and temperature gradients. High viscosity makes mixing less effective.
-
Increased Energy Consumption: More energy is required for agitation and pumping of viscous fluids.[4]
-
Challenges in Downstream Processing: High viscosity complicates cell separation (centrifugation or filtration) and can lead to faster fouling of membranes used in purification steps, reducing overall throughput and increasing processing time.[4]
Q3: What are the main strategies to reduce viscosity in this compound broths?
There are three main categories of strategies to mitigate high viscosity:
-
Enzymatic Methods: Introduction of specific enzymes to break down the viscosity-causing agents.
-
Physicochemical & Fermentation Parameter Control: Optimization of fermentation conditions to prevent the formation of viscosity-increasing substances.
-
Chemical Methods: Use of additives to reduce viscosity.
Troubleshooting Guide
Below are common issues related to high viscosity and steps to resolve them.
Issue 1: Viscosity increases significantly with biomass concentration.
This is a frequent issue when using filamentous fungi like Aspergillus niger.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biomass-related high viscosity.
Issue 2: Sudden or unexpected increase in broth viscosity.
This may indicate cell lysis and the release of eDNA.
Troubleshooting Steps:
-
Microscopic Examination: Check a sample of the broth under a microscope for evidence of cell lysis.
-
Enzymatic Treatment: Consider the addition of a nuclease enzyme to break down the released DNA.
-
Review Fermentation Conditions: Abrupt changes in pH, temperature, or nutrient levels can induce cell stress and lysis. Ensure all parameters are within the optimal range.
Methodologies and Protocols
Enzymatic Viscosity Reduction
Enzymatic treatment is a highly effective and specific method for reducing broth viscosity.
1. Nuclease Treatment for eDNA Reduction
-
Principle: Nucleases are enzymes that cleave the phosphodiester bonds between nucleotide subunits of nucleic acids. Adding a nuclease to the fermentation broth can effectively degrade the long, viscosity-increasing strands of eDNA.[4][9]
-
Experimental Protocol:
-
Enzyme Selection: Use a commercially available nuclease preparation suitable for industrial fermentation, such as NuCLEANase®.
-
Dosage Determination: The optimal enzyme concentration should be determined empirically. Start with a concentration recommended by the manufacturer (e.g., 10 kU/mL of broth).[4]
-
Application: The nuclease can be added directly to the fermentation broth, typically after the main growth phase when cell lysis is more likely to occur, or before downstream processing.
-
Incubation: Allow the enzyme to act for a specified period (e.g., 1 hour) at the optimal temperature and pH for the enzyme's activity.[4]
-
Viscosity Measurement: Measure the viscosity of the broth before and after enzyme treatment using a viscometer to quantify the reduction.
-
2. Polysaccharide-Degrading Enzyme Cocktails
-
Principle: For broths where exopolysaccharides are the primary cause of high viscosity, a cocktail of enzymes such as xylanases, beta-glucosidases, and arabinofuranosidases can be used to break down these complex carbohydrates.[10]
-
Experimental Protocol:
-
Enzyme Cocktail Selection: Choose a commercially available enzyme mixture designed for biomass viscosity reduction.
-
Application Point: These enzymes can be introduced at various stages, including the fermentation stage or post-fermentation in the whole stillage or thin stillage.[10]
-
Optimization: The specific combination and dosage of enzymes will depend on the composition of the exopolysaccharides in the broth and should be optimized through small-scale trials.
-
Physicochemical and Fermentation Parameter Control
Optimizing fermentation parameters can prevent the excessive formation of viscosity-increasing components.
-
pH Control: Maintaining a stable pH within the optimal range for the production microorganism is crucial. For Aspergillus niger, a pH of 4.5-6.5 is generally recommended.[8] Deviations can stress the organism, leading to lysis or changes in morphology. A low pH environment (2.5-3.5) has been shown to limit the further metabolism of gluconic acid in Gluconobacter oxydans, which can help control the fermentation endpoint.[7]
-
Oxygen Supply: As gluconic acid production is highly aerobic, maintaining a high dissolved oxygen level is critical.[8][11] Enhanced aeration and agitation can improve oxygen transfer, which can also help to control filamentous growth morphology.[1][2] Increasing air pressure can also favor gluconic acid production.[2]
-
Fed-Batch Fermentation: To avoid issues associated with high initial substrate concentrations, such as excessive mycelial growth, a continuous fed-batch strategy is often recommended.[1][2] This involves intermittently adding the glucose source throughout the fermentation process.
Chemical Additives
Certain chemical additives can be used to modify the rheology of the fermentation broth.
-
Excipients: In the context of high-concentration protein formulations, which shares similarities with fermentation broths in terms of viscosity challenges, certain excipients like amino acids (e.g., L-Arginine) and anionic compounds have been shown to reduce viscosity.[12] While not a standard practice in gluconic acid fermentation, exploring GRAS (Generally Recognized as Safe) excipients could be a novel approach.
-
Sodium Gluconate and Polyacrylamide: A patented method describes the use of a composite of sodium gluconate and polyacrylamide to reduce viscosity in certain applications.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on viscosity reduction and gluconic acid production.
Table 1: Effect of Nuclease Treatment on Broth Viscosity
| Microorganism | Treatment | Viscosity Reduction (%) | Time (hours) | Reference |
| Bacillus sp. | 10 kU/mL NuCLEANase® | 88 | 1 | [4] |
Table 2: Effect of Enzyme Cocktails on Syrup Viscosity (Post-Fermentation)
| Initial Viscosity (cP) | Final Viscosity (cP) | Viscosity Reduction (%) | Treatment | Time (minutes) | Reference |
| ~50 | ~22-25 | 50 | Xylanases, beta-glucosidases, arabinofuranosidases | 45 | [10] |
Table 3: this compound Production Parameters
| Microorganism | Substrate | GA Concentration (g/L) | Yield (g/g or mol/mol) | Reference |
| Aspergillus niger | Sugarcane molasses & tea waste | 76.3 | - | [1] |
| Aspergillus niger | Golden Syrup | 85.2 | 86.97% conversion | [14] |
| Gluconobacter oxydans | Cellulosic hydrolysate | ~230 | - | [6] |
| Gluconobacter oxydans | Corncob enzymatic hydrolysate | 98.8 | 96% | [7] |
Visualized Workflows and Pathways
Mechanism of Enzymatic Viscosity Reduction by Nuclease
Caption: Enzymatic degradation of eDNA to reduce broth viscosity.
References
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 3. helvia.uco.es [helvia.uco.es]
- 4. nucleanase.c-lecta.com [nucleanase.c-lecta.com]
- 5. Factors affecting decreasing viscosity of the culture medium during the stationary growth phase of exopolysaccharide-producing Lactobacillus fermentum MTCC 25067 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. US20230212539A1 - Use of a nuclease for reducing the viscosity and/or preventing an increase in viscosity of a fermentation broth - Google Patents [patents.google.com]
- 10. US20140206055A1 - Method for viscosity reduction in co-fermentation ethanol processes - Google Patents [patents.google.com]
- 11. chempap.org [chempap.org]
- 12. 降低黏度平台 [sigmaaldrich.com]
- 13. CN103712885A - Method for evaluating viscosity reduction performance of complex obtained after compounding sodium gluconate and polyacrylamide - Google Patents [patents.google.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
troubleshooting poor cell growth in L-Gluconic acid fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during L-Gluconic acid fermentation, with a primary focus on overcoming poor cell growth.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor cell growth in this compound fermentation?
Poor cell growth can stem from several factors, often related to suboptimal fermentation conditions. Key areas to investigate include:
-
Nutrient Limitation: Insufficient levels of essential nutrients such as carbon, nitrogen, phosphorus, and trace elements can severely limit biomass production.
-
Suboptimal pH and Temperature: Each microorganism has a narrow optimal range for pH and temperature. Deviations can inhibit growth and metabolic activity.[1][2][3][4][5][6][7]
-
Inadequate Aeration and Dissolved Oxygen: this compound production is a strictly aerobic process. Insufficient dissolved oxygen (DO) is a common bottleneck for both cell growth and product formation.[8][9][10]
-
Substrate and Product Inhibition: High concentrations of the glucose substrate or the this compound product can be inhibitory to microbial growth.[11][12][13]
-
Contamination: The presence of unwanted microorganisms can compete for nutrients and produce inhibitory substances, leading to poor growth of the production strain.
-
Inoculum Quality: The age, size, and health of the inoculum can significantly impact the lag phase and subsequent growth.[1][6]
Q2: What are the optimal fermentation parameters for common this compound producing microorganisms?
Optimal conditions vary depending on the specific strain. However, general guidelines for commonly used microorganisms are summarized below.
Data Presentation: Optimal Fermentation Parameters
| Parameter | Aspergillus niger | Gluconobacter oxydans | Aureobasidium pullulans |
| Temperature | 30°C[1][5][6] | 28-30°C[2][4] | 29-31°C[14] |
| pH | 4.5 - 6.5[1][2][3][4][5][6][7][9][10] | < 3.5 (to inhibit by-product formation)[9][10][15] | 6.5 - 7.0[14] |
| Glucose Concentration | 120 - 350 g/L[9][10] | > 15 mM (to inhibit by-product formation)[9][10] | High concentrations can be used in chemostat cultures[16][17] |
| Dissolved Oxygen (DO) | High, maintain > 20%[9][10] | High, maintain > 20%[9][10] | High, >100% air saturation[14][17] |
Q3: How does dissolved oxygen level affect the fermentation process?
Dissolved oxygen (DO) is a critical parameter in this compound fermentation as the conversion of glucose to gluconic acid is an oxidative process.[9][10]
-
Low DO: Insufficient oxygen can lead to reduced glucose oxidase activity, resulting in lower gluconic acid yields and potentially favoring the production of unwanted by-products like citric acid.[9][10] It can also limit overall cell growth.
-
High DO: While high DO levels are generally favorable, excessive aeration can lead to foaming issues and increased operational costs. However, maintaining a high DO level is crucial for maximizing productivity.[9][10]
Q4: Can high glucose concentrations inhibit cell growth?
Yes, while glucose is the primary carbon source, excessively high concentrations can lead to substrate inhibition. This phenomenon, known as the "glucose effect" or catabolite repression, can negatively impact cell growth and metabolism. For instance, with Aspergillus niger, glucose concentrations above 300 g/L can be inhibitory.[9] It is often beneficial to employ a fed-batch strategy to maintain an optimal glucose concentration throughout the fermentation.[9]
Q5: What is product inhibition and how can it be mitigated?
Product inhibition occurs when the accumulation of this compound in the fermentation broth slows down or stops further cell growth and product formation.[11] This is a common issue in batch fermentations. Mitigation strategies include:
-
Continuous or Fed-Batch Fermentation: These methods allow for the continuous removal of the product or dilution of its concentration, thereby reducing inhibitory effects.[9]
-
In-situ Product Removal: Techniques like membrane filtration or extraction can be integrated into the fermentation process to selectively remove this compound.
Troubleshooting Guides
Issue 1: Slow or No Cell Growth After Inoculation
Possible Causes:
-
Poor inoculum quality (e.g., old spores, low viability).
-
Suboptimal initial pH or temperature of the medium.
-
Nutrient limitation in the seed or production medium.
-
Presence of inhibitory substances in the medium.
Troubleshooting Steps:
Caption: Troubleshooting workflow for slow or no initial cell growth.
Issue 2: Cell Growth Stops Prematurely
Possible Causes:
-
Depletion of a key nutrient (e.g., nitrogen, phosphate).
-
Accumulation of inhibitory levels of this compound (product inhibition).
-
Drastic shift in pH due to acid production.
-
Oxygen limitation as cell density increases.
Troubleshooting Steps:
Caption: Troubleshooting workflow for premature cessation of cell growth.
Experimental Protocols
Protocol 1: Determination of Cell Growth (Biomass Concentration)
Objective: To quantify the cell concentration in the fermentation broth.
Methodology:
-
Sampling: Aseptically withdraw a representative sample (e.g., 10 mL) from the fermenter.
-
Filtration: Pre-weigh a dry 0.45 µm membrane filter. Filter the sample through it.
-
Washing: Wash the biomass on the filter with distilled water to remove residual medium components.
-
Drying: Dry the filter with the biomass in an oven at 80-105°C until a constant weight is achieved.
-
Weighing: Cool the filter in a desiccator and weigh it.
-
Calculation: The biomass concentration (g/L) is calculated as: (Final weight - Initial weight) / Volume of sample (L)
Protocol 2: Analysis of Glucose and this compound
Objective: To measure the concentration of the substrate (glucose) and the product (this compound).
Methodology (using High-Performance Liquid Chromatography - HPLC):
-
Sample Preparation: Centrifuge a sample of the fermentation broth to pellet the cells. Collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: Use a suitable column for organic acid analysis (e.g., an ion-exchange column).
-
Mobile Phase: Typically a dilute acid solution (e.g., 0.005 M H₂SO₄).
-
Detector: A refractive index (RI) detector or a UV detector (at approx. 210 nm).
-
Standard Curve: Prepare standard solutions of known concentrations of glucose and this compound to generate a standard curve for quantification.
-
-
Quantification: Compare the peak areas from the sample chromatogram to the standard curve to determine the concentrations.
Protocol 3: Sterility Testing
Objective: To check for microbial contamination in the fermentation culture.
Methodology:
-
Plating: Aseptically take a small sample of the fermentation broth and streak it onto non-selective agar (B569324) plates (e.g., Nutrient Agar, Potato Dextrose Agar).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 30-37°C) for 24-72 hours.
-
Observation: Examine the plates for the growth of colonies that are morphologically different from the production strain.
-
Microscopy: Perform microscopy on the fermentation broth to visually inspect for the presence of contaminating microorganisms (e.g., bacteria in a fungal culture).
Signaling Pathways and Logical Relationships
Metabolic Pathway Overview: Glucose to this compound
The conversion of glucose to this compound is a simple, direct oxidation reaction.
Caption: Simplified metabolic pathway from glucose to this compound.
This technical support guide provides a foundational framework for troubleshooting poor cell growth in this compound fermentation. For more specific issues, consulting detailed literature on the particular microbial strain and fermentation setup is recommended.
References
- 1. scispace.com [scispace.com]
- 2. wjarr.com [wjarr.com]
- 3. Systemic analysis of the response of Aspergillus niger to ambient pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 8. Modeling and control of dissolved oxygen concentration in the fermentation of Glucose to Gluconic Acid | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 9. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 11. helvia.uco.es [helvia.uco.es]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. ijert.org [ijert.org]
- 14. Process optimization of continuous gluconic acid fermentation by isolated yeast-like strains of Aureobasidium pullulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
impact of trace metals on L-Gluconic acid fermentation efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the impact of trace metals on L-Gluconic acid fermentation efficiency.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is lower than expected. Could trace metal concentration be the issue?
A1: Yes, trace metal concentrations are critical for optimal this compound production. Both deficiency and excess of essential metals like iron, manganese, and zinc can negatively impact microbial growth and enzyme activity. Conversely, the presence of heavy metals like copper, even at low concentrations, can be inhibitory.[1][2] It is crucial to ensure your fermentation medium contains the correct balance of these micronutrients.
Q2: Which microorganisms are most commonly used for this compound fermentation, and are their trace metal requirements different?
A2: The two primary microorganisms used for industrial this compound production are the fungus Aspergillus niger and the bacterium Gluconobacter oxydans. Their metabolic pathways and, consequently, their trace metal requirements differ. A. niger typically utilizes an intracellular glucose oxidase, while G. oxydans uses a membrane-bound glucose dehydrogenase.[3][4] These enzymatic differences can lead to varying sensitivities and requirements for specific metal ions.
Q3: What is the general role of trace metals in the fermentation process?
A3: Trace metals primarily function as cofactors for enzymes essential to the metabolic activity of the microorganism. They can be integral to the enzyme's structure or participate directly in the catalytic reaction. For instance, they are crucial for enzymes involved in the glucose oxidation pathway that produces gluconic acid.[3] They also play a role in maintaining the overall physiological health and morphology of the cells.[5]
Troubleshooting Guide
Issue 1: Low Gluconic Acid Yield and Poor Biomass Growth
| Possible Cause | Troubleshooting Steps |
| Deficiency of Essential Metals (Fe, Zn) | 1. Analyze the trace metal composition of your basal medium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).2. Supplement the medium with iron and zinc to optimal concentrations (see Table 1). Start with concentrations reported in the literature and optimize for your specific strain.3. Ensure the bioavailability of the metals. Use chelated forms if necessary. |
| Inhibitory Metal Contamination (e.g., Cu) | 1. Review the purity of all media components, including the primary carbon source (e.g., glucose, molasses) and water.[6] High-purity raw materials are essential.[6]2. Analyze for potential contaminants like copper, which can be toxic even at low concentrations.[7][8]3. If contamination is suspected, use high-purity, trace metal-grade reagents. |
| Manganese (Mn²⁺) Toxicity (especially for A. niger) | 1. For Aspergillus niger, high yields of organic acids like citric and potentially gluconic acid often require strict manganese limitation.[9][10] High Mn²⁺ concentrations can alter fungal morphology and divert carbon flux away from the desired product.[5][11]2. Check for Mn²⁺ leaching from stainless steel bioreactors, which can be a hidden source of contamination.[10][11]3. Aim for Mn²⁺ concentrations below 5 µg/L for high-yield fermentations with A. niger.[10] |
Issue 2: Formation of Unwanted By-products (e.g., Keto-Gluconic Acids)
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH and Metal Concentration | 1. In Gluconobacter oxydans, the further oxidation of gluconic acid to keto-gluconic acids is a common issue.[12] This can be influenced by pH and nutrient conditions.2. While not directly a metal issue, the overall health of the culture, which is metal-dependent, can affect metabolic flux. Ensure essential trace metals are optimal to maintain robust primary gluconic acid production.3. Control the fermentation pH strictly, as a drop below 3.5 can sometimes inhibit the formation of keto-gluconic acids in G. oxydans.[12][13] |
Quantitative Data on Trace Metal Effects
The optimal concentration of trace metals can be strain- and process-dependent. The following table summarizes values reported in the literature for common production strains.
Table 1: Impact of Trace Metals on this compound Fermentation
| Trace Metal | Microorganism | Optimal Concentration Range | Inhibitory Concentration | Observed Effects & Remarks |
| Iron (Fe) | Aureobasidium pullulans | 0.1 mM - 2 mM | > 2 mM (slight decrease) | Insignificant differences were observed in biomass formation between 0.1 mM and 2 mM.[14] Iron is a required trace element. |
| Manganese (Mn) | Aspergillus niger | < 10⁻⁷ M (< 5.5 µg/L) for high acid yield | > 5 µg/L | Deficiency is critical for high organic acid yields and induces a specific pellet-like morphology.[5][10] Higher concentrations reduce acid yield and increase biomass.[10][11] |
| Zinc (Zn) | Aspergillus niger | 1.0 µg/ml (for citric acid) | > 0.6 mM (for β-glucosidase) | Essential for growth and acid production.[2][15] High concentrations can inhibit key enzymes.[16] |
| Copper (Cu) | Saccharomyces cerevisiae (as a model) | Physiologically essential in trace amounts (< 5 µM) | > 20 mg/L | Acts as a potent enzyme inhibitor.[8] Can inhibit glycolysis by affecting enzymes like hexokinase.[17] Addition of copper can induce effects similar to manganese deficiency on A. niger morphology.[5] |
Experimental Protocols
Protocol 1: Preparation of a Trace Metal-Defined Fermentation Medium
This protocol is essential for studying the specific effects of trace metals by eliminating uncontrolled background contamination.
-
Water Preparation: Use ultra-pure (Type I) water with a resistivity of 18.2 MΩ·cm.
-
Glassware Treatment: Soak all glassware in 2M nitric acid for at least 24 hours, followed by rinsing thoroughly with ultra-pure water to remove any adsorbed metal ions.
-
Reagent Purity: Use the highest purity reagents available (e.g., "Trace metal grade").
-
Basal Medium Preparation:
-
Prepare concentrated stock solutions of your carbon source (e.g., glucose), nitrogen source (e.g., (NH₄)₂SO₄), and salts (e.g., KH₂PO₄, MgSO₄).
-
To remove contaminating trace metals from the glucose and salt solutions, pass them through a column containing a chelating resin (e.g., Chelex 100).
-
Combine the purified components to form the basal medium.
-
-
Trace Metal Stock Solutions:
-
Prepare individual, sterile, high-concentration stock solutions for each trace metal to be tested (e.g., FeCl₃, MnSO₄, ZnSO₄, CuSO₄) using ultra-pure water.
-
-
Final Medium Preparation:
-
Autoclave the basal medium.
-
Aseptically add the desired volume of the sterile trace metal stock solutions to the cooled basal medium to achieve the final target concentrations for your experiment.
-
Protocol 2: Quantification of this compound via High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the sample with mobile phase if the concentration is outside the calibration range.
-
-
HPLC Conditions:
-
Column: A common choice is an ion-exchange column (e.g., Aminex HPX-87H).
-
Mobile Phase: Typically a dilute acid solution, such as 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60 °C.
-
Detector: Refractive Index (RI) Detector or UV Detector at ~210 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure this compound.
-
Run the standards and samples on the HPLC system.
-
Integrate the peak area corresponding to gluconic acid and calculate the concentration in the samples based on the standard curve.
-
Visualizations
Caption: Experimental workflow for investigating trace metal impact.
Caption: Influence of trace metals on glucose oxidation pathways.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. A study of the trace element nutrition of Aspergillus niger, in relation to the production of citric acid - UBC Library Open Collections [open.library.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of manganese on morphology and cell wall composition of Aspergillus niger during citric acid fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ruipugroup.com [ruipugroup.com]
- 7. Saccharomyces cerevisiae Concentrates Subtoxic Copper onto Cell Wall from Solid Media Containing Reducing Sugars as Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Manganese Deficiency Is Required for High Itaconic Acid Production From D-Xylose in Aspergillus terreus [frontiersin.org]
- 10. Bioreactor as the root cause of the “manganese effect” during Aspergillus niger citric acid fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bioreactor as the root cause of the “manganese effect” during Aspergillus niger citric acid fermentations [frontiersin.org]
- 12. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Mineral Nutrition of Aspergillus niger for citric acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heavy metal effects on beta-glucosidase activity influenced by pH and buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxic effects of copper: inhibition of glycolysis and glycolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
methods to prevent microbial contamination in L-Gluconic acid production
Welcome to the technical support center for L-Gluconic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to preventing microbial contamination during your fermentation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of microbial contamination in this compound fermentation?
A1: Microbial contamination in this compound fermentation can originate from several sources. These include inadequately sterilized equipment, contaminated raw materials (media components, water), airborne microorganisms, and non-aseptic handling procedures by personnel.[1][2] The inoculum itself can also be a source of contamination if the seed culture is not pure.[3]
Q2: What are the common signs of microbial contamination in an Aspergillus niger fermentation for this compound production?
A2: Contamination can be detected through several observational cues. These include unexpected changes in the color or smell of the culture, a cloudy or milky appearance of the medium (indicative of bacterial growth), or the formation of a slimy film (pellicle) on the surface.[3][4] A significant drop in pH that is not attributable to gluconic acid production can also be a sign of contamination.[3][5] Microscopically, the presence of motile bacteria or yeast budding cells alongside Aspergillus niger mycelia is a clear indicator of contamination.
Q3: What are the standard sterilization parameters for the fermentation medium and equipment?
A3: For most fermentation media and equipment, sterilization is effectively achieved by autoclaving. A standard cycle involves heating to 121°C (250°F) at a pressure of 15 psi for at least 20-30 minutes.[4][6][7] The duration may need to be extended for larger volumes to ensure complete heat penetration. Dry heat sterilization in an oven can also be used for certain equipment at higher temperatures and for longer durations, such as 171°C for 1 hour or 160°C for 2 hours.[8]
Q4: How can I ensure my inoculum of Aspergillus niger is free from contaminants?
A4: To ensure a pure inoculum, it is crucial to start with a certified pure culture. Before inoculating your main fermenter, you should always inspect the seed culture for any signs of contamination.[3] A small sample of the inoculum can be plated on a rich nutrient agar (B569324) to check for the growth of any "hidden" contaminants.[3] Preparing the spore suspension in a sterile environment, such as a laminar flow hood, is also essential.[6]
Q5: What is a Clean-in-Place (CIP) system and how does it help prevent contamination?
A5: A Clean-in-Place (CIP) system is an automated method for cleaning the interior surfaces of pipes, vessels, and equipment without disassembly.[9][10] CIP systems ensure reproducible and validated cleaning, which is a critical first step in preventing contamination in subsequent fermentation batches.[11] A typical CIP cycle includes a pre-rinse with water, a caustic wash to remove organic soils, an acid wash to remove mineral deposits, and a final sanitization step.[9]
Troubleshooting Guides
Issue 1: Bacterial Contamination Detected
Symptoms:
-
Cloudy or milky appearance of the culture medium.[4]
-
Rapid drop in pH beyond what is expected from gluconic acid production.[3]
-
Presence of motile rods or cocci under microscopic examination.
Troubleshooting Steps:
-
Verify Sterilization: Review your autoclave logs to confirm that the media and fermenter reached the correct temperature and pressure for the required duration.[4]
-
Inspect Equipment: Check for any leaks in the fermenter seals, gaskets, and tubing which could serve as entry points for contaminants.[2]
-
Review Aseptic Techniques: Ensure that all inoculation and sampling procedures were performed under strict aseptic conditions, preferably in a laminar flow hood.[4]
-
Test Raw Materials: Plate samples of your media components on nutrient agar to check for any pre-existing contamination.
Issue 2: Mold or Yeast Contamination Detected
Symptoms:
-
Fuzzy, cottony, or powdery growth on the surface of the culture, which may be green, black, white, or blue.[4]
-
Formation of a film on the surface or sediment at the bottom of the vessel, with budding cells visible under the microscope (for yeast).[4]
-
Uncharacteristic odors, which may be "yeasty" or "musty".
Troubleshooting Steps:
-
Check Air Filtration: Ensure that the air supply to the fermenter is being passed through a sterile-grade filter (e.g., HEPA filter) and that the filter integrity has not been compromised.[4]
-
Environmental Monitoring: Sample the air in the laboratory environment to assess the level of airborne fungal spores.
-
Sanitize Surfaces: Thoroughly clean and sanitize all surfaces in the fermentation suite, including walls, floors, and benchtops.
-
Purify the Culture: If the contamination is detected early, you may be able to rescue the Aspergillus niger strain by performing serial dilutions and re-streaking on selective agar plates to isolate a pure colony.[4]
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production by Aspergillus niger
| Parameter | Optimal Value | Reference(s) |
| Temperature | 30°C | [12][13][14] |
| Initial pH | 5.5 - 6.5 | [12][13][14][15] |
| Incubation Period | 7 - 12 days | [12][14][15] |
| Glucose Concentration | 10% - 20% (w/v) | [12] |
| Nitrogen Source | Peptone (1.0%) | [12] |
| Aeration Rate | 2.5 L/min | [16] |
Table 2: Standard Autoclave Sterilization Parameters
| Parameter | Value |
| Temperature | 121°C |
| Pressure | 15 psi |
| Minimum Duration | 20 minutes |
Experimental Protocols
Protocol 1: Media Preparation and Sterilization for Aspergillus niger Fermentation
Objective: To prepare and sterilize a suitable medium for the production of this compound by Aspergillus niger.
Materials:
-
Glucose: 140 g/L
-
Peptone: 10 g/L
-
KH₂PO₄: 1.0 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
KCl: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Distilled water
-
1N HCl and 1N NaOH for pH adjustment
-
Fermenter or Erlenmeyer flasks
-
Autoclave
Procedure:
-
Weigh the required amounts of each media component and dissolve them in 1 liter of distilled water.[6]
-
Adjust the initial pH of the medium to 6.0 using 1N HCl or 1N NaOH.[12]
-
Dispense the medium into the fermentation vessel (e.g., 100 mL in 250 mL Erlenmeyer flasks).[17]
-
Seal the vessel with a cotton plug or appropriate closure.
-
Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.[6][7][17]
-
Allow the medium to cool to room temperature before inoculation.
Protocol 2: Aseptic Inoculation of Aspergillus niger
Objective: To aseptically transfer a pure culture of Aspergillus niger into the sterile fermentation medium.
Materials:
-
Pure culture of Aspergillus niger on a PDA slant
-
Sterile fermentation medium
-
Sterile inoculating loop or needle
-
Bunsen burner or alcohol lamp
-
Laminar flow hood
Procedure:
-
Perform all operations within a laminar flow hood to maintain sterility.
-
Sterilize the inoculating loop in the flame of a Bunsen burner until it glows red, then allow it to cool.[6][18]
-
Aseptically remove a small amount of Aspergillus niger spores from the surface of the PDA slant with the cooled inoculating loop.[6]
-
Uncap the sterile fermentation vessel, passing the mouth of the vessel through the flame before and after inoculation.[18]
-
Transfer the inoculum into the liquid medium.
-
Reseal the vessel and incubate under the desired fermentation conditions.
Protocol 3: Sterility Testing of Fermentation Broth
Objective: To determine if the fermentation broth is free from viable microbial contaminants.
Materials:
-
Sample of fermentation broth
-
Fluid Thioglycollate Medium (for bacteria)
-
Soybean-Casein Digest Medium (for fungi)
-
Sterile pipettes
-
Incubator
Procedure (Direct Inoculation Method):
-
Aseptically withdraw a representative sample from the fermenter.
-
Transfer a specified volume of the sample into a tube of Fluid Thioglycollate Medium and another into a tube of Soybean-Casein Digest Medium.[19][20]
-
Incubate the Fluid Thioglycollate Medium at 32.5 ± 2.5°C for 14 days.[19]
-
Incubate the Soybean-Casein Digest Medium at 22.5 ± 2.5°C for 14 days.[19]
-
Visually inspect the tubes for any signs of microbial growth (turbidity) during the incubation period. The absence of growth indicates that the sample is sterile.
Visualizations
Caption: Experimental workflow for this compound fermentation.
Caption: Logic diagram for troubleshooting microbial contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Handling fermenters and troubleshooting | PPTX [slideshare.net]
- 3. How to troubleshoot bioreactor contamination | INFORS HT [infors-ht.com]
- 4. benchchem.com [benchchem.com]
- 5. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Aspergillus niger as an efficient biological agent for separator sludge remediation: two-level factorial design for optimal fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unit 2 fermentation media and sterilization | PDF [slideshare.net]
- 9. The Basics of Clean-In-Place in a Brewery | Paul Mueller Company [paulmueller.com]
- 10. mgnewell.com [mgnewell.com]
- 11. bioengineering.ch [bioengineering.ch]
- 12. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 14. researchgate.net [researchgate.net]
- 15. wjarr.com [wjarr.com]
- 16. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. usp.org [usp.org]
- 20. cmdclabs.com [cmdclabs.com]
Technical Support Center: High-Purity L-Gluconic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity L-Gluconic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The main techniques for purifying this compound are crystallization, ion exchange chromatography, and electrodialysis. Each method offers distinct advantages and is chosen based on the desired purity, scale of production, and the nature of impurities present in the initial fermentation broth.
Q2: How can I determine the purity of my this compound sample?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation, identification, and quantitative analysis of gluconic acid.[1] Reverse-phase chromatography with a suitable column and an acidic eluent can effectively separate gluconic acid from other organic acids and by-products.[2] Pulsed Amperometric Detection (PAD) with a gold electrode can also be employed for sensitive detection in wine and other complex matrices.[1]
Q3: What are the common impurities found in crude this compound preparations?
A3: Crude this compound derived from fermentation typically contains residual glucose, other organic acids (like keto-d-gluconic acids), inorganic salts, color bodies, and microbial cells or cell debris.[3][4] The specific impurity profile can vary depending on the fermentation conditions and the microorganism used.
Q4: Can this compound be purified directly from the fermentation broth?
A4: It is highly recommended to pre-treat the fermentation broth before proceeding with purification. Pre-treatment steps can include filtration or centrifugation to remove cells and particulates, acidification, carbon treatment to remove color, and initial ion exchange to remove certain cations and anions that could interfere with subsequent purification steps.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using different techniques.
Crystallization
Problem 1: this compound fails to crystallize or yields are very low.
| Possible Cause | Troubleshooting Step |
| Insufficient Supersaturation | Concentrate the aqueous gluconic acid solution further. Evaporation under vacuum at temperatures below 60°C is recommended to achieve a concentration of 55-90% by weight.[5][6] |
| Incorrect Temperature | Control the crystallization temperature. For gluconic acid, crystallization should be effected below 30°C, preferably between 20-25°C, to avoid the formation of its lactones.[5] |
| Lack of Nucleation Sites | Introduce seed crystals of gluconic acid to initiate crystallization.[5][6] Agitation of the solution can also facilitate crystal formation.[5] |
| Presence of Impurities | Pre-treat the solution to remove impurities that can inhibit crystallization. This may include carbon treatment for color removal or initial ion exchange.[3][7] |
Problem 2: The resulting crystals are colored or contain visible impurities.
| Possible Cause | Troubleshooting Step |
| Impurities in the Mother Liquor | Wash the collected crystals with a small amount of cold solvent (e.g., water or a water-ethanol mixture) to remove adhering mother liquor.[6] |
| Co-crystallization of Impurities | Improve the pre-treatment of the gluconic acid solution to remove impurities before crystallization.[7] Recrystallization of the product may be necessary to achieve higher purity. |
| High Temperature during Concentration | Avoid high temperatures during the evaporation of the fermentation liquor, as this can lead to discoloration.[5] |
Ion Exchange Chromatography
Problem 3: Poor separation of this compound from other components.
| Possible Cause | Troubleshooting Step |
| Incorrect Resin Selection | Ensure the use of an appropriate anion exchange resin for binding the negatively charged gluconate ions.[8] |
| Improper pH of the Mobile Phase | Adjust the pH of the sample and buffers. The pH should be such that gluconic acid is in its ionized (gluconate) form to bind to the anion exchanger. |
| Incorrect Elution Gradient | Optimize the salt gradient (e.g., NaCl) or pH gradient for elution. A shallow gradient often provides better resolution.[9] |
| Column Overloading | Reduce the amount of sample loaded onto the column to avoid exceeding its binding capacity.[10] |
Problem 4: Low recovery of this compound from the column.
| Possible Cause | Troubleshooting Step |
| Strong, Irreversible Binding | The ionic strength of the elution buffer may be too low. Increase the salt concentration in the elution buffer to effectively displace the bound gluconate.[10] |
| Protein Precipitation on the Column | If the sample contains proteins that precipitate, this can clog the column. Ensure the sample is properly clarified and consider adding solubilizing agents if necessary.[10] |
| Column Fouling | Regenerate and clean the ion exchange column according to the manufacturer's instructions to remove any strongly bound impurities from previous runs.[11] |
Electrodialysis
Problem 5: Low efficiency in separating this compound.
| Possible Cause | Troubleshooting Step |
| Membrane Fouling | Pre-treat the feed solution to remove particulates, color bodies, and other organic impurities that can foul the membranes.[3] This can include filtration, carbon treatment, and ion exchange.[3] |
| Incorrect Membrane Type | Use anion exchange membranes that preferentially transport gluconate anions.[3] For some processes, bipolar membranes are used to convert the gluconate salt to the acid form.[12] |
| Suboptimal Operating Conditions | Optimize parameters such as current density, flow rate, and the volume ratio between the salt and base compartments.[13] |
Problem 6: High energy consumption during electrodialysis.
| Possible Cause | Troubleshooting Step |
| Low Conductivity of the Feed Solution | The concentration of ionic species in the feed solution affects its conductivity. Adjusting the concentration or pH might be necessary. |
| High Membrane Resistance | Membrane fouling can increase electrical resistance. Regular cleaning and maintenance of the membranes are crucial. |
| Inefficient Cell Configuration | The configuration of the electrodialysis stack can impact energy consumption. Different configurations (e.g., two-compartment vs. three-compartment bipolar membrane electrodialysis) have different energy requirements.[12] |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for different this compound purification techniques.
Table 1: Crystallization Parameters for this compound
| Parameter | Value | Reference |
| Concentration of Aqueous Solution | 55 - 90% (by weight) | [5] |
| Crystallization Temperature | < 30 °C (preferably 20-25 °C) | [5] |
| Melting Point of Crystals | 117 - 118 °C | [5] |
Table 2: Electrodialysis Performance for Gluconic Acid Purification
| Parameter | Value | Reference |
| Current Density | 40 mA/cm² (optimized) | [13] |
| Base Purity (in BMED) | 96.6% | [13] |
| Base Concentration (in BMED) | 4.58 mol/L | [13] |
| Gluconic Acid Permeation (Nanofiltration) | 88% | [14] |
| Unconverted Glucose Retention (Nanofiltration) | > 85% | [14] |
Experimental Protocols
Protocol 1: Crystallization of this compound
Objective: To obtain crystalline this compound from a concentrated aqueous solution.
Methodology:
-
Concentration: Concentrate the pre-treated this compound solution under vacuum at a temperature not exceeding 60°C to a final concentration of 75% by weight.[6]
-
Seeding: Cool the concentrated syrup to below 30°C and seed with crystals of pure this compound.[5][6]
-
Crystallization: Continue the evaporation at a temperature between 20-30°C while agitating the solution to promote crystal growth.[5]
-
Harvesting: Separate the formed crystals from the mother liquor by filtration.[6]
-
Washing: Wash the crystals with a small amount of cold water to remove residual mother liquor.[6]
-
Drying: Dry the crystals under appropriate conditions to remove any remaining solvent.
Protocol 2: Purification of this compound by Ion Exchange Chromatography
Objective: To separate this compound from other charged and uncharged impurities.
Methodology:
-
Column Preparation: Pack a chromatography column with a suitable anion exchange resin (e.g., DEAE-Sepharose) and equilibrate it with a low ionic strength buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.5).[9][15]
-
Sample Preparation: Adjust the pH of the pre-treated this compound sample to match the equilibration buffer and ensure it is free of particulates.
-
Sample Loading: Load the prepared sample onto the equilibrated column. Collect the flow-through fraction, which should contain uncharged impurities like residual glucose.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove any weakly bound impurities.[9]
-
Elution: Elute the bound this compound (as gluconate) using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by changing the pH.[9]
-
Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of this compound using a suitable analytical method like HPLC.[2]
-
Column Regeneration: After elution, regenerate the column by washing it with a high salt buffer (e.g., 2 M NaCl) followed by a cleaning agent (e.g., 1 M NaOH) as per the manufacturer's instructions.[11]
Visualizations
Caption: Workflow for this compound Purification by Crystallization.
Caption: Workflow for this compound Purification by Ion Exchange Chromatography.
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 2. shodex.com [shodex.com]
- 3. US6187570B1 - Electrodialysis methods for purification and recovery of gluconic acid derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US1942660A - Process for the preparation of gluconic acid and its lactones - Google Patents [patents.google.com]
- 6. US1985255A - Process for the preparation of crystalline gluconic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. conductscience.com [conductscience.com]
- 10. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Purification and concentration of gluconic acid from an integrated fermentation and membrane process using response surface optimized conditions [academic.hep.com.cn]
- 15. Problems with ion-exchange chromatography.. - Chromatography Forum [chromforum.org]
Technical Support Center: L-Gluconic Acid Bioreactor Foam Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues in L-Gluconic acid bioreactors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in this compound fermentation?
A1: Foaming in this compound bioreactors is a common phenomenon primarily caused by a combination of factors:
-
High Aeration and Agitation: The production of this compound by microorganisms such as Aspergillus niger and Gluconobacter oxydans is an aerobic process requiring high oxygen levels.[1] The necessary high aeration and agitation rates introduce large volumes of gas into the fermentation broth, leading to bubble formation.[2][3]
-
Surface-Active Molecules: Proteins, polysaccharides, and other metabolites secreted by the microorganisms act as surfactants.[4] These molecules reduce the surface tension of the liquid, stabilizing the gas bubbles and leading to persistent foam.[4]
-
Medium Composition: Nutrient-rich media, especially those with a high content of organic nitrogen sources like yeast extract or corn steep liquor, can increase the likelihood of foaming.[3][5]
-
Cell Lysis: As the fermentation progresses, some microbial cells may lyse, releasing intracellular proteins and other surface-active components into the medium, which can contribute to foam formation.[6]
Q2: What are the negative consequences of uncontrolled foaming?
A2: Uncontrolled foaming can have several detrimental effects on the fermentation process:
-
Reduced Oxygen Transfer: A stable foam layer on the surface of the culture medium can act as a barrier, significantly reducing the oxygen transfer rate (OTR) from the headspace to the liquid phase. This can lead to oxygen limitation for the microorganisms, impacting their growth and productivity.[2][7]
-
Bioreactor Contamination: Foam can rise into the exhaust filters, wetting them and creating a potential pathway for contaminating microorganisms to enter the sterile bioreactor environment.[8][9] Clogged filters can also lead to an increase in bioreactor pressure.[7]
-
Loss of Culture Volume: Excessive foam can lead to the overflow of the culture medium from the bioreactor, resulting in the loss of valuable product, biomass, and nutrients.[9]
-
Inaccurate Sensor Readings: Foam can coat the surfaces of probes for pH, dissolved oxygen (DO), and temperature, leading to erroneous readings and poor process control.[9]
-
Cell Damage: The bursting of bubbles within the foam can create shear forces that may damage microbial cells.[7]
Q3: What are the main strategies for controlling foam in this compound bioreactors?
A3: Foam control strategies can be broadly categorized into three types:
-
Chemical Methods: This is the most common approach and involves the addition of antifoaming agents to the culture medium. These agents work by reducing the surface tension of the foam bubbles, causing them to collapse.[4][8]
-
Mechanical Methods: These methods use physical force to break the foam. Common mechanical defoamers include rotating blades or impellers installed in the headspace of the bioreactor.[4][10]
-
Process Optimization: Modifying fermentation parameters can also help to minimize foam formation. This can include adjusting agitation and aeration rates, optimizing the medium composition, and controlling the timing of nutrient feeding.[2][4]
Q4: Can the choice of microorganism (Aspergillus niger vs. Gluconobacter oxydans) affect foaming?
A4: Yes, the choice of microorganism can influence the extent and nature of foaming. Aspergillus niger, being a filamentous fungus, can form mycelial pellets or a viscous broth, which can trap air bubbles and lead to more stable and persistent foam. Gluconobacter oxydans, a bacterium, generally results in a less viscous broth, but can still cause significant foaming due to the production of extracellular polysaccharides. The specific strain within each species can also exhibit different foaming characteristics.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common foaming issues encountered during this compound fermentation.
Issue 1: Sudden and Excessive Foaming Early in the Fermentation
-
Possible Causes:
-
Aeration and/or agitation rates are too high for the initial phase of cell growth.
-
The initial concentration of surface-active components in the medium is high.
-
Inoculum quality or size is not optimal.
-
-
Troubleshooting Steps:
-
Immediate Action: Temporarily reduce the aeration and agitation rates to stabilize the foam level.[2]
-
Antifoam Addition: If the foaming persists, add a small, sterile dose of a pre-selected and tested antifoam agent.
-
Review Process Parameters: For future batches, consider a ramp-up strategy for aeration and agitation, starting with lower rates and gradually increasing them as the biomass concentration increases.
-
Medium Optimization: Evaluate the composition of the fermentation medium. If possible, reduce the concentration of components known to cause foaming or test alternative, less foam-inducing nutrient sources.
-
Issue 2: Persistent Foaming Throughout the Mid-to-Late Stages of Fermentation
-
Possible Causes:
-
High cell density leading to increased production of foam-stabilizing metabolites.
-
Cell lysis releasing intracellular proteins.
-
Depletion of the initially added antifoam agent.
-
-
Troubleshooting Steps:
-
Automated Antifoam Dosing: Implement an automated foam control system with a foam sensor probe. This allows for the on-demand addition of small amounts of antifoam, preventing overuse and maintaining a stable process.[10][11]
-
Antifoam Efficacy Check: The effectiveness of some antifoam agents can decrease over time in the fermentation environment.[12] If using a continuous dosing strategy, ensure the addition rate is sufficient. For intermittent additions, you may need to increase the frequency or the dosage amount.
-
Mechanical Foam Breaker: If chemical antifoams are interfering with downstream processing or product yield, consider installing a mechanical foam breaker in the bioreactor headspace.[10]
-
Issue 3: Reduced this compound Yield After Using Antifoam Agents
-
Possible Causes:
-
Troubleshooting Steps:
-
Antifoam Screening: Conduct small-scale experiments to screen different types of antifoam agents (e.g., silicone-based, organic, natural oils) at various concentrations to identify one with minimal impact on this compound production.[10]
-
Optimize Antifoam Concentration: Determine the minimum effective concentration of the chosen antifoam agent that can control foam without significantly affecting the yield.
-
Monitor Dissolved Oxygen: Continuously monitor the dissolved oxygen level in the bioreactor. If a decrease in DO is observed after antifoam addition, you may need to increase the aeration rate or agitation speed to compensate.[13]
-
Consider Alternatives: Explore non-chemical foam control methods like mechanical foam breakers or process modifications.
-
Quantitative Data on Antifoam Agents
The selection and concentration of an antifoam agent are critical for effective foam control without negatively impacting the fermentation process. The optimal choice is highly dependent on the specific microorganism, medium composition, and bioreactor configuration.
| Antifoam Agent Type | Example | Organism | Typical Starting Concentration Range | Key Considerations & Potential Impact |
| Natural Oils | Olive Oil | Aspergillus niger | 2% (v/v)[14] | Can be metabolized by some microorganisms, potentially affecting the fermentation process. May require higher concentrations. |
| Soybean Oil | Aspergillus niger | 0.5% (v/v)[15] | Similar to olive oil, it can be a carbon source for the microorganism. Can positively impact gluconic acid production in some cases.[15] | |
| Silicone-based | Simethicone (e.g., Antifoam A, Antifoam C) | General Fermentation | 10 - 200 ppm for initial screening[4] | Highly effective at low concentrations. Can affect oxygen transfer rates.[2][13] May cause issues in downstream processing, such as membrane fouling. |
| Organic (Non-silicone) | Polypropylene glycol (e.g., P2000) | General Fermentation | 0.01% - 1% (v/v)[6] | Generally less impactful on oxygen transfer compared to silicone-based antifoams. Some can be metabolized by microorganisms. |
| Alkoxylated fatty acid esters (e.g., Struktol J673A) | General Fermentation | 0.1% - 1% (v/v)[13] | Can be effective and may have less impact on downstream processing than silicone-based options. | |
| Antifoam 204 | Gluconobacter oxydans | 0.1% (v/v)[16] | An organic, non-silicone antifoam that has been used in Gluconobacter fermentations. |
Experimental Protocols
Protocol 1: Screening of Antifoam Agents
Objective: To identify the most effective antifoam agent with the least negative impact on this compound production.
Methodology:
-
Prepare Shake Flask Cultures: Prepare multiple shake flasks with your standard this compound fermentation medium.
-
Inoculation: Inoculate each flask with the same concentration of your production strain (Aspergillus niger or Gluconobacter oxydans).
-
Antifoam Addition: Add different types of antifoam agents (e.g., a silicone-based, an organic, and a natural oil) to different flasks at a standardized starting concentration (e.g., 0.1% v/v). Include a control flask with no antifoam.
-
Incubation: Incubate all flasks under the same conditions (temperature, agitation).
-
Monitoring: At regular intervals, visually assess the foam level in each flask. Also, take samples to measure biomass, glucose consumption, and this compound concentration.
-
Analysis: Compare the foam control efficacy and the fermentation performance for each antifoam agent relative to the control. Select the antifoam that provides the best balance of foam control and high this compound yield.
Protocol 2: Determining the Optimal Antifoam Concentration
Objective: To determine the minimum effective concentration of the selected antifoam agent.
Methodology:
-
Prepare Shake Flask or Small-Scale Bioreactor Cultures: Prepare a series of cultures with the fermentation medium.
-
Inoculation: Inoculate all cultures with the same initial cell density.
-
Dose-Response: Add the selected antifoam agent at a range of concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% v/v). Include a control with no antifoam.
-
Incubation: Incubate the cultures under standard fermentation conditions.
-
Monitoring: Monitor foam levels and key fermentation parameters (biomass, substrate, product) over time.
-
Analysis: Identify the lowest concentration of the antifoam agent that effectively controls foaming without significantly inhibiting this compound production.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond de-foaming: the effects of antifoams on bioprocess productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fluidhandlingpro.com [fluidhandlingpro.com]
- 8. researchgate.net [researchgate.net]
- 9. distekinc.com [distekinc.com]
- 10. How to Use Antifoam in Bioreactor Cultures [synapse.patsnap.com]
- 11. US7244770B2 - Method for evaluating an optimal dosage of defoamers in a fermentation process - Google Patents [patents.google.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Production of gluconic acid by Aspergillus niger immobilized on polyurethane foam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to L-Gluconic Acid Quantification: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring accurate quantification of L-Gluconic acid, a variety of analytical methods are available. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique, offering high sensitivity and selectivity. This guide provides a detailed comparison of a validated HPLC method with a common alternative, the enzymatic assay, supported by experimental data and protocols.
Performance Comparison: HPLC vs. Enzymatic Assay
The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of the quantitative data for a validated HPLC method with Pulsed Amperometric Detection (PAD) compared to a traditional enzymatic assay.
| Performance Metric | HPLC with Pulsed Amperometric Detection (PAD) | Enzymatic Assay |
| Linearity | Up to 500 mg/L | Method Dependent |
| Limit of Quantification (LOQ) | 2.0 mg/L[1][2] | Method Dependent |
| Precision (RSD%) | < 2.5%[1][2] | Generally higher variability |
| Accuracy | High, good correlation with enzymatic method | Prone to interferences |
| Analysis Time | Approximately 30 minutes per sample[1][2] | Can be faster for single samples |
| Sample Preparation | Filtration | May require specific buffer conditions and hydrolysis steps |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline the protocols for the compared HPLC and enzymatic methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various matrices, including wine and fermentation broths.[1][2]
1. Chromatographic Conditions:
-
Column: Anion exchange column (e.g., Hamilton RCX/10, 250 x 4.6 mm).
-
Mobile Phase: 0.1 M Sodium Hydroxide (NaOH) solution, degassed.[1][2]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 20 °C.
-
Detection: Pulsed Amperometric Detector (PAD) with a gold electrode.[1]
-
Pulse Settings: +200 mV (300 ms), +700 mV (100 ms), and -900 mV (100 ms).
-
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Create a series of dilutions to establish a calibration curve (e.g., 1 to 500 mg/L).
-
Sample Preparation: Dilute the sample as needed with the mobile phase and filter through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Quantify the this compound concentration in the sample using an external calibration curve generated from the standard solutions.
Alternative HPLC Method using a Reverse Phase Column
For separation of gluconic acid from other organic acids, a polymer-based reversed-phase chromatography column can be utilized.[3]
1. Chromatographic Conditions:
-
Column: RSpak DE-613.[3]
-
Mobile Phase: 2 mM Perchloric acid solution.[3]
-
Detector: To be determined based on laboratory equipment (e.g., UV or RI detector).
Enzymatic Assay Method
Enzymatic assays for this compound are commercially available and typically involve a coupled enzyme reaction.
1. Principle: The assay is based on the phosphorylation of D-gluconate by gluconate kinase, followed by the oxidation of 6-phospho-D-gluconate by 6-phosphogluconate dehydrogenase, which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is proportional to the amount of D-gluconic acid.
2. Reagents and Equipment:
-
Commercially available D-Gluconic Acid assay kit.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes.
-
Pipettes.
3. Procedure:
-
Follow the manufacturer's instructions for the specific assay kit. This typically involves:
-
Reconstituting the provided reagents.
-
Adding the sample and reagents to a cuvette in the specified order.
-
Incubating the reaction mixture for a defined period.
-
Measuring the absorbance at 340 nm before and after the reaction.
-
Calculating the concentration of this compound based on the change in absorbance and a standard curve.
-
Method Validation and Comparison Workflow
The process of validating an HPLC method and comparing it with an alternative method is a structured workflow.
Logical Comparison of Methodologies
The choice between HPLC and an enzymatic assay depends on the specific requirements of the analysis.
References
A Comparative Analysis of L-Gluconic Acid Production by Different Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
L-Gluconic acid, a mild organic acid, and its salts have found extensive applications in the pharmaceutical, food, and various other industries due to their low toxicity and excellent chelating properties. Fungal fermentation, particularly using strains of Aspergillus and Penicillium, remains a commercially preferred method for its production. This guide provides a comparative analysis of this compound production by different fungal strains, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and process optimization.
Quantitative Comparison of this compound Production
The production of this compound is highly dependent on the fungal strain and the fermentation conditions. The following tables summarize the quantitative data from various studies, highlighting the production yields and optimal parameters for different fungal species.
Table 1: this compound Production by Aspergillus Strains
| Fungal Strain | Carbon Source (Concentration) | Nitrogen Source (Concentration) | Temperature (°C) | Initial pH | Incubation Time | This compound Yield (g/L) | Reference |
| Aspergillus niger | Glucose (14% w/v) | Peptone (1.0%) | 30 | 6.0 | 7 days | 58.46 | [1] |
| Aspergillus niger mutant ORS-4.410 | Glucose (12%) | Not Specified | 30 | 5.5 | 10-12 days | 78.04 | [2] |
| Aspergillus niger NCIM 530 (mutant) | Golden Syrup (initial glucose 100 g/L) | Not Specified | Not Specified | Not Specified | 44 hours | 85.2 | [3] |
| Aspergillus niger Bs2 | Glucose (25%) | Not Specified | 28 | 6.5 | 144 hours | 6.98 (µg/ml) | [4] |
| Aspergillus carneus As1 | Glucose (20%) | Not Specified | 28 | 6.5 | 144 hours | 6.51 (µg/ml) | [4] |
Table 2: this compound Production by Other Fungal Genera
| Fungal Strain | Carbon Source | Nitrogen Source | Temperature (°C) | Initial pH | Incubation Time | This compound Yield (g/L) | Reference |
| Penicillium puberulum | Glucose | Peptone | Not Specified | 6.1 | 7 days | 91% conversion from glucose | [5] |
| Fusarium moniliforme Bs4 | Glucose (20%) | Not Specified | 30 | 5.5 | 120 hours | 5.03 (µg/ml) | [4] |
| Various soil fungi | Glucose | Not Specified | Not Specified | Not Specified | Not Specified | 1.00 to 58.46 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are synthesized protocols based on common practices cited in the literature for this compound production studies.
Fungal Strain Isolation and Maintenance
-
Isolation : Fungal strains are typically isolated from soil samples.[4] A common method involves serial dilution of the soil sample and plating on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
-
Identification : Isolates are identified based on their morphological characteristics (colony morphology, microscopic examination of spores and mycelia) and molecular techniques like ITS sequencing.
-
Maintenance : Pure cultures are maintained on PDA slants and stored at 4°C for regular use or preserved as spore suspensions in glycerol (B35011) at -80°C for long-term storage.
Fermentation for this compound Production
-
Inoculum Preparation : A spore suspension is prepared from a mature fungal culture on a PDA plate by adding sterile distilled water with a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 10^6 - 10^7 spores/mL).
-
Fermentation Medium : A typical production medium consists of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract, ammonium (B1175870) nitrate), and mineral salts (e.g., KH2PO4, MgSO4·7H2O).[1] The initial pH of the medium is adjusted using NaOH or HCl.
-
Culture Conditions : Fermentation is carried out in Erlenmeyer flasks or bioreactors. The flasks are incubated on a rotary shaker at a specific temperature and agitation speed for a defined period. Key parameters like temperature, pH, and dissolved oxygen are monitored and controlled, especially in bioreactor setups.[1][2]
Analytical Methods
-
Biomass Estimation : Fungal biomass is determined by filtering the culture broth through a pre-weighed filter paper. The mycelial mass is washed with distilled water and dried in an oven at a specific temperature (e.g., 80-90°C) until a constant weight is achieved. The dry biomass is then calculated as g/L.[1]
-
Glucose Estimation : Residual glucose in the fermentation broth is quantified using methods like the Dinitrosalicylic acid (DNS) method, which involves a colorimetric reaction measured by a spectrophotometer.[1]
-
This compound Quantification : The concentration of this compound is determined using techniques such as titration with a standard alkali solution (e.g., NaOH) or more specific methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4]
Visualizing the Pathways
Diagrams are provided below to illustrate the key metabolic and signaling pathways involved in this compound production.
Conclusion
The production of this compound by fungal fermentation is a well-established process, with Aspergillus niger being the most extensively studied and industrially important microorganism. However, significant variations in yield exist depending on the specific strain and the optimization of fermentation parameters such as carbon and nitrogen sources, pH, and temperature. Mutant strains of A. niger have shown considerably enhanced production capabilities. While other fungal genera like Penicillium also demonstrate high potential, further research into their optimization and scale-up is warranted. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to explore and enhance the fungal production of this valuable organic acid. Future work focusing on metabolic engineering and the elucidation of detailed regulatory networks will be key to further improving the efficiency and cost-effectiveness of this compound production.
References
- 1. Cross-talk between cAMP and calcium signalling in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 3. Dynamic metabolic response of Aspergillus niger to glucose perturbation: evidence of regulatory mechanism for reduced glucoamylase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
L-Gluconic Acid vs. D-Gluconic Acid: A Comparative Analysis of Biological Activity
A significant disparity exists in the scientific literature regarding the biological activities of L-Gluconic acid and its D-isomer. While D-Gluconic acid, a naturally occurring organic acid found in fruits, honey, and wine, has been the subject of extensive research, data on the biological effects of this compound remains scarce.[1] This guide provides a comprehensive overview of the known biological activities of D-Gluconic acid, supported by experimental data and methodologies, while also highlighting the current knowledge gap concerning its L-enantiomer.
Overview of Stereoisomers
Gluconic acid is a six-carbon carboxylic acid derived from glucose.[2] The "L" and "D" designations refer to the stereochemistry of the molecule, specifically the orientation of the hydroxyl group on the fifth carbon atom. This seemingly minor structural difference can have profound implications for the molecule's biological activity, as enzymes and receptors in biological systems are often highly specific to a particular stereoisomer.
Comparative Biological Activity: A Knowledge Imbalance
An extensive review of available scientific literature reveals a significant lack of information on the biological activity of this compound. Toxicological and pharmacological data for this isomer are largely unavailable.[3] In contrast, D-Gluconic acid has been well-characterized and is recognized for its low toxicity and various biological roles.[4][5]
The following table summarizes the available information, underscoring the disparity in research focus.
| Biological Activity | This compound | D-Gluconic Acid |
| Antimicrobial Activity | No data available | Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.[6][7][8] |
| Prebiotic Effect | No data available | Stimulates the growth of beneficial gut bacteria, such as Bifidobacterium and Faecalibacterium, and promotes the production of butyrate (B1204436).[9][10][11] |
| Toxicity | No data available | Generally Recognized as Safe (GRAS) by the FDA; low acute and repeated dose toxicity.[4][5][12] |
| Metabolism | No data available | Metabolized in mammals; can be a source of energy.[11] |
In-Depth Analysis of D-Gluconic Acid's Biological Activity
Given the wealth of available data, this section focuses on the well-documented biological activities of D-Gluconic acid.
Antimicrobial Activity
D-Gluconic acid exhibits antimicrobial properties against a range of bacteria. This activity is attributed to its ability to lower the pH of the environment, creating conditions that are unfavorable for the growth of many pathogenic microorganisms.[6][8]
A common method to assess the antimicrobial activity of a compound is the agar (B569324) well diffusion assay.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Escherichia coli, Staphylococcus aureus) is prepared in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: The bacterial suspension is uniformly spread over the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Substance: A defined volume of a sterile solution of D-Gluconic acid at various concentrations is added to the wells. A negative control (sterile water or buffer) and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zones: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Prebiotic Effect and Butyrate Production
D-Gluconic acid is considered a prebiotic because it is not readily absorbed in the upper gastrointestinal tract and reaches the colon, where it is fermented by the gut microbiota.[13] This fermentation process selectively stimulates the growth of beneficial bacteria and leads to the production of short-chain fatty acids (SCFAs), particularly butyrate.[10][13] Butyrate is a crucial energy source for colonocytes and has been shown to have anti-inflammatory and other health-promoting effects.[14][15]
The following protocol is a summary of the methodology used to study the fermentation of gluconic acid by gut microbiota.
-
Preparation of Cecal Digesta: Cecal contents are collected from healthy pigs, pooled, and diluted in an anaerobic buffer solution.
-
Incubation: The diluted cecal digesta is incubated in sealed vessels under anaerobic conditions.
-
Substrate Addition: D-Gluconic acid is added to the vessels at different concentrations. Control vessels with no added substrate are also prepared.
-
Sampling: Samples are collected at various time points (e.g., 0, 6, 12, 24 hours) for analysis.
-
Analysis of Fermentation Products: The concentrations of SCFAs (acetate, propionate, and butyrate) in the samples are determined using gas chromatography.
-
Microbial Analysis: Changes in the bacterial populations can be assessed using techniques such as 16S rRNA gene sequencing.
Signaling Pathways and Metabolic Processes
The biological effects of D-Gluconic acid are mediated through its interaction with various metabolic pathways.
D-Gluconic Acid Metabolism
D-Gluconic acid can be metabolized through the pentose (B10789219) phosphate (B84403) pathway.
Caption: Metabolic pathway of D-Gluconic acid.
Butyrate Production from D-Gluconic Acid in the Gut
The fermentation of D-Gluconic acid by gut bacteria leads to the production of butyrate through a cross-feeding mechanism.
Caption: Simplified pathway of butyrate production from D-Gluconic acid by gut microbiota.
Conclusion
While D-Gluconic acid has been demonstrated to possess notable biological activities, including antimicrobial and prebiotic effects, the corresponding biological profile of this compound remains largely unexplored. This significant knowledge gap presents an opportunity for future research to investigate the potential biological roles of this compound and to conduct direct comparative studies with its D-isomer. Such research would provide a more complete understanding of the structure-activity relationships of gluconic acid stereoisomers and could uncover novel applications in the fields of medicine, food science, and biotechnology. For now, any discussion of the biological activity of "gluconic acid" should be assumed to refer to the D-isomer unless explicitly stated otherwise.
References
- 1. The Distinctive Role of Gluconic Acid in Retarding Percutaneous Drug Permeation: Formulation of Lidocaine-Loaded Chitosan Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of gluconic acid on piglet growth performance, intestinal microflora, and intestinal wall morphology. (2006) | Giacomo Biagi | 90 Citations [scispace.com]
- 3. The acute toxicity of gluconic acid, beta-alaninediacetic acid, diethylenetriaminepentakismethylenephosphonic acid, and nitrilotriacetic acid determined by Daphnia magna, Raphidocelis subcapitata, and Photobacterium phosphoreum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. 938. Glucono-delta-lactone/calcium/magnesium/potassium/sodium salts/gluconic acid (WHO Food Additives Series 42) [inchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted prebiotic application of gluconic acid-containing oligosaccharides promotes Faecalibacterium growth through microbial cross-feeding networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Targeted prebiotic application of gluconic acid-containing oligosaccharides promotes Faecalibacterium growth through microbial cross-feeding networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gluconic acid produced by Gluconacetobacter diazotrophicus Pal5 possesses antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. redox.com [redox.com]
- 14. US3935071A - Process for the conversion of glucose into gluconic acid - Google Patents [patents.google.com]
- 15. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of Pseudomonas fluorescens CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Gluconic Acid's Chelating Efficacy Against Other Organic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chelating Performance with Supporting Experimental Data.
The selection of an appropriate chelating agent is a critical decision in numerous scientific and industrial applications, ranging from pharmaceutical formulations and food preservation to environmental remediation. Organic acids are a prominent class of chelators, valued for their biodegradability and generally low toxicity. This guide provides a detailed comparison of the chelating efficacy of L-Gluconic acid against other commonly used organic acids, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Comparative Look at Stability Constants
The stability constant (log K) of a metal-ligand complex is a quantitative measure of the strength of the interaction between a metal ion and a chelating agent. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for 1:1 metal-ligand complexes of various organic acids with common divalent and trivalent metal ions. It is important to note that these values can be influenced by experimental conditions such as temperature, ionic strength, and pH.
| Organic Acid | Metal Ion | log K₁ | Experimental Conditions |
| This compound | Ca²⁺ | 0.99 | 25 °C, I=4 M |
| Zn²⁺ | 1.70 | 25 °C, I=0.1 M (NaClO₄) | |
| Cu²⁺ | 3.14 | 25 °C, I=0.1 M (NaClO₄) | |
| Fe³⁺ | 3.8 (approx.) | pH 7 | |
| Citric Acid | Ca²⁺ | 3.28 | 25 °C, I=0.1 M (KCl) |
| Zn²⁺ | 4.5 | 25 °C, I=0.1 M (KCl) | |
| Cu²⁺ | 6.1 | 25 °C, I=0.1 M (KCl) | |
| Fe³⁺ | 11.4 | 25 °C, I=0.1 M (KCl) | |
| Malic Acid | Ca²⁺ | 2.13 | 25 °C, I=0.1 M (KCl) |
| Zn²⁺ | 3.2 | 25 °C, I=0.1 M (KCl) | |
| Cu²⁺ | 3.4 | 25 °C, I=0.1 M (KCl) | |
| Fe³⁺ | 7.4 | 25 °C, I=0.1 M (KCl) | |
| Oxalic Acid | Ca²⁺ | 3.0 | 25 °C, I=0.1 M (NaClO₄) |
| Zn²⁺ | 4.88 | 25 °C, I=0.1 M (NaClO₄) | |
| Cu²⁺ | 6.23 | 25 °C, I=0.1 M (NaClO₄) | |
| Fe³⁺ | 9.4 | 25 °C, I=0.1 M (NaClO₄) | |
| Lactic Acid | Ca²⁺ | 1.1 | 25 °C, I=0.1 M |
| Zn²⁺ | 2.1 | 25 °C, I=0.1 M | |
| Cu²⁺ | 2.8 | 25 °C, I=0.1 M | |
| Fe³⁺ | - | Data not readily available | |
| Tartaric Acid | Ca²⁺ | 2.0 | 25 °C, I=0.1 M (KCl) |
| Zn²⁺ | 3.2 | 25 °C, I=0.1 M (KCl) | |
| Cu²⁺ | 3.4 | 25 °C, I=0.1 M (KCl) | |
| Fe³⁺ | 7.5 | 25 °C, I=0.1 M (KCl) | |
| Succinic Acid | Ca²⁺ | 1.5 | 25 °C, I=0.1 M (KCl) |
| Zn²⁺ | 2.3 | 25 °C, I=0.1 M (KCl) | |
| Cu²⁺ | 2.7 | 25 °C, I=0.1 M (KCl) | |
| Fe³⁺ | - | Data not readily available | |
| Salicylic Acid | Ca²⁺ | - | Data not readily available |
| Zn²⁺ | 6.9 | 25 °C, I=0.1 M | |
| Cu²⁺ | 10.6 | 25 °C, I=0.1 M | |
| Fe³⁺ | 16.4 | 25 °C, I=0.1 M |
Note: The stability constants can vary between different literature sources due to slight variations in experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols: Methodologies for Determining Chelating Efficacy
The following are detailed protocols for two common methods used to quantify the chelating ability of organic acids.
Spectrophotometric Determination of Iron (Fe²⁺) Chelating Activity using Ferrozine (B1204870) Assay
This method is based on the competition between the chelating agent and ferrozine for the ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. The presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in absorbance.
Materials:
-
Test compound (e.g., this compound) solution
-
Ferrous chloride (FeCl₂) solution (2 mM)
-
Ferrozine solution (5 mM)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound in the phosphate buffer.
-
In a microplate well or a cuvette, mix 50 µL of the test compound solution with 50 µL of the FeCl₂ solution.
-
Incubate the mixture at room temperature for 10 minutes to allow the chelation reaction to occur.
-
Add 100 µL of the ferrozine solution to the mixture to initiate the color-forming reaction.
-
Incubate the reaction mixture at room temperature for another 10 minutes.
-
Measure the absorbance of the solution at 562 nm using a spectrophotometer.
-
A control is prepared by replacing the test compound solution with the phosphate buffer.
-
The percentage of chelating activity is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
Potentiometric Titration for Determination of Stability Constants
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Materials:
-
Organic acid (ligand) solution of known concentration
-
Metal salt solution of known concentration
-
Standardized strong base solution (e.g., NaOH)
-
Standardized strong acid solution (e.g., HCl)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃)
-
pH meter with a glass electrode
-
Stirrer
-
Burette
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Prepare a solution containing a known concentration of the organic acid and the inert salt.
-
Titrate this solution with the standardized strong base, recording the pH at regular intervals of added base. This allows for the determination of the ligand's protonation constants.
-
Prepare a second solution containing the same concentrations of the organic acid and inert salt, but also with a known concentration of the metal salt.
-
Titrate this second solution with the same standardized strong base, again recording the pH at regular intervals.
-
The stability constants are then calculated from the titration data by analyzing the shift in the titration curve in the presence of the metal ion. This is typically done using specialized software that can solve the complex equilibria equations.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the two described methods.
A Comparative Guide to the Validation of an Enzymatic Assay for L-Gluconic Acid
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of L-Gluconic acid, the validation of the chosen analytical method is paramount. This guide provides a comprehensive comparison of a proposed enzymatic assay for this compound with alternative methods, supported by experimental data and detailed protocols.
Introduction to this compound and its Quantification
This compound is a naturally occurring carboxylic acid and an isomer of the more common D-Gluconic acid. Its accurate measurement is crucial in various fields, including biotechnology, food science, and pharmaceutical development, where it can be a metabolic byproduct, a fermentation product, or a component of a drug formulation. While numerous assays exist for D-Gluconic acid, specific and validated methods for the L-isomer are less common. This guide focuses on a proposed enzymatic assay for this compound and compares its potential performance against established analytical techniques like High-Performance Liquid Chromatography (HPLC) and colorimetric assays.
Assay Methodologies: A Comparative Overview
The choice of an analytical method depends on factors such as specificity, sensitivity, throughput, and available equipment. Here, we compare a proposed enzymatic assay with two alternative methods.
Proposed Enzymatic Assay for this compound
This proposed assay is based on a coupled enzymatic reaction that leads to the formation of a product measurable by spectrophotometry. The principle relies on the specific activity of L-idonate 5-dehydrogenase, which can oxidize L-idonate (a potential intermediate from L-gluconate) or potentially act on L-gluconate itself, coupled with the measurement of NADH production.
Principle:
This compound is converted to 5-keto-D-gluconic acid by L-idonate 5-dehydrogenase in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The resulting production of NADH is directly proportional to the this compound concentration and can be measured by the increase in absorbance at 340 nm.
dot
A Comparative Analysis of L-Gluconic Acid Synthesis: Chemical vs. Microbial Routes
For researchers, scientists, and drug development professionals, understanding the optimal synthesis pathway for key organic acids like L-Gluconic acid is paramount. This guide provides a detailed comparison of chemical and microbial synthesis methods, supported by experimental data, to inform strategic decisions in production and development.
This compound, a mild organic acid, and its derivatives are widely utilized in the food, pharmaceutical, and construction industries due to their non-corrosive, non-toxic, and chelating properties.[1][2] The production of this compound can be achieved through two primary routes: chemical synthesis and microbial fermentation. While chemical methods offer rapid conversion, microbial fermentation is the dominant industrial-scale production method due to its higher efficiency and specificity.[1][3]
Quantitative Comparison of Synthesis Methods
The choice between chemical and microbial synthesis of this compound often depends on a variety of factors including yield, reaction time, cost, and environmental impact. The following tables summarize the key quantitative data for each method.
Table 1: Comparison of Chemical and Microbial Synthesis of this compound
| Parameter | Chemical Synthesis | Microbial Synthesis |
| Typical Yield | 89.6%[4] | Up to 98.4%[1] |
| Reaction Time | 2 - 21 hours[4][5] | 12 - 144 hours[6][7] |
| Catalyst/Biocatalyst | Noble metals (e.g., Palladium)[4], Ferric Chloride[5] | Enzymes (Glucose Oxidase, Glucose Dehydrogenase) from microorganisms[8][9] |
| Byproducts | Formic acid, Acetic acid[5] | 2-ketogluconic acid, 5-ketogluconic acid[1][10] |
| Cost | High (expensive catalysts and electrolysis)[1][3] | Lower (utilization of waste materials as substrates)[11][12] |
| Environmental Impact | Environmental toxicity and biological hazards[1][3] | Generally lower, biodegradable, but can generate waste biomass[13][14] |
Table 2: Performance of Different Microbial Strains in this compound Synthesis
| Microbial Strain | Substrate | Concentration (g/L) | Yield (g/L) | Fermentation Time (h) |
| Aspergillus niger | Glucose (14% w/v) | 140 | 58.46 | 168[15] |
| Aspergillus niger | Golden Syrup | - | 85.2 | 44[7] |
| Gluconobacter oxydans | Corncob Enzymatic Hydrolysate | 100 | 98.8 | -[16] |
| Gluconobacter oxydans | Corn Stover Hydrolysate | - | 95.8 | -[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for both chemical and microbial synthesis of this compound.
1. Chemical Synthesis Protocol: Oxidation of Glucose using a Palladium Catalyst
-
Materials: D-glucose, distilled water, Palladium on activated carbon catalyst, Sodium hydroxide (B78521) solution.
-
Procedure:
-
An aqueous solution of D-glucose is prepared.
-
The palladium on activated carbon catalyst is added to the glucose solution. The amount of catalyst is typically a small percentage of the glucose weight (e.g., 0.18% palladium metal by weight based on glucose).[4]
-
The reaction is carried out at a controlled temperature (e.g., 30°C ± 3°C) and pH (e.g., 10.0) maintained by the addition of sodium hydroxide solution.[4]
-
Air or oxygen is bubbled through the reaction mixture to facilitate oxidation.
-
The reaction is monitored for glucose consumption. Completion of the reaction can take several hours (e.g., 21 hours).[4]
-
Upon completion, the catalyst is filtered off, and the resulting solution is concentrated to obtain this compound.
-
2. Microbial Synthesis Protocol: Fermentation using Aspergillus niger
-
Materials: Aspergillus niger strain, glucose or other carbon source, peptone or other nitrogen source, mineral salts, sterile water, fermenter.
-
Procedure:
-
A fermentation medium is prepared containing a high concentration of glucose (e.g., 14% w/v), a nitrogen source like peptone (e.g., 1%), and necessary mineral salts.[15]
-
The medium is sterilized and inoculated with a culture of Aspergillus niger.
-
The fermentation is carried out in a submerged culture system at a controlled temperature (e.g., 30°C) and pH (e.g., 6.0).[15]
-
The fermenter is aerated to provide sufficient oxygen for the oxidative conversion of glucose.
-
The fermentation is allowed to proceed for a specific duration (e.g., 7 days), during which samples can be taken to monitor gluconic acid production and glucose consumption.[15]
-
After fermentation, the fungal biomass is separated from the broth by filtration or centrifugation.
-
The this compound is then recovered from the fermentation broth through processes like electrodialysis or ion exchange.[1]
-
Visualizing the Synthesis Pathways
Understanding the underlying biochemical and chemical transformations is key to optimizing synthesis processes.
Caption: Chemical synthesis of this compound via catalytic oxidation.
Caption: Microbial synthesis pathways for this compound in fungi and bacteria.
Discussion and Conclusion
The primary advantage of chemical synthesis lies in its potentially rapid reaction times. However, this method is often hampered by the high cost of noble metal catalysts, the need for potentially harsh reaction conditions, and the generation of environmentally hazardous byproducts.[1][3] The use of less expensive catalysts like ferric chloride is being explored, but this can also lead to the formation of other organic acids, complicating purification.[5]
In contrast, microbial synthesis has become the preferred industrial method.[8][9] This is largely due to its high specificity, leading to higher yields and purity of this compound.[1] The use of microorganisms like Aspergillus niger and Gluconobacter oxydans allows for the utilization of a wide range of renewable and cost-effective substrates, including agricultural and industrial byproducts.[1][11] While fermentation times are generally longer than chemical synthesis, the overall process is more environmentally friendly and economically viable for large-scale production.[3][13]
A key challenge in microbial synthesis, particularly with bacteria like Gluconobacter oxydans, is the potential for over-oxidation of gluconic acid to keto-gluconic acids.[1] However, process parameters such as pH and glucose concentration can be optimized to minimize the formation of these byproducts.[1][16]
References
- 1. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 2. Gluconic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. CN105732363A - Method for preparing gluconic acid by taking glucose as raw material under different working conditions - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. ftb.com.hr [ftb.com.hr]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imarcgroup.com [imarcgroup.com]
- 13. Frontiers | Biopesticides as a promising alternative to synthetic pesticides: A case for microbial pesticides, phytopesticides, and nanobiopesticides [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for L-Gluconic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the determination of L-Gluconic acid. The performance of High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), Capillary Electrophoresis (CE), and Enzymatic Assays are evaluated based on experimental data from various studies. Detailed methodologies for each technique are provided to support your experimental design and method validation.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative performance of different analytical methods for this compound determination. This allows for a direct comparison of key analytical parameters to help you select the most suitable method for your research needs.
| Parameter | HPLC-PAD[1][2] | Capillary Electrophoresis[3] | Enzymatic Assay[4] | Colorimetric Method[5] |
| Principle | Anion exchange separation followed by electrochemical detection. | Separation based on charge-to-size ratio with indirect UV detection. | Enzymatic conversion of gluconate to form a product measured spectrophotometrically. | Formation of a colored complex measured spectrophotometrically. |
| Linearity | Up to 500 mg/L | Not explicitly stated, but quantitative for fermentation broth. | Follows Beer-Lambert Law within a defined concentration range. | 3.6 µM to 900 µM |
| Limit of Quantitation (LOQ) | 2.0 mg/L | Not explicitly stated. | Dependent on kit and instrumentation. | Not explicitly stated. |
| Limit of Detection (LOD) | 0.6 mg/L (calculated as 3σ) | 10 to 43 µmol/L | Dependent on kit and instrumentation. | 1.1 µM |
| Precision (RSD%) | < 2.5% in the usual concentration range in wine. | Intraday: 1.0% - 5.9% (peak area); Interday: 5.7% - 9.3% (peak area) | Dependent on kit and analyst proficiency. | Not explicitly stated. |
| Accuracy | Good correlation with the enzymatic method, though results can be slightly higher. | Not directly compared to other methods in the study. | Considered a reference method for accuracy comparison. | Recoveries in food samples ranged from 92.84% to 97.02%. |
| Analysis Time | ~30 minutes per sample | Not explicitly stated. | ~6 minutes reaction time after setup. | Rapid |
Visualizing the Methodologies
To better understand the workflow and principles behind these methods, the following diagrams are provided.
Cross-Validation Workflow
This diagram illustrates a general workflow for the cross-validation of analytical methods, a critical process for ensuring the reliability and comparability of results obtained from different techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 3. Capillary electrophoresis for the monitoring of carboxylic acid production by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. jcsp.org.pk [jcsp.org.pk]
comparative performance of L-Gluconic acid in different application formulations
An in-depth analysis of L-Gluconic acid's efficacy in pharmaceutical, food and beverage, and industrial formulations, benchmarked against key alternatives.
For researchers, scientists, and drug development professionals, the selection of excipients and functional ingredients is a critical decision impacting formulation stability, efficacy, and safety. This compound, a mild organic acid derived from glucose, has emerged as a versatile and biodegradable option across various industries. This guide provides a comprehensive comparison of this compound's performance against other common alternatives, supported by experimental data, to inform formulation decisions.
Pharmaceutical Applications: Enhancing Drug Delivery and Dental Care
In the pharmaceutical sector, this compound and its salts, such as sodium gluconate, are valued for their chelating and biocompatible properties.
Controlled Drug Delivery
A study on the formulation of lidocaine-loaded chitosan (B1678972) nanoparticles demonstrated the distinctive role of this compound in retarding percutaneous drug permeation. The inclusion of gluconic acid in the nanoparticle formulation significantly decreased the permeation flux of lidocaine (B1675312) compared to a formulation without it and one containing caproic acid. This effect is attributed to the chelating properties of gluconate ions, which are suggested to interact with calcium in the skin, thereby influencing lipid synthesis and drug transport.
Table 1: Comparative Performance of Lidocaine Permeation from Chitosan Nanoparticles
| Formulation | Mean Permeation Flux (μg·cm⁻²·h⁻¹) |
| Citrate-crosslinked Chitosan NPs | 6.1 ± 1.5 |
| Citrate-crosslinked Chitosan NPs with Gluconic Acid | 3.4 ± 2.3 |
Experimental Protocol: In Vitro Percutaneous Permeation Study
The experiment utilized Franz diffusion cells with excised mammalian skin. The receptor compartment was filled with phosphate-buffered saline at 37°C. The lidocaine-loaded chitosan nanoparticle formulations were applied to the stratum corneum side of the skin. Samples were withdrawn from the receptor compartment at predetermined time intervals and analyzed for lidocaine concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The permeation flux was calculated from the steady-state portion of the cumulative amount of drug permeated per unit area versus time plot.
A Comparative Guide to L-Gluconic Acid Production: Evaluating Cost-Effectiveness of Microbial, Enzymatic, and Chemical Methods
For Researchers, Scientists, and Drug Development Professionals
L-Gluconic acid, a versatile organic acid with wide-ranging applications in the pharmaceutical, food, and chemical industries, can be produced through several distinct methodologies. The choice of production route is a critical decision, directly impacting the economic viability and scalability of the process. This guide provides an objective comparison of the cost-effectiveness of the primary this compound production methods: microbial fermentation, enzymatic conversion, and chemical/electrolytic oxidation. The evaluation is supported by a summary of key performance indicators, detailed experimental protocols, and visual representations of the underlying biochemical and experimental workflows.
At a Glance: Comparing Production Methods
The economic feasibility of this compound production is a multifactorial equation, heavily influenced by substrate costs, reaction efficiency (yield, productivity, and final product concentration), and the complexity of downstream processing. Microbial fermentation, particularly using the fungus Aspergillus niger, is the most established and commercially dominant method, often achieving high yields.[1] However, the use of cheaper, renewable feedstocks is a key strategy to enhance its cost-effectiveness.[2][3][4][5][6] Enzymatic conversion offers the potential for high specificity and purity, simplifying downstream processing, while chemical and electrolytic methods, though rapid, often face challenges related to cost, environmental impact, and selectivity.[7][8][9][10][11][12][13]
| Parameter | Microbial Fermentation (A. niger) | Microbial Fermentation (G. oxydans) | Enzymatic Conversion (Glucose Oxidase & Catalase) | Chemical/Electrolytic Oxidation |
| Typical Yield | >90% | 75-90% | ~99% | Variable (e.g., 52.3% with FeCl3, up to 99% selectivity electrochemically)[8][12] |
| Productivity (g/L/h) | 1.94 - 21.0[2] | ~2.10 (for 5-keto-d-gluconate)[1] | High (process dependent) | Very high reaction rates |
| Final Titer (g/L) | 85.2 - 158[2] | ~98.7[14] | High concentrations achievable (>30% w/v glucose)[15] | Dependent on initial reactant concentration |
| Substrate Cost | Can utilize low-cost substrates (e.g., molasses, waste paper)[2][3][4][5][6] | Can utilize hydrolyzed lignocellulose[14][16] | Requires purified glucose | Requires purified glucose |
| Downstream Processing | Complex (biomass removal, purification) | Complex (biomass removal, byproduct separation) | Simpler (no biomass, fewer byproducts)[15][17] | Can be complex (catalyst removal, byproduct separation)[9] |
| Key Advantages | Established technology, high yields, flexible feedstock | High efficiency in converting glucose | High specificity, high purity product, faster reaction times | Rapid conversion |
| Key Disadvantages | Long fermentation times, complex downstream processing | Potential for byproduct formation (keto-gluconates)[1] | Higher cost of purified enzymes | High energy consumption, potential for hazardous reagents, catalyst deactivation[10] |
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Biochemical Pathways
The microbial production of this compound from D-glucose follows distinct enzymatic pathways in Aspergillus niger and Gluconobacter oxydans.
Experimental Workflow
A generalized experimental workflow for comparing the different this compound production methods is outlined below. This workflow highlights the key stages from substrate preparation to final product analysis.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the key experiments in this compound production.
Microbial Fermentation using Aspergillus niger
This protocol describes a typical batch fermentation process in a stirred-tank bioreactor.
1.1. Microorganism and Inoculum Preparation:
-
Strain: Aspergillus niger (e.g., NCIM 530).
-
Maintenance: Maintain the strain on molasses medium agar (B569324) slants at 30°C for 4 days.
-
Inoculum: Harvest spores from a mature slant into a sterile 50 mM sodium phosphate buffer (pH 6.8) containing 0.1% Tween 80 to a concentration of 10⁸ - 10¹⁰ spores/mL. Inoculate a pre-culture medium (e.g., 5% glucose, 0.2% di-ammonium phosphate, 0.25% MgSO₄, 0.1% KH₂PO₄, pH 5.5) and incubate until sufficient biomass is achieved.[2]
1.2. Fermentation Medium:
-
A typical production medium contains (per liter):
-
Glucose (or alternative carbon source like golden syrup): 100 g[2]
-
Di-ammonium phosphate: 0.9 g
-
MgSO₄·7H₂O: 0.1 g
-
Urea: 0.15 g
-
KH₂PO₄: 0.2 g
-
Olive oil (as an anti-foaming agent): 20 mL
-
-
Sterilize the medium at 121°C for 20 minutes.
1.3. Bioreactor Operation:
-
Bioreactor: A 50 L semiautomatic stirred-tank fermenter.[2]
-
Inoculation: Inoculate the sterile fermentation medium with the prepared seed culture.
-
Process Parameters:
-
Temperature: 28°C
-
pH: Maintain at 5.5 by the automated addition of a neutralizing agent (e.g., NaOH or CaCO₃).
-
Agitation: 250 rpm
-
Aeration: Maintain dissolved oxygen levels through controlled air sparging.
-
1.4. Downstream Processing:
-
Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.
-
The clarified broth can be further purified by methods such as carbon treatment (for decolorization), ion exchange chromatography, and crystallization to obtain pure this compound or its salts.[18]
1.5. Analysis:
-
Monitor glucose consumption and this compound production throughout the fermentation using High-Performance Liquid Chromatography (HPLC).
Enzymatic Conversion using Glucose Oxidase and Catalase
This protocol outlines the enzymatic synthesis of this compound in a controlled reactor system.
2.1. Materials:
-
Enzymes: Glucose oxidase (GOD) and Catalase.
-
Substrate: Glucose solution (e.g., 30-50% w/w).[17]
-
Buffer: A suitable buffer to maintain the optimal pH for the enzymes (typically pH 5.5-6.0).
2.2. Reaction Setup:
-
Reactor: A standard laboratory fermenter equipped with pH, temperature, and dissolved oxygen control.
-
Enzyme Loading: Add glucose oxidase (e.g., 25-30 GOU/gram of glucose) and catalase (e.g., at least 1200 CU/gram of glucose) to the glucose solution.[17]
2.3. Reaction Conditions:
-
Temperature: Maintain at the optimal temperature for the enzymes (e.g., 35°C).
-
pH: Control the pH at the desired setpoint (e.g., 5.5) by the addition of an alkali solution (e.g., NaOH) to neutralize the forming gluconic acid.
-
Oxygen Supply: Provide a continuous supply of oxygen (e.g., air at 1 vvm) as it is a co-substrate for the glucose oxidase reaction.[17]
2.4. Downstream Processing:
-
The primary advantage of the enzymatic process is the simplified downstream processing. As there is no biomass, the reaction mixture contains primarily gluconic acid, unreacted glucose, and the enzymes.
-
The product can be concentrated, and if necessary, the enzymes can be removed by ultrafiltration if they are not immobilized.
2.5. Analysis:
-
Monitor the reaction progress by measuring glucose consumption and gluconic acid formation using HPLC or titration.
Conclusion
The selection of an optimal this compound production method is a strategic decision that hinges on a careful evaluation of economic and technical factors. Microbial fermentation with Aspergillus niger remains a robust and widely used industrial process, with significant potential for cost reduction through the utilization of inexpensive and renewable raw materials. Enzymatic conversion presents a compelling alternative, offering high purity and simplified downstream processing, which can offset the higher initial cost of the enzymes. Chemical and electrolytic methods, while offering rapid conversion, require careful consideration of energy costs and environmental impact. For researchers and drug development professionals, understanding the nuances of each method is paramount for process optimization, scalability, and ultimately, the cost-effective production of high-quality this compound.
References
- 1. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inl.elsevierpure.com [inl.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Techno-economic Analysis and Life Cycle Assessment of Gluconic Acid and Xylonic Acid Production from Waste Materials (Journal Article) | OSTI.GOV [osti.gov]
- 6. Techno-economic analysis and life cycle assessment of gluconic acid production from waste materials | Ames Laboratory [ameslab.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative conversion of glucose to gluconic acid by iron(iii) chloride in water under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CN105732363A - Method for preparing gluconic acid by taking glucose as raw material under different working conditions - Google Patents [patents.google.com]
- 10. opendata.uni-halle.de [opendata.uni-halle.de]
- 11. Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controllable oxidation of glucose to gluconic acid and glucaric acid using an electrocatalytic reactor [inis.iaea.org]
- 13. researchgate.net [researchgate.net]
- 14. Sequential Bioprocess with Gluconobacter oxydans and Candida tropicalis for Gluconic Acid and Single-Cell Protein Production from Enzymatic Hydrolysate | MDPI [mdpi.com]
- 15. US5897995A - Enzymatic production of gluconic acid or its salts - Google Patents [patents.google.com]
- 16. Fermentative Synthesis of Gluconic and Xylonic Acids from Hydrolyzed Palm Fronds Using Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US6942997B2 - Process for the preparation of gluconic acid and gluconic acid produced thereby - Google Patents [patents.google.com]
- 18. scribd.com [scribd.com]
L-Gluconic Acid vs. Citric Acid: A Comparative Guide for Industrial Cleaning Applications
A detailed analysis of two leading organic acids for scale and rust removal, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their performance, supported by experimental data and detailed protocols.
In the realm of industrial cleaning, the choice of a suitable cleaning agent is paramount to ensure efficacy, material compatibility, and environmental sustainability. Among the various options, organic acids have gained prominence as effective and safer alternatives to harsh mineral acids. This guide provides an in-depth comparison of two such widely used organic acids: L-Gluconic acid and citric acid. Both are valued for their chelating properties, which enable them to form stable complexes with metal ions, thereby facilitating the removal of scale, rust, and other inorganic deposits. This document aims to provide a clear, data-driven comparison to assist in the selection of the most appropriate acid for specific industrial cleaning applications.
Performance Comparison at a Glance
| Property | This compound | Citric Acid | Key Considerations |
| Chemical Formula | C₆H₁₂O₇ | C₆H₈O₇ | Gluconic acid is a polyhydroxy carboxylic acid, while citric acid is a tricarboxylic acid. |
| Molar Mass | 196.16 g/mol | 192.12 g/mol | Similar molar masses result in comparable weight-based concentration calculations. |
| pKa (at 25°C) | pKa₁ = 3.86 | pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40 | Citric acid's three pKa values provide a wider pH range for buffering capacity. |
| Chelating Ability | Excellent, particularly in alkaline conditions. | Excellent, particularly in acidic to neutral conditions. | The choice depends on the pH of the cleaning formulation and the target metal ions. |
| Biodegradability | Readily biodegradable. | Readily biodegradable. | Both are considered environmentally friendly options. |
| Corrosion Profile | Generally low, can act as a corrosion inhibitor for some metals. | Can be corrosive to some metals if not properly inhibited. | Material compatibility testing is crucial for both acids. |
In-Depth Performance Analysis
Chelation Efficacy
The primary mechanism by which this compound and citric acid facilitate cleaning is through chelation. This process involves the formation of stable, water-soluble complexes with metal ions commonly found in scale and rust, such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺).
A study comparing various chelating agents demonstrated the superior performance of sodium gluconate (the salt of gluconic acid) in chelating calcium and magnesium ions in highly alkaline conditions (pH 13)[1]. Conversely, sodium citrate (B86180) (the salt of citric acid) showed better efficacy in moderately alkaline environments (pH 10-11)[1]. For copper chelation, sodium gluconate was found to be significantly more effective than other chelators across a range of pH levels[1].
Table 1: Comparative Chelation Capacity for Calcium (Ca²⁺) Ions [1]
| Chelating Agent | pH 10 | pH 11 | pH 13 |
| Sodium Citrate (TSA) | ~134 mg Ca²⁺ / g | ~199 mg Mg²⁺ / g | - |
| Sodium Gluconate (SG) | - | - | Superior to other tested agents |
Note: Data for sodium gluconate at pH 10 and 11 was not provided in the source. TSA refers to trisodium (B8492382) citrate anhydrous.
Table 2: Comparative Chelation Capacity for Copper (Cu²⁺) Ions [1]
| Chelating Agent | pH 7 | pH 11 |
| Sodium Gluconate (SG) | Superior to other tested agents | ~815 mg Cu²⁺ / g |
| Methylglycine Diacetic Acid (MGDA) | - | ~276 mg Cu²⁺ / g |
Note: Data for MGDA at pH 7 was not provided in the source.
Scale and Rust Removal
Both acids are effective in dissolving calcium carbonate-based scale and iron oxide-based rust. Citric acid is widely used in industrial cleaning formulations for removing limescale and rust from metal surfaces[2]. An experimental study on boiler scale cleaning found that a 5% citric acid solution with an inhibitor could dissolve 168 gm/m² of scale[3].
While direct comparative quantitative data for rust removal under identical conditions is limited in the reviewed literature, a study on the pre-treatment of rice husk demonstrated that gluconic acid was more efficient in removing metal alkali impurities like K₂O, Na₂O, and Al₂O₃ compared to citric acid[4]. This suggests a strong potential for gluconic acid in applications requiring the removal of a broad range of metallic impurities.
Corrosion Inhibition
A significant advantage of this compound is its ability to act as a corrosion inhibitor, even in acidic formulations. A patent for an acid cleaning composition highlighted that the addition of gluconic acid to a urea (B33335) sulfate (B86663) solution reduced the corrosion rate of stainless steel 304 and 316 to a negligible average of 0.1 mils per year[4]. In contrast, citric acid can be corrosive to certain metals, and its formulations often require the inclusion of corrosion inhibitors[5][6].
Experimental Protocols
To ensure a standardized and objective comparison of this compound and citric acid for industrial cleaning applications, the following experimental protocols are recommended.
Protocol 1: Evaluation of Rust Removal Efficacy
Objective: To quantify and compare the rust removal efficiency of this compound and citric acid solutions on mild steel.
Materials:
-
Mild steel coupons (e.g., 50mm x 25mm x 2mm) with uniform rust coverage.
-
This compound solutions (e.g., 5%, 10% w/w in deionized water).
-
Citric acid solutions (e.g., 5%, 10% w/w in deionized water).
-
Deionized water.
-
Analytical balance (±0.1 mg).
-
Beakers.
-
Ultrasonic bath.
-
Drying oven.
-
Stopwatch.
Procedure:
-
Specimen Preparation:
-
Clean pre-rusted mild steel coupons with acetone to remove any grease or oil.
-
Dry the coupons in an oven at 60°C for 1 hour.
-
Allow the coupons to cool in a desiccator and record their initial weight (W_initial).
-
-
Immersion Test:
-
Immerse each coupon in a separate beaker containing a specific acid solution at a controlled temperature (e.g., 25°C or 50°C).
-
After a predetermined time interval (e.g., 1, 2, 4, 8 hours), remove the coupons from the solutions.
-
-
Cleaning and Final Weighing:
-
Rinse the coupons thoroughly with deionized water.
-
Submerge the coupons in an ultrasonic bath with deionized water for 5 minutes to remove any loosely adhered rust.
-
Rinse again with deionized water and then with acetone.
-
Dry the coupons in an oven at 60°C for 1 hour.
-
Allow the coupons to cool in a desiccator and record their final weight (W_final).
-
-
Calculation of Rust Removal Efficiency:
-
Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.
-
The rust removal efficiency can be expressed as the mass of rust removed per unit area per unit time.
-
This protocol is based on the principles outlined in the ASTM G1 standard practice for preparing, cleaning, and evaluating corrosion test specimens[7][8][9][10][11].
Protocol 2: Determination of Calcium Carbonate Dissolution Rate
Objective: To compare the rate at which this compound and citric acid dissolve calcium carbonate.
Materials:
-
Calcium carbonate (CaCO₃) powder or marble chips of a known particle size.
-
This compound solutions of known concentration.
-
Citric acid solutions of known concentration.
-
pH meter.
-
Stirrer.
-
Beakers.
-
Stopwatch.
-
Analytical balance.
Procedure:
-
Setup:
-
Place a known volume of the acid solution in a beaker with a magnetic stirrer.
-
Calibrate and place the pH electrode in the solution.
-
-
Reaction:
-
Add a known mass of calcium carbonate to the acid solution and start the stopwatch simultaneously.
-
Monitor and record the pH of the solution at regular time intervals.
-
-
Data Analysis:
-
The dissolution of CaCO₃ will consume the acid, leading to an increase in pH.
-
The rate of dissolution can be determined by analyzing the change in pH over time. The initial rate can be calculated from the slope of the pH vs. time curve at t=0.
-
Alternatively, the amount of dissolved CaCO₃ can be determined by filtering, drying, and weighing the remaining solid at different time points.
-
Visualizing the Concepts
To better understand the chemical structures and the experimental workflow, the following diagrams are provided.
References
- 1. jungbunzlauer.com [jungbunzlauer.com]
- 2. arrochem.com [arrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. US7828908B1 - Acid cleaning and corrosion inhibiting compositions comprising gluconic acid - Google Patents [patents.google.com]
- 5. vecom-group.com [vecom-group.com]
- 6. Kintec 5003 - Cleaner & Scale Remover (Inhibited Citric Acid) [accepta.com]
- 7. epoxytileflooring.com [epoxytileflooring.com]
- 8. scribd.com [scribd.com]
- 9. scalinguph2o.com [scalinguph2o.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. matestlabs.com [matestlabs.com]
A Comparative Guide to the Validation of Spectrophotometric and Alternative Methods for L-Gluconic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a spectrophotometric method for the quantification of L-Gluconic acid with two primary alternative methods: an enzymatic assay and High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers in selecting the most suitable analytical method for their specific needs, based on performance, complexity, and cost.
Methodology Comparison
The determination of this compound is crucial in various fields, including the food and pharmaceutical industries. While spectrophotometric methods offer simplicity and cost-effectiveness, enzymatic assays and HPLC provide higher specificity and sensitivity. This guide delves into the validation parameters of each method to offer a clear comparison.
A colorimetric spectrophotometric method has been developed based on the reduction of indigo (B80030) carmine (B74029) dye by an Iron(II)-gluconic acid complex.[1] This method is simple and rapid, making it suitable for high-throughput screening. In comparison, enzymatic assays offer high specificity for D-gluconic acid through a series of coupled reactions that result in the formation of a quantifiable product like NADPH.[2] HPLC methods, particularly those coupled with detectors like Pulsed Amperometric Detection (PAD) or UV, provide high resolution and the ability to separate and quantify gluconic acid from complex matrices.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the three analytical methods for this compound determination.
| Parameter | Spectrophotometric Method (Colorimetric) | Enzymatic Assay | HPLC-PAD Method |
| Principle | Reduction of indigo carmine by Iron(II)-gluconic acid complex | Enzymatic conversion to 6-phospho-D-gluconate and subsequent oxidation to ribulose-5-phosphate with concomitant formation of NADPH | Anion exchange chromatography with electrochemical detection |
| Linearity | 3.6 µM to 900 µM[1] | 0.8 to 50 µg per assay[2] | Up to 500 mg/L[3] |
| Limit of Detection (LOD) | 1.1 µM[1] | 0.792 mg/L[2] | 0.6 mg/L (as 3σ) |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated in validation report, but assay is linear from 0.8 µg | 2.0 mg/L (as 10σ)[3] |
| Precision (RSD%) | < 0.43% for replicate sample determinations[1] | 1.53% (reproducibility using kit standard)[2] | < 2.5% in the usual range of GA concentration in natural wines[3] |
| Accuracy | Recovery in the range of 92.84% to 97.02% in Lactone tofu[1] | Relative Bias of -0.40%[2] | Accuracy checked in comparison with the usual enzymatic method[3] |
Experimental Protocols
This protocol is based on the method described by Lan et al. (2020).[1]
-
Reagent Preparation:
-
Prepare a standard solution of this compound.
-
Prepare a solution of Ferrous sulfate (B86663) (FeSO₄).
-
Prepare a solution of Indigo Carmine dye.
-
Prepare a buffer solution to maintain the optimal pH.
-
-
Assay Procedure:
-
To a sample or standard solution containing this compound, add the Ferrous sulfate solution.
-
Incubate the mixture to allow the formation of the Iron(II)-gluconic acid complex.
-
Add the Indigo Carmine dye solution to the mixture.
-
Under alkaline conditions, the Iron(II)-gluconic acid complex will reduce the indigo carmine, leading to a color change from blue to greenish-yellow.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (e.g., 610 nm).
-
-
Quantification:
-
Create a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
This protocol is based on the Megazyme D-Gluconic Acid/D-Glucono-δ-lactone Assay Kit.[2]
-
Reagent Preparation:
-
Reconstitute the provided buffer, NADP+, and enzyme suspensions (gluconate kinase and 6-phosphogluconate dehydrogenase) as per the kit instructions.
-
Prepare a D-gluconic acid standard solution.
-
-
Manual Assay Procedure (per cuvette):
-
Pipette 2.0 mL of distilled water, 0.1 mL of sample (or standard/blank), 0.2 mL of buffer solution, and 0.02 mL of NADP+ solution into a cuvette. Mix well.
-
Read the initial absorbance (A₁) at 340 nm after approximately 3 minutes.
-
Start the reaction by adding 0.02 mL of gluconate kinase suspension. Mix and incubate at 25°C.
-
Read the final absorbance (A₂) after approximately 6 minutes.
-
-
Quantification:
-
Calculate the absorbance difference (ΔA) for both the blank and the sample (ΔA = A₂ - A₁).
-
Subtract the absorbance difference of the blank from the absorbance difference of the sample to obtain ΔAD-gluconic acid.
-
The concentration of D-gluconic acid is calculated using the following formula: Concentration (g/L) = (V * MW) / (ε * d * v * 1000) * ΔA_D-gluconic acid where V is the final volume, MW is the molecular weight of D-gluconic acid, ε is the extinction coefficient of NADPH at 340 nm, d is the light path, and v is the sample volume.
-
This protocol is based on the method described by Larcher et al.[3]
-
Chromatographic Conditions:
-
Column: Anion exchange column.
-
Mobile Phase: 0.1 M Sodium Hydroxide (NaOH) solution, degassed.
-
Flow Rate: 1.5 mL/min (isocratic).
-
Injection Volume: 10 µL.
-
Column Temperature: 20°C.
-
Detection: Pulsed Amperometric Detector (PAD) with a gold electrode. The pulse settings are +200, +700, and -900 mV for 300, 100, and 100 ms, respectively.
-
-
Sample Preparation:
-
Samples may require dilution to fall within the linear range of the method.
-
Filtration of the sample through a 0.45 µm filter is recommended before injection.
-
-
Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the samples and determine the concentration of this compound by comparing the peak area to the calibration curve.
-
Visualizations
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Logical comparison of analytical methods for this compound determination.
References
A Comparative Genomic Guide to L-Gluconic Acid Producing Microorganisms
For Researchers, Scientists, and Drug Development Professionals
L-Gluconic acid, a mild organic acid, and its salts have found widespread applications in the food, pharmaceutical, and construction industries. Microbial fermentation is the primary method for its industrial production, with several microorganisms being employed for their high yields and efficiency. This guide provides a comparative analysis of the key microorganisms used in this compound production, with a focus on their genomic characteristics, production performance, and the underlying metabolic pathways.
Genomic Comparison of Key this compound Producers
The genomic architecture of a microorganism plays a crucial role in its metabolic capabilities and industrial suitability. The following table summarizes the key genomic features of prominent this compound producing microorganisms. Aspergillus niger, a filamentous fungus, is a workhorse in the industrial production of gluconic acid. Gluconobacter oxydans is an acetic acid bacterium known for its efficient oxidative fermentation capabilities. Pseudomonas species are versatile bacteria capable of producing a wide range of organic acids, including gluconic acid. Penicillium rubens, a close relative of other gluconic acid-producing Penicillium species, provides genomic insights into this genus.
| Feature | Aspergillus niger NRRL 3 | Gluconobacter oxydans 621H | Pseudomonas protegens CHA0 | Penicillium rubens ATCC 11709 |
| Genome Size (Mb) | 35.25 | 2.7 | 6.87 | 32.34 |
| GC Content (%) | 49.5 | 62.0 | 63.4% | 48.95% |
| Number of Protein-Coding Genes | 12,442 | 2,664 | Not explicitly stated, but genome is complex | 13,653 |
Performance in this compound Production
The efficiency of this compound production varies significantly among different microorganisms and is highly dependent on the fermentation conditions. The table below presents a comparative overview of the production performance of selected strains under specified laboratory or industrial conditions.
| Microorganism | Strain | Fermentation Conditions | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus niger | NCIM 530 (mutant) | Submerged, 50L fermenter, golden syrup (100 g/L glucose), 44h | 85.2 | 0.87 | 1.94 | [1] |
| Aspergillus niger | ORS-4.410 (mutant) | Submerged, 12% glucose, pH 5.5, 30°C, 10-12 days | 78.04 | Not specified | Not specified | [2] |
| Aspergillus niger | Not specified | Submerged, 14% glucose, pH 6.0, 30°C, 7 days | 58.46 | Not specified | Not specified | [3] |
| Gluconobacter oxydans | Not specified | Sequential fermentation with C. tropicalis, enzymatic hydrolysate (98.1 g/L glucose) | 95.8 | Not specified | Not specified | [4] |
| Gluconobacter oxydans | ATCC 9937 | Fermentation medium with 100 g/L D-glucose | ~73 (intermediate peak) | 0.76 | Not specified | [5] |
| Penicillium puberulum | Not specified | Not specified | 60.17 | Not specified | Not specified | [6] |
Key Metabolic Pathways for this compound Production
The biosynthesis of this compound from glucose is a relatively straightforward oxidative process, but the enzymatic machinery differs between fungi and bacteria.
In filamentous fungi like Aspergillus niger and Penicillium species, the key enzyme is glucose oxidase (GOX) . This enzyme, typically located extracellularly or in the periplasmic space, catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone, with the concomitant reduction of oxygen to hydrogen peroxide. The lactone is then spontaneously or enzymatically hydrolyzed to gluconic acid. The overall reaction is highly efficient.[6][7]
In bacteria such as Gluconobacter oxydans and Pseudomonas species, the oxidation of glucose is primarily carried out by a membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (PQQ-GDH) .[8][9] This enzyme is located in the periplasmic space and directly oxidizes glucose to gluconolactone, which is then hydrolyzed to gluconic acid. This direct oxidation pathway is a hallmark of these bacteria and contributes to their high production rates.[8][9]
Caption: Metabolic pathways for this compound production in fungi and bacteria.
Experimental Protocols
Submerged Fermentation for this compound Production
This protocol provides a general framework for the submerged fermentation of this compound using microorganisms like Aspergillus niger.
-
Inoculum Preparation:
-
Aseptically transfer spores of the microorganism from a stock culture to a seed medium.
-
Incubate the seed culture at an appropriate temperature (e.g., 30°C) with agitation for a specified period (e.g., 24-48 hours) to obtain a sufficient biomass for inoculation.[2]
-
-
Fermentation Medium:
-
Prepare the production medium containing a high concentration of glucose (e.g., 100-150 g/L) as the primary carbon source.[3]
-
Supplement the medium with a nitrogen source (e.g., peptone, yeast extract, or ammonium (B1175870) salts), phosphate (B84403) source (e.g., KH2PO4), and essential minerals (e.g., MgSO4·7H2O).[2][3]
-
Adjust the initial pH of the medium to the optimal range for the specific microorganism (e.g., pH 5.5-6.5 for Aspergillus niger).[2][3]
-
-
Fermentation Process:
-
Sterilize the fermenter containing the production medium.
-
Inoculate the production medium with the prepared seed culture.
-
Maintain the fermentation at a constant temperature (e.g., 30°C) and provide continuous aeration and agitation to ensure sufficient oxygen supply, which is critical for the oxidative conversion of glucose.[3][10]
-
Monitor and control the pH during fermentation. As gluconic acid is produced, the pH will decrease. A neutralizing agent, such as calcium carbonate or sodium hydroxide, can be added to maintain the pH within the optimal range.[11]
-
Collect samples periodically to monitor glucose consumption and gluconic acid production.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard and reliable method for the quantification of this compound in fermentation broths.
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to remove microbial cells and other solid debris.[5]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.[5]
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the standard curve.[5]
-
-
HPLC System and Conditions:
-
Column: A suitable column for organic acid analysis, such as an Aminex HPX-87H column or a C18 column, should be used.[12]
-
Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid or a phosphate buffer, is typically used to ensure that the gluconic acid is in its protonated form for optimal separation.[5]
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used for detection.[5]
-
Flow Rate and Temperature: Set an appropriate flow rate (e.g., 0.5-1.0 mL/min) and maintain a constant column temperature.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of this compound by comparing the peak area to the calibration curve.[5]
-
References
- 1. FNR-Type Regulator GoxR of the Obligatorily Aerobic Acetic Acid Bacterium Gluconobacter oxydans Affects Expression of Genes Involved in Respiration and Redox Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new glucose oxidase from Aspergillus niger: characterization and regulation studies of enzyme and gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete genome sequences of agricultural azole-resistant Penicillium rubens encoding CYP51A and ERG11 paralogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Glucose oxidase from Aspergillus niger. Cloning, gene sequence, secretion from Saccharomyces cerevisiae and kinetic analysis of a yeast-derived enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Forward Genetics by Genome Sequencing Uncovers the Central Role of the Aspergillus niger goxB Locus in Hydrogen Peroxide Induced Glucose Oxidase Expression [frontiersin.org]
- 8. Gluconate regulation of glucose catabolism in Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 11. KR100210878B1 - Method for preparing gluconate fermented beverage - Google Patents [patents.google.com]
- 12. helixchrom.com [helixchrom.com]
A Comparative Guide to L-Gluconic Acid Production: Assessing Environmental Footprints
For researchers, scientists, and drug development professionals, understanding the environmental impact of chemical production is increasingly crucial. This guide provides a detailed comparison of the primary manufacturing routes for L-Gluconic acid, a versatile organic acid with applications in the pharmaceutical, food, and construction industries. By examining both traditional chemical synthesis and modern biotechnological methods, this document offers insights into their respective environmental performances, supported by available experimental data.
Executive Summary
The production of this compound is dominated by two main approaches: chemical oxidation and microbial fermentation. While chemical methods offer rapid conversion, they are often associated with significant environmental drawbacks, including the use of hazardous reagents and high energy consumption. In contrast, biotechnological routes, particularly those utilizing waste biomass, present a more sustainable alternative with a lower environmental footprint. This guide will delve into the specifics of each method, presenting quantitative data where available and outlining the experimental protocols for their assessment.
Comparison of this compound Production Routes
The selection of a production route for this compound has significant implications for its environmental sustainability. The following table summarizes the key performance and environmental impact metrics associated with the principal chemical and biotechnological methods.
| Production Route | Feedstock | Key Reagents/Catalysts | Product Yield (%) | Energy Consumption | Greenhouse Gas Emissions (kg CO2-eq/kg GA) | Waste Generation |
| Chemical Routes | ||||||
| Hypochlorite (B82951) Oxidation | D-Glucose | Sodium hypochlorite | High | High (qualitative) | Data not available | Significant saline wastewater |
| Electrolytic Oxidation | D-Glucose | Bromide salts, Electricity | ~97% | High (qualitative) | Data not available | Byproducts from side reactions |
| Biotechnological Routes | ||||||
| Fermentation (Aspergillus niger) | D-Glucose | Fungal biomass | Up to 98%[1][2] | Lower than chemical routes | Data not available | Biodegradable biomass |
| Fermentation (Gluconobacter oxydans) | D-Glucose | Bacterial biomass | 75-80%[3] | Lower than chemical routes | Data not available | Biodegradable biomass |
| Fermentation (G. oxydans from Non-recyclable Paper) | Non-recyclable paper | Bacterial biomass, enzymes | High (process yield) | Lower than chemical routes | -0.5 to 1.5[4][5][6] | Pre-treatment residues |
| Fermentation (G. oxydans from Corn Stover) | Corn Stover | Bacterial biomass, enzymes | High (process yield) | Lower than chemical routes | 1.5 to 3.5[4][5][6] | Pre-treatment residues |
In-Depth Analysis of Production Routes
Chemical Production Routes
Traditional chemical synthesis of this compound relies on the oxidation of D-glucose.
-
Hypochlorite Oxidation: This method involves the oxidation of glucose using a hypochlorite solution. While effective, it is generally considered less environmentally friendly due to the use of chlorine-based oxidizing agents and the generation of large volumes of saline wastewater, which can be challenging and costly to treat.
-
Electrolytic Oxidation: This process utilizes an electric current to oxidize a glucose solution, often containing a bromide salt as a catalyst. Although it can achieve high yields, the process is energy-intensive. The environmental impact is largely associated with the source of electricity used.
Biotechnological Production Routes
Biotechnological production, primarily through fermentation, has emerged as a more sustainable and widely adopted method for this compound synthesis. This approach leverages the metabolic activity of microorganisms to convert glucose into gluconic acid.
-
Fermentation with Aspergillus niger : This filamentous fungus is one of the most common microorganisms used for industrial gluconic acid production. It can achieve very high yields, often exceeding 95%, through submerged fermentation.[1][2] The process is well-established and can be optimized for high productivity.
-
Fermentation with Gluconobacter oxydans : This bacterium is also highly efficient in oxidizing glucose to gluconic acid. It is particularly noted for its rapid conversion rates.
-
Fermentation of Waste Biomass: A significant advancement in the sustainable production of this compound is the use of lignocellulosic biomass from agricultural or industrial waste streams as a feedstock.[4][5][6] This approach not only reduces the reliance on refined glucose but also offers a value-added application for waste materials. A life cycle assessment (LCA) has shown that producing gluconic acid from non-recyclable paper can even result in a net negative greenhouse gas emission, indicating a highly favorable environmental profile.[4][5][6]
Visualizing the Production Pathways
The following diagrams illustrate the logical flow of the different this compound production routes and the key factors influencing their environmental impact.
Figure 1: High-level overview of chemical versus biotechnological routes for this compound production.
Figure 2: Key factors contributing to the environmental impact of this compound production.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the assessment of this compound production.
Fermentation Protocol for Aspergillus niger
-
Microorganism and Inoculum Preparation: A pure culture of Aspergillus niger is maintained on a suitable agar (B569324) medium. Spores are harvested to create a spore suspension, which serves as the inoculum for the fermentation.
-
Fermentation Medium: A typical medium for gluconic acid production contains D-glucose as the carbon source, along with nitrogen sources (e.g., ammonium (B1175870) nitrate, peptone), and essential minerals (e.g., magnesium sulfate, potassium phosphate).
-
Fermentation Conditions: The fermentation is carried out in a stirred-tank bioreactor under controlled conditions. Key parameters include:
-
Temperature: Maintained around 30-35°C.
-
pH: Controlled at a range of 4.5-6.5, often maintained by the addition of a neutralizing agent like calcium carbonate or sodium hydroxide.
-
Aeration and Agitation: Sufficient oxygen supply is critical for the oxidative conversion of glucose. Aeration and agitation rates are optimized to ensure adequate dissolved oxygen levels.
-
-
Downstream Processing: After the fermentation is complete, the fungal biomass is separated from the fermentation broth by filtration. The gluconic acid in the broth can then be recovered and purified through processes such as precipitation (as calcium gluconate), ion exchange chromatography, or membrane filtration.
Life Cycle Assessment (LCA) Methodology
The environmental impact of the different production routes is best assessed using a Life Cycle Assessment (LCA) framework. A comprehensive LCA involves the following stages:
-
Goal and Scope Definition: The purpose of the LCA is defined, and the system boundaries are established. This includes all processes from raw material extraction ("cradle") to the final product ("gate") or its disposal ("grave"). The functional unit, such as 1 kg of this compound, is defined for comparison.
-
Life Cycle Inventory (LCI): This stage involves compiling an inventory of all inputs (e.g., raw materials, energy, water) and outputs (e.g., products, byproducts, emissions, waste) for each process within the system boundaries.
-
Life Cycle Impact Assessment (LCIA): The potential environmental impacts of the inputs and outputs are evaluated. This includes assessing impacts such as global warming potential, acidification potential, eutrophication potential, and fossil fuel depletion.
Analytical Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for quantifying this compound in fermentation broths.
-
Sample Preparation: The fermentation broth is centrifuged to remove microbial cells and other solid particles. The supernatant is then filtered through a 0.22 µm syringe filter to ensure it is free of particulates that could damage the HPLC column.
-
HPLC System and Column: An HPLC system equipped with a suitable detector (e.g., refractive index or UV detector) is used. A column specifically designed for organic acid analysis, such as an ion-exchange or reversed-phase column, is employed for separation.
-
Mobile Phase: The mobile phase is typically an acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid, which ensures that the gluconic acid is in its undissociated form for optimal separation.
-
Quantification: A standard curve is generated using known concentrations of pure this compound. The concentration of gluconic acid in the samples is then determined by comparing their peak areas to the standard curve.
Conclusion
The environmental impact of this compound production is significantly influenced by the chosen manufacturing route. While traditional chemical methods are effective, they present considerable environmental challenges. Biotechnological production, particularly through the fermentation of renewable feedstocks and waste biomass, offers a more sustainable and environmentally benign alternative. The use of Life Cycle Assessment provides a robust framework for quantifying and comparing the environmental performance of these different routes. For researchers and professionals in drug development and other industries, opting for this compound produced via sustainable biotechnological methods can contribute to reducing the overall environmental footprint of their products and processes. Further research and development in optimizing fermentation processes and utilizing a wider range of waste feedstocks will continue to enhance the sustainability of this compound production.
References
- 1. Techno-economic Analysis and Life Cycle Assessment of Gluconic Acid and Xylonic Acid Production from Waste Materials (Journal Article) | OSTI.GOV [osti.gov]
- 2. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inl.elsevierpure.com [inl.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
L-Gluconic Acid: A Performance Benchmark Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Gluconic acid's performance against established commercial standards in key applications relevant to research and drug development. The following sections present quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows to aid in the evaluation and adoption of this compound.
Data Presentation
The performance of this compound and its salt, sodium gluconate, is benchmarked against common commercial standards in two primary functional areas: chelation and buffering capacity.
Chelating Performance
This compound is an excellent chelating agent, particularly effective in alkaline and concentrated alkaline solutions, where its performance surpasses many other common chelating agents.[1] It forms stable complexes with divalent and trivalent metal ions such as calcium, copper, iron, and aluminum.[1]
Table 1: Comparison of Chelating Capacity (mg of Metal Ion Chelated per gram of Agent)
| Chelating Agent | Metal Ion | pH 11 (Room Temp) | pH 12 (Room Temp) | pH 13 (Room Temp) | pH 11 (40°C) |
| Sodium Gluconate | Copper (Cu²⁺) | ~815 mg/g[2] | > EDTA, MGDA, GLDA | > EDTA, MGDA, GLDA | ~3.5x higher than MGDA[2] |
| Magnesium (Mg²⁺) | < Trisodium Citrate | > Trisodium Citrate | Best Performance [2] | < Trisodium Citrate | |
| EDTA | Copper (Cu²⁺) | < Sodium Gluconate | < Sodium Gluconate | < Sodium Gluconate | Poorer performance than SG[2] |
| Magnesium (Mg²⁺) | < Trisodium Citrate | < Trisodium Citrate | < Sodium Gluconate | Poorer performance than SG[2] | |
| MGDA | Copper (Cu²⁺) | ~276 mg/g[2] | < Sodium Gluconate | < Sodium Gluconate | Reduced performance[2] |
| Magnesium (Mg²⁺) | ~90 mg/g[2] | < Sodium Gluconate | < Sodium Gluconate | Reduced performance[2] | |
| GLDA | Copper (Cu²⁺) | < Sodium Gluconate | < Sodium Gluconate | < Sodium Gluconate | Reduced performance[2] |
| Magnesium (Mg²⁺) | < Trisodium Citrate | < Sodium Gluconate | < Sodium Gluconate | Reduced performance[2] | |
| Trisodium Citrate | Magnesium (Mg²⁺) | ~199 mg/g [2] | < Sodium Gluconate | < Sodium Gluconate | Better performance |
Note: Quantitative data for some conditions were extrapolated from graphical representations in the cited sources and should be considered approximate. "SG" refers to Sodium Gluconate.
In a comparative study on smear layer removal in endodontics, 17% EDTA was compared to sodium gluconate. While both were effective at removing the smear layer, sodium gluconate caused significantly less dentinal erosion.[3]
Table 2: Performance in Dentin Decalcification
| Performance Metric | 17% EDTA | Sodium Gluconate |
| Smear Layer Removal | Effective | As effective as EDTA[3] |
| Dentinal Erosion | Significant | Significantly less than EDTA[3] |
| Microhardness Reduction | Greater reduction | Less reduction (not statistically significant)[4] |
Buffering Capacity
This compound acts as a pH regulator and buffering agent in various formulations.[5] Its buffering capacity is compared here with citric acid, a widely used buffer in pharmaceuticals. While a direct head-to-head titration curve was not available in the searched literature, the effective buffering ranges can be inferred from their pKa values and available data. The pKa of gluconic acid is approximately 3.6, while citric acid has three pKa values (pKa1=3.13, pKa2=4.76, pKa3=6.40), giving it a broader buffering range.[6]
Table 3: Comparison of Buffering Properties
| Property | This compound | Citric Acid (Commercial Standard) |
| Effective Buffering Range (pH) | ~2.6 - 4.6 | ~2.1 - 7.4[6] |
| Applications | pH adjuster in liquid formulations[5] | Widely used in pharmaceutical and food products[6] |
| Considerations | Mild acidity[5] | Can cause pain on injection at higher concentrations[7] |
Experimental Protocols
Determination of Chelating Capacity
This protocol is a general guideline for determining the chelating capacity of this compound for a specific metal ion (e.g., Ca²⁺) by titration.
Materials:
-
This compound solution of known concentration
-
Standard solution of a metal salt (e.g., Calcium Acetate)
-
Appropriate buffer solution to maintain a constant pH
-
Metal ion indicator (e.g., Eriochrome Black T for Ca²⁺)
-
Burette, pipette, Erlenmeyer flasks, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume in a volumetric flask.
-
Titration Setup: Pipette a precise volume of the this compound solution into an Erlenmeyer flask. Add a specific volume of the buffer solution to maintain the desired pH. Add a few drops of the metal ion indicator.
-
Titration: Titrate the this compound solution with the standardized metal salt solution from the burette. The endpoint is reached when the indicator changes color, signifying that all the this compound has formed a complex with the metal ions.
-
Calculation: The chelating capacity is calculated based on the volume of the metal salt solution required to reach the endpoint and the known concentrations of the solutions. The capacity is typically expressed as the mass of the metal ion chelated per gram of the chelating agent.
Evaluation of Buffering Capacity
This protocol outlines the determination of the buffering capacity of this compound using potentiometric titration.[8]
Materials:
-
This compound solution of known concentration
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Sample Preparation: Prepare a solution of this compound at a specific concentration in deionized water.
-
Initial pH Measurement: Place a known volume of the this compound solution in a beaker with a magnetic stir bar and measure the initial pH.
-
Titration with Base: Incrementally add a known volume of the standardized NaOH solution from a burette. After each addition, stir the solution and record the pH. Continue the titration well past the equivalence point.
-
Titration with Acid (optional, for a full curve): Repeat the process with a fresh sample of the this compound solution, this time titrating with the standardized HCl solution.
-
Data Analysis: Plot the pH of the solution versus the volume of titrant added. The buffering capacity is the amount of acid or base required to cause a one-unit change in pH and is greatest at the pKa of the acid. The buffering capacity can be calculated from the slope of the titration curve.
Mandatory Visualization
Signaling Pathway: L-Gluconate in Drug Permeation
L-Gluconate has been shown to play a role in retarding the percutaneous permeation of drugs. It is suggested that gluconate ions chelate calcium ions in the stratum granulosum of the skin. This disruption of the calcium gradient is believed to stimulate lamellar body secretion, lipid synthesis, and the intracellular release of Ca²⁺ from the endoplasmic reticulum, ultimately fortifying the skin barrier.
Caption: Gluconate-mediated retardation of drug permeation via calcium chelation.
Experimental Workflow: Benchmarking Performance
The following diagram illustrates a generalized workflow for comparing the performance of this compound against a commercial standard.
References
- 1. rawsource.com [rawsource.com]
- 2. jungbunzlauer.com [jungbunzlauer.com]
- 3. Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA – An In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Mind the buffering capacity of citric acid [fgsc.net]
- 7. testinglab.com [testinglab.com]
- 8. The Distinctive Role of Gluconic Acid in Retarding Percutaneous Drug Permeation: Formulation of Lidocaine-Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Gluconic Acid in a Laboratory Setting
The proper disposal of L-Gluconic acid is a critical component of laboratory safety and environmental responsibility. As a water-soluble and readily biodegradable substance, this compound does not typically fall under the strictest regulations for hazardous waste; however, adherence to established protocols is essential.[1][2] The primary directive for disposal is to always act in accordance with national, state, and local environmental regulations.[3][4][5]
Core Principle: Regulatory Compliance
Before proceeding with any disposal method, laboratory personnel must consult their institution's environmental health and safety (EHS) guidelines, as well as local and national regulations. Waste material should be left in its original container when possible and not mixed with other waste to avoid unforeseen chemical reactions.
Step-by-Step Disposal and Spill Management Protocol
This protocol provides a procedural guide for handling this compound waste and accidental spills in a research or development environment.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal or spill cleanup, ensure the following PPE is worn:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Impervious gloves and a lab coat or appropriate protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Generally not required under normal use with adequate ventilation, but necessary if aerosols are generated.
2. Waste Classification and Collection
-
Unused or Expired Product: Excess or expired this compound should be prepared for disposal by offering it to a licensed hazardous material disposal company.[3] Keep the material in its original, tightly closed container.[2]
-
Contaminated Materials: Items such as absorbent pads, gloves, or labware contaminated with this compound should be collected in a suitable, clearly labeled, and closed container for disposal.[2] Handle these uncleaned containers with the same precautions as the product itself.
3. Accidental Spill Cleanup
Immediate and appropriate response to spills is crucial to maintain a safe laboratory environment. Avoid allowing the product to enter drains or water courses.[1][3]
-
Small Spills: For minor spills, dilute the acid with water and mop up the area. Alternatively, absorb the spill with an inert, dry material such as sand, diatomaceous earth, or a universal binder.[1][6][7][8] Once absorbed, collect the material into a suitable container for disposal.[6][7][8]
-
Large Spills: For significant spills, contain the area to prevent spreading. Use an inert absorbent material to soak up the liquid.[1][6][7][8] Collect the absorbed material and place it in an appropriate, labeled container for waste disposal.[1][6][7] After the bulk of the spill is removed, the contaminated surface can be cleaned by spreading water over it.[6][7][8] Depending on local regulations, this final rinse water may be evacuated through the sanitary system.[6][7][8]
4. Final Disposal Methods
-
Professional Disposal Service: The most recommended method is to transfer the waste material to a licensed professional waste disposal service.[3]
-
Incineration: The product may be burned in a chemical incinerator that is equipped with an afterburner and a scrubber system.[9] This should only be performed by qualified personnel at a certified facility.
-
Sanitary Sewer: While some safety data sheets mention allowing rinse water from large spills to enter the sanitary system, direct disposal into drains is generally discouraged.[1] If this route is considered, it must be for very dilute solutions and in strict accordance with local wastewater discharge regulations.
Spill Response Summary
The following table outlines the immediate actions required for managing accidental spills of this compound.
| Spill Scale | Recommended Action | Key Materials |
| Small Spill | Dilute with water and mop, or absorb with inert material.[6][7][8] Collect in a suitable container for disposal.[6][8] | Water, mop, inert absorbent material (sand, universal binder), disposal container.[1] |
| Large Spill | Contain the spill. Absorb with inert material and place in a disposal container.[1][6][7][8] Finish by cleaning the surface with water.[6][7][8] | Inert absorbent material, shovel, suitable waste disposal containers.[1][9] |
Disposal Decision Workflow
The logical flow for determining the correct disposal procedure for this compound waste is illustrated below.
Caption: Workflow for this compound Waste Disposal.
References
- 1. valudor.com [valudor.com]
- 2. fishersci.com [fishersci.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. hmdb.ca [hmdb.ca]
- 7. jiaanbiotech.com [jiaanbiotech.com]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. bio.vu.nl [bio.vu.nl]
Personal protective equipment for handling L-Gluconic acid
Essential Safety and Handling Guide for L-Gluconic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. Below is a summary of recommended PPE.
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Splash Goggles: Tightly fitting chemical splash goggles are required when there is a risk of splashing.[1]
Skin and Body Protection:
-
Lab Coat: A standard lab coat should be worn to protect street clothing.[1]
-
Chemical-Resistant Gloves: Gloves are essential to prevent skin contact. Nitrile rubber gloves are a recommended option.[2] Always inspect gloves for any signs of degradation or puncture before use.
Respiratory Protection:
-
Not Generally Required: In a well-ventilated area, respiratory protection is typically not necessary. However, if aerosols are generated, a respirator may be required.
Glove Compatibility for this compound
The choice of glove material is critical for adequate protection. The following table summarizes the chemical resistance of common laboratory glove materials to this compound and other weak acids.
| Glove Material | Breakthrough Time (minutes) | Recommendation for this compound |
| Nitrile Rubber | > 480 | Excellent: Recommended for prolonged contact. |
| Neoprene | Good to Excellent (General for weak acids) | Good: Suitable for general handling and splash protection. |
| Butyl Rubber | Excellent (General for weak acids) | Excellent: Recommended for situations requiring high chemical resistance.[2][3] |
| Natural Rubber (Latex) | Fair to Good (General for weak acids) | Fair: Provides minimal protection; not recommended for prolonged use. |
| Polyvinyl Chloride (PVC) | Fair (General for weak acids) | Fair: Suitable for splash protection only. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.
1. Preparation and Area Setup:
-
Ensure the work area is clean and uncluttered.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
Assemble all necessary materials and equipment before handling the acid.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear appropriate, tightly fitting chemical splash goggles.
-
Select the appropriate chemical-resistant gloves (refer to the table above) and inspect them for any damage.
3. Handling this compound:
-
Carefully open the container, avoiding any splashes or aerosol generation.
-
Use a clean, designated pipette or spatula for transferring the acid.
-
If heating the solution, do so in a fume hood and monitor the process closely.
-
Keep the container sealed when not in use.
4. Post-Handling Procedures:
-
Upon completion of the work, securely close the this compound container.
-
Decontaminate the work surface with a suitable cleaning agent.
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Neutralization and Waste Management Protocol
Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.
1. Small Spills:
-
For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a commercial sorbent.
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area with water.
2. Neutralization of Waste Solution:
-
Objective: To neutralize the acidic solution before disposal. This compound is a weak acid and can be neutralized with a weak base.
-
Materials:
-
Waste this compound solution
-
Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)
-
pH indicator strips
-
A large, chemical-resistant container (e.g., a beaker or flask) larger than the volume of waste.
-
-
Procedure:
-
Perform the neutralization in a fume hood.
-
Place the waste this compound solution in the large container.
-
Slowly add small portions of sodium bicarbonate or sodium carbonate to the acid solution while stirring gently. Be aware that this will cause effervescence (fizzing) as carbon dioxide is released.
-
After each addition, check the pH of the solution using a pH indicator strip.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's environmental health and safety department for specific disposal guidelines.
-
3. Disposal of Contaminated Materials:
-
Dispose of contaminated gloves, absorbent materials, and any other solid waste in a designated, labeled hazardous waste container.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for selecting and using Personal Protective Equipment when handling this compound.
Caption: PPE selection and handling workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
